(S)-Flurbiprofen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALUUBQFLPUJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286408 | |
| Record name | α-Methyl[1,1′-biphenyl]-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6341-72-6 | |
| Record name | α-Methyl[1,1′-biphenyl]-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Biphenyl)propionic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6341-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Methyl[1,1′-biphenyl]-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Biphenylyl)propionic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55W126F9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Flurbiprofen: A Technical Guide to its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Flurbiprofen, the pharmacologically active S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), is a potent agent with well-established anti-inflammatory and analgesic properties. Its primary therapeutic effects are mediated through the robust inhibition of cyclooxygenase (COX) enzymes. More recently, a compelling secondary mechanism has been identified that is independent of COX inhibition and involves the modulation of γ-secretase. This latter activity has garnered significant attention for its potential therapeutic implications in neurodegenerative conditions, most notably Alzheimer's disease. This technical guide provides a comprehensive, in-depth exploration of the core mechanisms of action of this compound, featuring key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables provide a consolidated summary of the quantitative data related to the inhibitory activity of this compound and its enantiomer on their principal molecular targets.
Table 1: Cyclooxygenase (COX) Inhibition by Flurbiprofen Enantiomers
| Compound | Target | IC50 (µM) | Assay System |
| This compound | Human COX-1 | 0.1 | Purified recombinant enzyme[1][2] |
| Human COX-2 | 0.4 | Purified recombinant enzyme[1][2] | |
| COX-1 | ~0.5 | Guinea pig whole blood[3] | |
| COX-2 | ~0.5 | Guinea pig whole blood[3] | |
| COX-2 | 0.48 | Purified sheep placenta enzyme[4] | |
| (R)-Flurbiprofen | COX-1 | > 1 (less than 40% inhibition) | Guinea pig whole blood[4] |
| COX-2 | > 1 (less than 40% inhibition) | Guinea pig whole blood[4] | |
| COX-2 | ≥ 80 | Purified sheep placenta enzyme[4] |
Table 2: Modulation of Amyloid-β42 (Aβ42) Production by Flurbiprofen Enantiomers
| Compound | Cell Line / Model | Treatment Concentration | % Reduction in Aβ42 |
| This compound | H4 Human Neuroglioma Cells | 100 µM | Significant reduction[5] |
| Tg2576 Mice | 10 mg/kg/day | 30%[6] | |
| Tg2576 Mice | 25 mg/kg/day | 62%[6] | |
| Tg2576 Mice | 50 mg/kg/day | 64%[6] | |
| (R)-Flurbiprofen | H4 Human Neuroglioma Cells | 100 µM | Significant reduction[5] |
| Tg2576 Mice | 10 mg/kg/day | 26%[6] | |
| Tg2576 Mice | 25 mg/kg/day | 60%[6] | |
| Tg2576 Mice | 50 mg/kg/day | 34%[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments that are fundamental to elucidating the mechanisms of action of this compound.
Purified Recombinant Cyclooxygenase (COX) Inhibition Assay
This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of compounds against isolated COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
This compound and control compounds
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired working concentration in cold reaction buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Subsequently, dilute these stock solutions in the reaction buffer to the final assay concentrations.
-
Assay Reaction: a. In each well of a 96-well plate, combine the reaction buffer, heme, and the diluted enzyme solution. b. Add the diluted this compound or a control compound to the designated wells. A vehicle control (DMSO) must be included. c. Pre-incubate the plate at 37°C for a specified duration (e.g., 15 minutes) to facilitate inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding arachidonic acid to all wells. e. Incubate the plate at 37°C for a defined time period (e.g., 10 minutes).
-
Detection: The production of prostaglandin (B15479496) G2 (PGG2), the initial product of the COX reaction, can be quantified using various techniques, including colorimetric assays that measure the peroxidase activity of COX.
-
Data Analysis: For each concentration of this compound, calculate the percentage of inhibition relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Whole Blood Cyclooxygenase (COX) Inhibition Assay
This ex vivo assay provides a more physiologically relevant assessment of a compound's ability to inhibit COX-1 and COX-2 within a complex biological matrix.
Materials:
-
Freshly drawn human venous blood (anticoagulated with heparin for the COX-2 assay)
-
This compound and control compounds
-
Lipopolysaccharide (LPS) for the induction of COX-2
-
Calcium ionophore A23187 or thrombin for the stimulation of COX-1
-
Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
-
Centrifuge
Procedure: COX-1 Activity (TXB2 Production):
-
Aliquot whole blood into tubes containing a range of concentrations of this compound or a vehicle control.
-
Induce platelet aggregation and subsequent TXB2 production by allowing the blood to clot at 37°C for 1 hour.
-
Separate the serum by centrifugation.
-
Quantify the concentration of TXB2, a stable metabolite of the COX-1 product Thromboxane A2, in the serum using a specific ELISA kit.
COX-2 Activity (PGE2 Production):
-
Aliquot heparinized whole blood into tubes.
-
Induce COX-2 expression by adding LPS and incubating at 37°C for 24 hours.
-
Add various concentrations of this compound or a vehicle control and incubate for an additional 30-60 minutes.
-
Stimulate PGE2 production by adding a calcium ionophore (e.g., A23187).
-
Separate the plasma by centrifugation.
-
Measure the concentration of PGE2 in the plasma using a specific ELISA kit.
Data Analysis: As with the purified enzyme assay, calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.
Cell-Based γ-Secretase Activity Assay and Aβ42 Measurement
This protocol details the methodology for evaluating the impact of this compound on γ-secretase activity through the quantification of Aβ42 levels in a cell culture system.
Materials:
-
Human neuroglioma cell line (e.g., H4) stably overexpressing Amyloid Precursor Protein (APP)
-
Complete cell culture medium and supplements
-
This compound and control compounds
-
DMSO
-
Cell lysis buffer
-
Bicinchoninic acid (BCA) protein assay kit
-
ELISA kit for human Aβ42
Procedure:
-
Cell Culture and Treatment: a. Seed the H4-APP cells in multi-well plates and culture until they reach the desired confluency. b. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). c. Incubate the cells for a specified duration (e.g., 24-48 hours).
-
Sample Collection: a. Harvest the conditioned cell culture medium. b. Lyse the cells with a suitable lysis buffer and determine the total protein concentration using a BCA assay for normalization purposes.
-
Aβ42 Measurement by ELISA: a. Utilize a commercial ELISA kit specific for human Aβ42. b. Add the collected conditioned medium and a series of Aβ42 standards to the wells of the ELISA plate, which has been pre-coated with an Aβ42 capture antibody. c. Proceed with the assay according to the manufacturer's instructions, including incubations with detection antibody, substrate, and stop solution. d. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Construct a standard curve using the absorbance readings from the Aβ42 standards. b. From this curve, determine the concentration of Aβ42 in the cell culture medium samples. c. Normalize the Aβ42 levels to the total protein concentration of the corresponding cell lysates. d. For each treatment condition, calculate the percentage reduction in Aβ42 secretion relative to the vehicle control.
In Vivo Assessment of Aβ42 Reduction in Tg2576 Mice
This protocol describes the procedure for assessing the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Tg2576 transgenic mice (overexpressing human APP with the Swedish mutation)
-
This compound
-
A suitable vehicle for drug administration (e.g., carboxymethyl cellulose)
-
Oral gavage needles
-
Anesthetic agents
-
Brain homogenization buffer
-
ELISA kit for human Aβ42
Procedure:
-
Animal Dosing: a. Acclimate the Tg2576 mice to the experimental housing conditions. b. Administer this compound or the vehicle to the mice daily via oral gavage for a predefined period (e.g., ranging from 3 days to several weeks).
-
Tissue Collection: a. At the conclusion of the treatment period, anesthetize the mice. b. Perfuse the mice with saline to clear the brain of blood. c. Harvest the brains and dissect the cortex and hippocampus.
-
Brain Homogenization: a. Homogenize the brain tissue in a suitable buffer containing protease inhibitors. b. Centrifuge the homogenate to separate the soluble and insoluble fractions. The soluble fraction is typically analyzed for Aβ42 levels.
-
Aβ42 Measurement: a. Determine the total protein concentration in the brain homogenates. b. Quantify the concentration of human Aβ42 in the soluble brain extracts using a specific ELISA kit, following the procedure outlined in the cell-based assay protocol.
-
Data Analysis: a. Normalize the Aβ42 levels to the total protein concentration of the brain homogenates. b. Compare the Aβ42 levels in the this compound-treated group with the vehicle-treated group to ascertain the percentage of Aβ42 reduction. The significance of the findings should be assessed using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits COX-1 and COX-2.
Caption: this compound modulates γ-secretase activity.
Experimental Workflows
Caption: Whole Blood COX Inhibition Assay Workflow.
Caption: In Vivo Aβ42 Reduction Assay Workflow.
Conclusion
This compound possesses a multifaceted pharmacological profile, making it a subject of considerable interest for its established anti-inflammatory applications and its emerging potential as a therapeutic agent for Alzheimer's disease. Its principal mechanism of action is the potent, non-selective inhibition of both COX-1 and COX-2, which underpins its analgesic and anti-inflammatory efficacy. The discovery of its secondary, COX-independent mechanism—the modulation of γ-secretase, resulting in a decreased production of the amyloidogenic Aβ42 peptide—has opened up a promising new frontier for the development of disease-modifying treatments for Alzheimer's disease. To fully harness the therapeutic potential of this class of compounds, further investigation into the precise molecular interactions that govern the modulation of γ-secretase by this compound and its enantiomer is essential. The experimental protocols and data compiled in this guide serve as a comprehensive resource for researchers dedicated to advancing this important area of study.
References
(S)-Flurbiprofen's Inhibition of Cyclooxygenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory action of (S)-Flurbiprofen on cyclooxygenase (COX) enzymes. This compound, the active enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen, is a potent inhibitor of both COX-1 and COX-2 isoforms.[1][2][3] This document details the quantitative aspects of this inhibition, outlines relevant experimental protocols, and visualizes the associated biochemical pathways and inhibitory mechanisms.
Quantitative Inhibition Data
This compound exhibits potent, non-selective inhibition of both COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) values reported in the literature vary depending on the experimental system used, such as purified enzymes versus whole blood assays. A summary of these values is presented below for comparative analysis.
| COX Isoform | IC50 Value | Units | Species/System | Reference |
| COX-1 | 0.48 | µM | Not Specified | [2] |
| COX-2 | 0.47 | µM | Not Specified | [2] |
| COX-1 | ~0.5 | µM | Guinea Pig Whole Blood | [1] |
| COX-2 | ~0.5 | µM | Guinea Pig Whole Blood | [1] |
| COX-1 | 0.1 | µM | Human Recombinant | |
| COX-2 | 0.4 | µM | Human Recombinant | |
| COX-1 | ~30 | nM | Not Specified | [4] |
| COX-2 | ~900 | nM | Human Blood | [4] |
| COX-1 | 0.29 | µM | Not Specified | [5] |
| COX-2 | 2.56 | µM | Not Specified | [5] |
Mechanism of Inhibition
This compound acts as a time-dependent, functionally irreversible inhibitor of COX enzymes.[6] This inhibition follows a two-step kinetic model. The initial step involves the rapid and reversible formation of an enzyme-inhibitor complex. This is followed by a slower, conformational change that leads to a tightly bound, functionally irreversible complex.[6] The carboxylate group of this compound interacts with Arginine 120 (Arg-120) and Tyrosine 355 (Tyr-355) at the constriction site of the COX active site channel, effectively blocking the entry of the substrate, arachidonic acid.[3][6]
This compound's two-step inhibition of COX enzymes.
Cyclooxygenase Signaling Pathway
Cyclooxygenase enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) (PGs) and other prostanoids.[7] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in physiological processes, such as gastric protection and platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[8][9]
Overview of the COX signaling cascade.
Experimental Protocols
In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a general framework for determining the inhibitory activity of compounds such as this compound against COX-1 and COX-2 using a fluorometric assay.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
96-well microplate (black, clear bottom)
-
Microplate reader capable of fluorescence detection
Experimental Workflow:
Workflow for determining COX inhibition in vitro.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer. Reconstitute the COX enzymes and arachidonic acid according to the manufacturer's instructions.
-
Enzyme and Inhibitor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of this compound, a reference inhibitor, or vehicle (solvent control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C. During this time, the COX enzyme will convert arachidonic acid to prostaglandin (B15479496) G2 (PGG2). The peroxidase activity of COX then reduces PGG2 to PGH2, and in the process, the fluorometric probe is oxidized, leading to a fluorescent signal.
-
Detection: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's binding affinity for the enzyme. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration ([S]) and the Michaelis-Menten constant (Km) are known.
Cheng-Prusoff Equation: Ki = IC50 / (1 + ([S] / Km))
It is important to note that for time-dependent inhibitors like this compound, more complex kinetic analyses are often required to fully characterize the inhibition constants for the initial binding and the subsequent isomerization step.[10] Methods such as non-linear regression of progress curves at various inhibitor concentrations are employed for this purpose.[11]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. esflurbiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Structure-Based Design of COX-1 and COX-2 Specific Inhibitors [proteinstructures.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of (S)-Flurbiprofen Derivatives for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthetic strategies employed to create derivatives of (S)-Flurbiprofen. Flurbiprofen (B1673479) is a potent non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. While it is often used as a racemate, the (S)-enantiomer is primarily responsible for the inhibition of cyclooxygenase (COX) enzymes, which are key to its anti-inflammatory and analgesic effects[1][2]. Conversely, the (R)-enantiomer shows promise in other therapeutic areas, such as Alzheimer's disease, by modulating γ-secretase to reduce β-amyloid (Aβ) levels[3][4].
The derivatization of this compound is a key strategy for developing novel therapeutic agents with improved efficacy, selectivity, and reduced side effects, such as gastrointestinal toxicity[5][6][7][8]. This guide details the experimental protocols for synthesizing various classes of this compound derivatives, presents quantitative data in structured tables, and illustrates key synthetic and biological pathways using diagrams.
General Synthetic Strategies
The synthesis of this compound derivatives typically begins with the enantiomerically pure this compound as the starting material. The primary point of modification is the carboxylic acid group, which can be readily converted into a variety of functional groups, most commonly amides and esters. The general workflow involves activating the carboxylic acid followed by nucleophilic substitution with a desired amine or alcohol.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Enantioseparation of flurbiprofen enantiomers using chiral ionic liquids by liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New flurbiprofen derivatives: synthesis, membrane affinity and evaluation of in vitro effect on β-amyloid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (S)-Flurbiprofen: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Flurbiprofen, also known as Esflurbiprofen, is the pharmacologically active S-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479).[1][2] As a member of the phenylalkanoic acid derivative family, it exerts its therapeutic effects primarily through the potent inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental data for this compound, tailored for a scientific audience engaged in drug discovery and development.
Chemical Structure and Identification
This compound is a chiral molecule with the (S) configuration at the stereocenter of the propionic acid moiety.
Chemical Structure: (Image of the 2D chemical structure of this compound would be placed here in a full document)
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)propanoic acid[2] |
| CAS Number | 51543-39-6[1][5] |
| Molecular Formula | C₁₅H₁₃FO₂[1][5] |
| Synonyms | Esflurbiprofen, Dexflurbiprofen, (+)-Flurbiprofen, S-(+)-Flurbiprofen[6] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its formulation, delivery, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 244.26 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 109-110 °C | [7] |
| Boiling Point (Predicted) | 376.2 ± 30.0 °C | [7] |
| pKa (Predicted) | 4.14 ± 0.10 | [7] |
| Solubility | Water: Practically insoluble | [8] |
| PBS (pH 7.2): 0.9 mg/mL | ||
| DMSO: ≥10.9 mg/mL | ||
| Ethanol: ≥69.1 mg/mL | [7] | |
| DMF: 25 mg/mL | [9] |
Mechanism of Action and Pharmacology
Cyclooxygenase (COX) Inhibition
The primary mechanism of action of this compound is the non-selective inhibition of both COX-1 and COX-2 enzymes.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[10] The (S)-enantiomer is significantly more potent in this regard than its (R)-counterpart.[11]
Table 3: In Vitro COX Inhibition by this compound
| Enzyme | IC₅₀ Value (µM) | Assay System | Reference(s) |
| COX-1 | 0.48 | Guinea pig whole blood | [3][9] |
| COX-2 | 0.47 | Guinea pig whole blood | [3][9] |
The inhibition of COX enzymes by this compound leads to a reduction in the synthesis of various prostaglandins, including prostaglandin (B15479496) E₂ (PGE₂), and thromboxane (B8750289) B₂ (TXB₂).[3][9]
Signaling Pathway: Prostaglandin Biosynthesis
This compound acts at the initial stage of the prostaglandin synthesis pathway by blocking the action of COX-1 and COX-2.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Other Pharmacological Effects
In addition to COX inhibition, this compound has been shown to inhibit the release of calcitonin gene-related peptide (CGRP), a neuroinflammatory marker, at a concentration of 1 µM.[3][9] This effect may contribute to its antinociceptive properties.
Pharmacokinetics (ADME)
The pharmacokinetic profile of this compound has been studied in both humans and animal models.
Table 4: Summary of Pharmacokinetic Parameters for this compound in Humans
| Parameter | Value | Notes | Reference(s) |
| Absorption | Rapid and almost complete after oral administration. | Peak plasma concentrations reached in ~1.5-3 hours. | [3] |
| Distribution | >99% bound to plasma proteins (primarily albumin). | Stereoselective binding may occur. | [4] |
| Metabolism | Extensively metabolized in the liver, primarily by CYP2C9. | Major metabolite is 4'-hydroxy-flurbiprofen. Minimal R-to-S inversion. | [2][12] |
| Excretion | Primarily excreted in the urine as metabolites and their conjugates. | ~70% of the dose is excreted in urine within 24 hours. | [12] |
| Elimination Half-life (t½) | ~5.2 - 9.6 hours | Half-life is longer in the elderly. | [12] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies investigating this compound.
In Vitro COX Inhibition Assay (Whole Blood Model)
This protocol is a summary based on the methodology described by Carabaza et al. (1996).[5]
Caption: Generalized workflow for a whole blood COX inhibition assay.
-
Preparation: Fresh heparinized whole blood is obtained from guinea pigs.
-
Incubation: Aliquots of blood are pre-incubated with a range of concentrations of this compound or vehicle control.
-
COX-1 Activity: To measure COX-1 activity, blood samples are allowed to clot, which triggers platelet aggregation and subsequent TXB₂ synthesis.
-
COX-2 Activity: To measure COX-2 activity, blood is incubated with an inflammatory stimulus like lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production.
-
Quantification: Plasma is separated, and the levels of TXB₂ (for COX-1) and PGE₂ (for COX-2) are quantified using enzyme immunoassay (EIA) or ELISA.
-
Analysis: The concentration of this compound that causes 50% inhibition of prostanoid synthesis (IC₅₀) is calculated.
In Vivo Antinociception Assay (Formalin Test)
This protocol is a summary of the methodology used by Malmberg and Yaksh (1994).[1]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: this compound is administered via intrathecal injection to deliver the drug directly to the spinal cord.
-
Nociceptive Stimulus: A dilute solution of formalin is injected subcutaneously into the dorsal surface of one hind paw.
-
Behavioral Observation: The animal's behavior is observed for a set period (e.g., 60 minutes). The number of flinches or the cumulative time spent licking the injected paw is recorded. This response typically occurs in two phases: an early, acute phase (Phase 1) and a later, tonic phase (Phase 2), which is associated with inflammatory pain.
-
Data Analysis: The effect of this compound on the behavioral responses in both phases is quantified and compared to vehicle-treated control animals. This compound has been shown to significantly reduce the second phase of the formalin test, indicating its efficacy against inflammatory pain.[1]
Clinical Development
This compound has been investigated in clinical trials, particularly in topical formulations for localized pain relief.
Table 5: Selected Clinical Trials Involving this compound
| NCT Number | Title | Phase | Status (as of late 2025) | Summary of a Key Finding/Purpose | Reference(s) |
| NCT03434197 | Safety and Efficacy of S-flurbiprofen Plaster in Knee Osteoarthritis | Phase 3 | Completed | The S-flurbiprofen plaster was found to be non-inferior to diclofenac (B195802) gel in reducing pain for patients with knee osteoarthritis and was well-tolerated. | [7] |
| NCT01049334 | A Study of Flurbiprofen 8.75 mg Lozenge in Patient With Pharyngitis | Phase 3 | Completed | Flurbiprofen 8.75 mg lozenges provided effective relief of sore throat, difficulty swallowing, and swollen throat in adults with pharyngitis. | [13][14] |
Conclusion
This compound is a potent, stereospecific inhibitor of COX-1 and COX-2 enzymes with a well-characterized pharmacokinetic profile. Its demonstrated efficacy in preclinical models of pain and inflammation, coupled with positive results from clinical trials for topical and local administration, underscores its therapeutic potential. This guide provides foundational data to support further research and development efforts for this active enantiomer in various therapeutic contexts.
References
- 1. Antinociception produced by spinal delivery of the S and R enantiomers of flurbiprofen in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Flurbiprofen - Wikipedia [en.wikipedia.org]
- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of S-flurbiprofen plaster in knee osteoarthritis patients: A 2-week randomized controlled Phase III clinical trial compared to diclofenac gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 [mdpi.com]
- 9. Inflammatory mediators do not stimulate CGRP release if prostaglandin synthesis is blocked by S(+)-flurbiprofen in isolated rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Disposition of flurbiprofen in man: influence of stereochemistry and age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Efficacy of flurbiprofen 8.75 mg lozenge in patients with a swollen and inflamed sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Flurbiprofen: A Technical Guide to a Non-Selective COX-1 and COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Flurbiprofen, the S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are critical mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). This technical guide provides an in-depth analysis of this compound's inhibitory action on COX-1 and COX-2, including quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and a visual representation of its mechanism of action within the prostaglandin (B15479496) biosynthesis pathway.
Introduction
Flurbiprofen is a well-established NSAID used for its analgesic and anti-inflammatory properties.[1][2] It is a racemic mixture of two enantiomers, this compound and (R)-Flurbiprofen. The pharmacological activity of flurbiprofen is primarily attributed to the (S)-enantiomer, which demonstrates potent, non-selective inhibition of both COX-1 and COX-2 isoenzymes.[3][4] In contrast, the (R)-enantiomer is largely inactive against COX enzymes.[5][6] Understanding the specific interactions of this compound with COX isoforms is crucial for the development of targeted anti-inflammatory therapies.
Quantitative Inhibitory Data
The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). Multiple studies have demonstrated that this compound is a dual inhibitor with similar potency for both COX isoforms.
| Compound | Enzyme | Species | Assay Type | IC50 (µM) | Reference |
| This compound | COX-1 | Guinea Pig | Whole Blood | ~0.5 | [3] |
| This compound | COX-2 | Guinea Pig | Whole Blood | ~0.5 | [3] |
| This compound | COX-1 | Not Specified | Not Specified | 0.48 | [7] |
| This compound | COX-2 | Not Specified | Not Specified | 0.47 | [7] |
| This compound | COX-2 | Sheep | Purified Enzyme | 0.48 | [8] |
| Racemic Flurbiprofen | COX-1 | Human | Recombinant | 0.1 | [9] |
| Racemic Flurbiprofen | COX-2 | Human | Recombinant | 0.4 | [9] |
Mechanism of Action: The Arachidonic Acid Pathway
This compound exerts its anti-inflammatory effects by intercepting the arachidonic acid signaling cascade. When cells are stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX-1 and COX-2 then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins that mediate pain, inflammation, and fever. This compound competitively inhibits the active site of both COX-1 and COX-2, thereby blocking the production of PGH2 and subsequent prostaglandins.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of (S)-Flurbiprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of (S)-Flurbiprofen, the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. This document details its primary mechanism of action, physicochemical properties, and other relevant biological activities observed in a laboratory setting.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is crucial for interpreting its in vitro activity and for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃FO₂ | [1] |
| Molecular Weight | 244.26 g/mol | [2] |
| Predicted pKa | 4.14 ± 0.10 | [2] |
| Aqueous Solubility | Insoluble in H₂O; 0.9 mg/mL in PBS (pH 7.2) | [2][3] |
| Solubility in Organic Solvents | - DMSO: ≥10.9 mg/mL - Ethanol: ≥69.1 mg/mL - DMF: ~25 mg/mL | [1][2][3] |
| Melting Point | 109-110 °C | [2] |
Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition
This compound exerts its principal anti-inflammatory and analgesic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.
Signaling Pathway
The following diagram illustrates the role of this compound in the arachidonic acid signaling pathway.
Potency of COX Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Assay System | COX Isoform | IC₅₀ (µM) | Reference |
| Guinea Pig Whole Blood | COX-1 | 0.48 | [1][4] |
| COX-2 | 0.47 | [1][4] | |
| Human Recombinant Enzyme | COX-1 | 0.1 | [5] |
| COX-2 | 0.4 | [5] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of this compound using a purified enzyme preparation.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Co-factors (e.g., hematin, epinephrine)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a reaction vessel, combine the assay buffer, co-factors, and the appropriate COX enzyme.
-
Add the diluted this compound or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., a solution of a strong acid).
-
Measure the concentration of PGE₂ produced in each reaction mixture using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays: Inhibition of Prostaglandin E₂ (PGE₂) Production
Cell-based assays provide a more physiologically relevant system to evaluate the efficacy of this compound in a cellular context.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based PGE₂ inhibition assay.
Experimental Protocol: Cell-Based PGE₂ Assay
This protocol describes a general method for measuring the inhibition of PGE₂ production in cultured cells.
Materials:
-
Cell line capable of producing PGE₂ upon stimulation (e.g., RAW 264.7 murine macrophages, human fibroblasts).
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., lipopolysaccharide [LPS], interleukin-1β [IL-1β]).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE₂.
Procedure:
-
Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Replace the culture medium with fresh, serum-free medium containing various concentrations of this compound or a vehicle control. Pre-incubate for 1 hour.
-
Add the stimulating agent to the wells to induce PGE₂ production.
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit following the manufacturer's protocol.
-
Calculate the percentage of inhibition of PGE₂ production for each concentration of this compound compared to the stimulated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Other In Vitro Biological Activities
Beyond its primary action on COX enzymes, this compound has been shown to interact with other biological targets in vitro.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
This compound has been reported to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. This inhibition may contribute to its overall analgesic effects. The IC₅₀ value for FAAH inhibition by a derivative of this compound, Flu-AM1, was found to be 0.99 µM in rat brain homogenates[6].
Modulation of NF-κB Signaling
Studies have indicated that this compound can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. While the R-enantiomer appears to be more potent in this regard, this compound has also been shown to inhibit NF-κB activation, although to a lesser extent[7][8][9]. This action may contribute to its anti-inflammatory properties independent of COX inhibition.
The following diagram depicts the inhibitory effect of this compound on the NF-κB signaling pathway.
In Vitro Permeability
The ability of this compound to permeate biological membranes is a critical factor for its topical and transdermal delivery.
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
This protocol describes a standard method for assessing the skin permeation of this compound.
Materials:
-
Franz diffusion cells
-
Excised skin from a suitable model (e.g., human cadaver, porcine, or rodent)
-
This compound formulation (e.g., gel, cream, patch)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80)
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Prepare the excised skin by removing subcutaneous fat and hair.
-
Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure it is free of air bubbles. Maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.
This technical guide provides a solid foundation for the in vitro characterization of this compound. The presented data and protocols are intended to assist researchers and drug development professionals in their evaluation of this potent anti-inflammatory agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS#: 51543-39-6 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Flurbiprofen | 5104-49-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Molecular Docking Studies of (S)-Flurbiprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Flurbiprofen, the pharmacologically active enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen (B1673479), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are key players in the biosynthesis of prostaglandins, which are lipid compounds involved in inflammation, pain, and fever.[3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[3] Understanding the molecular interactions between this compound and these isoforms is crucial for the rational design of more selective and effective anti-inflammatory agents with improved side-effect profiles. This technical guide provides an in-depth overview of the molecular docking studies of this compound with COX-1 and COX-2, including detailed experimental protocols, quantitative data analysis, and visualization of key interactions and workflows.
Signaling Pathway of Flurbiprofen Action
This compound inhibits the conversion of arachidonic acid to prostaglandin (B15479496) H2 by binding to the active site of both COX-1 and COX-2 enzymes. This inhibition reduces the production of prostaglandins, thereby mitigating inflammation and pain.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for evaluating its efficacy.
| Parameter | COX-1 | COX-2 | Reference(s) |
| IC50 | ~0.5 µM (guinea pig whole blood) | ~0.5 µM (guinea pig whole blood) | [1] |
| 0.48 µM | 0.47 µM | [4] | |
| ~30 nM | ~900 nM | [2] | |
| Ki | 0.128 µM | - | [2] |
Table 1: Inhibitory Potency of this compound against COX-1 and COX-2.
Molecular Docking Experimental Protocol
This section outlines a detailed protocol for performing a molecular docking study of this compound with COX-1 and COX-2 using AutoDock Vina.
Software and Resource Requirements
-
AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the crystal structures of COX-1 and COX-2.
-
PubChem or other chemical database: For obtaining the 3D structure of this compound.
Preparation of the Receptor (COX Enzymes)
-
Obtain Crystal Structures: Download the PDB files for human COX-1 complexed with Flurbiprofen (PDB ID: 3N8Z) and murine COX-2 complexed with this compound (PDB ID: 5JVZ or 3RR3).[5][6][7]
-
Clean the Protein Structure:
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands and ions that are not part of the active site.
-
Inspect the protein for any missing atoms or residues and repair them if necessary.
-
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Compute Charges: Assign Gasteiger charges to the protein.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format.
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Convert to PDB: Use a tool like Open Babel to convert the ligand structure to the PDB format.
-
Prepare in ADT:
-
Open the PDB file of the ligand in ADT.
-
The software will automatically detect the root and set the rotatable bonds.
-
Assign Gasteiger charges.
-
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT format.
Molecular Docking using AutoDock Vina
-
Define the Grid Box:
-
Load the prepared receptor (PDBQT file) into ADT.
-
Define a grid box that encompasses the active site of the enzyme. The active site is a long, hydrophobic channel.[8] Key residues to include in the grid box are Arginine 120, Tyrosine 355, and Serine 530.[8]
-
Set the dimensions and center of the grid box.
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.
Analysis of Results
-
Visualize Docking Poses: Load the receptor PDBQT file and the output PDBQT file (containing the docked poses of the ligand) into a molecular visualization tool like PyMOL.
-
Analyze Binding Interactions:
-
Identify the best-scoring pose (lowest binding affinity).
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues in the active site.
-
Measure the distances of key interactions.
-
Molecular Docking Workflow
The following diagram illustrates the key steps in the molecular docking workflow for this compound and COX enzymes.
Binding Site Interactions
Molecular docking studies have revealed key interactions between this compound and the active sites of both COX-1 and COX-2.
-
Hydrogen Bonding: The carboxylate group of this compound forms crucial hydrogen bonds with the side chains of Arginine 120 and Tyrosine 355 at the entrance of the active site channel.[8][9]
-
Hydrophobic Interactions: The phenyl rings of this compound engage in van der Waals and hydrophobic interactions with several non-polar residues lining the active site channel. In COX-1, these include Valine 349 , Leucine 531 , Isoleucine 523 , and Alanine 527 .[8] In COX-2, similar interactions are observed with residues such as Valine 349 and Alanine 527 .[10] The second phenyl ring is often positioned within van der Waals contact of Tyrosine 385 .[8]
Binding Affinity and Energy
The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction between the ligand and the receptor. Lower values suggest a more stable complex.
| Study/Software | COX-1 Binding Energy (kcal/mol) | COX-2 Binding Energy (kcal/mol) | Reference(s) |
| AutoDock 4.2 | -5.72 (for a derivative) | -5.61 (for a derivative) | [11] |
| Computational Study | -96.57 (Interaction Energy) | - | [12] |
| ONIOM2 Calculation | - | - (Binding energies in kJ/mol reported) | [10] |
Table 2: Reported Binding Energies from this compound Docking Studies. Note: Direct comparative values are limited and can vary significantly based on the software, force field, and specific protocol used.
Conclusion
Molecular docking provides invaluable insights into the binding mechanisms of this compound with its target enzymes, COX-1 and COX-2. The detailed interactions, particularly the hydrogen bonds with Arg120 and Tyr355 and hydrophobic contacts within the active site channel, explain its potent inhibitory activity. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further studies aimed at designing next-generation anti-inflammatory drugs with enhanced selectivity and efficacy. The use of computational tools like AutoDock Vina, coupled with careful analysis and visualization, is a powerful approach to understanding and predicting ligand-protein interactions at the molecular level.
References
- 1. apexbt.com [apexbt.com]
- 2. esflurbiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. wwPDB: pdb_00003n8z [wwpdb.org]
- 8. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Flurbiprofen's Inhibition of Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which (S)-Flurbiprofen inhibits prostaglandin (B15479496) synthesis. It is designed to be a comprehensive resource, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of the core biological pathways and experimental workflows.
Introduction to Prostaglandin Synthesis
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play a crucial role in various biological processes, including inflammation, pain, fever, and platelet aggregation.[1][2] They are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid, which is released from the cell membrane by the action of phospholipase A2.[3][4] The synthesis of prostaglandins is primarily mediated by the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS).[4][5][6]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1][2]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines, and growth factors.[1][2] Its upregulation leads to the increased production of prostaglandins at sites of inflammation.[1]
The COX enzyme catalyzes the conversion of arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2).[3] PGH2 is then further metabolized by various tissue-specific isomerases and synthases to produce the different types of prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).[3][4]
This compound: A Non-Selective COX Inhibitor
Flurbiprofen (B1673479) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[7] It is a chiral compound that exists as two enantiomers: this compound and (R)-Flurbiprofen. The anti-inflammatory and analgesic effects of flurbiprofen are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of both COX-1 and COX-2 enzymes.[8][9] this compound acts as a competitive inhibitor, binding to the active site of the COX enzymes and preventing the binding of arachidonic acid, thereby blocking the synthesis of prostaglandins.[7][10]
Quantitative Analysis of COX Inhibition
The inhibitory potency of this compound and its racemic mixture against COX-1 and COX-2 has been determined in various in vitro assay systems. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Flurbiprofen enantiomers.
| Compound | Target Enzyme | IC50 (µM) | Assay System | Reference |
| This compound | COX-1 | 0.48 | Not Specified | |
| This compound | COX-2 | 0.47 | Not Specified | |
| This compound | COX-1 | ~0.5 | Guinea Pig Whole Blood | [9][11] |
| This compound | COX-2 | ~0.5 | Guinea Pig Whole Blood | [9][11] |
| Racemic Flurbiprofen | COX-1 | 0.1 | Human | |
| Racemic Flurbiprofen | COX-2 | 0.4 | Human |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound on prostaglandin synthesis.
Purified COX-1 and COX-2 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified cyclooxygenase enzymes.
Objective: To determine the IC50 values of this compound against purified COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
L-epinephrine (or other suitable co-factor)
-
Arachidonic acid (substrate)
-
This compound
-
DMSO (vehicle)
-
Stop solution (e.g., 2.0 M HCl)
-
96-well microplate
-
Incubator
-
Microplate reader
-
Enzyme Immunoassay (EIA) kit for PGE2 or LC-MS/MS instrumentation
Procedure:
-
Reagent Preparation: Prepare working solutions of assay buffer, heme, co-factors, and enzymes. Dissolve this compound in DMSO to prepare a stock solution and perform serial dilutions to obtain a range of test concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add a small volume of the diluted this compound solutions or DMSO (for the vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Quantification of Prostaglandin Production: Measure the concentration of the resulting prostaglandin (e.g., PGE2) in each well using a validated method such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of COX activity inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant model for assessing COX inhibition as it is performed in a whole blood matrix.
Objective: To determine the IC50 values of this compound against COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes
-
This compound
-
DMSO (vehicle)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore (e.g., A23187) or thrombin for COX-1 stimulation (optional, for specific protocols)
-
Incubator (37°C)
-
Centrifuge
-
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
Procedure:
For COX-1 Activity (Thromboxane B2 Production):
-
Blood Aliquoting: Aliquot fresh heparinized whole blood into tubes.
-
Inhibitor Addition: Add various concentrations of this compound or DMSO to the blood aliquots.
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1 hour) to allow for blood clotting and platelet activation, which stimulates COX-1 activity.
-
Plasma Separation: Centrifuge the tubes to separate the serum.
-
TXB2 Quantification: Measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, in the serum using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of TXB2 production for each this compound concentration relative to the vehicle control and determine the IC50 value.
For COX-2 Activity (Prostaglandin E2 Production):
-
COX-2 Induction: To measure COX-2 activity, incubate whole blood aliquots with lipopolysaccharide (LPS) for a period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.
-
Inhibitor Addition: Following LPS stimulation, add various concentrations of this compound or DMSO.
-
Incubation: Incubate the samples for a further period.
-
Plasma Separation: Centrifuge the tubes to separate the plasma.
-
PGE2 Quantification: Measure the concentration of Prostaglandin E2 (PGE2), a major product of COX-2 activity, in the plasma using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated control and determine the IC50 value.
COX-2 Inhibition Assay in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay focuses specifically on the inhibition of COX-2 in isolated immune cells.
Objective: To determine the IC50 of this compound for COX-2 in a more defined cell population.
Materials:
-
Freshly drawn human venous blood
-
Ficoll-Paque or similar density gradient medium
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
Cell culture plates
-
CO2 incubator
-
Centrifuge
-
ELISA kit for PGE2
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.
-
Cell Culture: Plate the isolated PBMCs in cell culture plates with appropriate medium and allow them to adhere.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or DMSO for a short period (e.g., 1 hour).
-
COX-2 Induction: Stimulate the cells with LPS to induce COX-2 expression and incubate for a longer period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production and determine the IC50 value for this compound.
Conclusion
This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its mechanism of action involves the competitive inhibition of arachidonic acid binding to the active site of these enzymes, thereby blocking the synthesis of prostaglandins. The quantitative data from various in vitro and ex vivo assays consistently demonstrate its inhibitory activity in the sub-micromolar range. The experimental protocols detailed in this guide provide robust methods for characterizing the potency and selectivity of this compound and other potential COX inhibitors. This comprehensive understanding is crucial for the continued research and development of effective anti-inflammatory and analgesic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the Expression and Activity of Cyclooxygenases COX-1 and COX-2 in THP-1 Monocytes and Macrophages Cultured with Xenogenic Collagen Matrices Biofunctionalized with the Injectable Platelet-Rich Fibrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Isolation of PBMCs From Whole Blood [protocols.io]
- 6. sanguinebio.com [sanguinebio.com]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of Flurbiprofen: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurbiprofen (B1673479), a potent nonsteroidal anti-inflammatory drug (NSAID), is a chiral molecule that exists as two enantiomers, (S)-flurbiprofen and (R)-flurbiprofen. This technical guide provides an in-depth analysis of the stereochemistry of flurbiprofen and its profound impact on its biological activity. The document summarizes key quantitative data on the differential pharmacodynamics and pharmacokinetics of the enantiomers, details relevant experimental protocols for their separation and analysis, and visualizes the primary signaling pathway associated with their anti-inflammatory effects. A significant focus is placed on the stereoselective inhibition of cyclooxygenase (COX) enzymes, the primary mechanism of action for its anti-inflammatory and analgesic properties. Furthermore, this guide explores emerging research on the off-target activities of flurbiprofen enantiomers, particularly their role as γ-secretase modulators, which has implications for Alzheimer's disease research.
Introduction
Flurbiprofen is a member of the 2-arylpropionic acid class of NSAIDs, widely used for the management of pain and inflammation in conditions such as arthritis.[1] The presence of a chiral center in its structure gives rise to two stereoisomers, (S)-(+)-flurbiprofen and (R)-(-)-flurbiprofen. While commercially available formulations are typically a racemic mixture, extensive research has demonstrated that the two enantiomers possess distinct pharmacological and pharmacokinetic profiles. The (S)-enantiomer is primarily responsible for the potent inhibition of cyclooxygenase (COX) enzymes, the key therapeutic target for NSAIDs.[1][2] In contrast, the (R)-enantiomer exhibits significantly weaker COX inhibitory activity.[1][2] This stereoselectivity has significant implications for both the therapeutic efficacy and the adverse effect profile of flurbiprofen. This guide will delve into the critical aspects of flurbiprofen's stereochemistry, providing researchers and drug development professionals with a comprehensive understanding of its structure-activity relationship.
Stereoselective Pharmacodynamics: COX Inhibition
The primary mechanism of action of flurbiprofen is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas the inhibition of COX-1 is associated with common side effects such as gastrointestinal irritation.
Flurbiprofen exhibits significant stereoselectivity in its interaction with both COX isoforms. The (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2, while the (R)-enantiomer is considerably less active.
Quantitative Data on COX Inhibition
The following table summarizes the in vitro inhibitory activity of flurbiprofen enantiomers against COX-1 and COX-2, as measured by IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Enantiomer | Enzyme | IC50 (μM) | Reference |
| This compound | COX-1 | 0.1 | [3] |
| This compound | COX-2 | 0.4 | [3] |
| This compound | COX-2 (sheep placenta) | 0.48 | [1] |
| (R)-Flurbiprofen | COX-1 | > 80 | [1] |
| (R)-Flurbiprofen | COX-2 | > 80 | [1] |
Stereoselective Pharmacokinetics
The enantiomers of flurbiprofen also display differences in their pharmacokinetic profiles, including protein binding, distribution, and metabolism. Notably, there is negligible chiral inversion of (R)-flurbiprofen to this compound in humans.
Human Pharmacokinetic Parameters
The table below presents a summary of the key pharmacokinetic parameters for (R)- and this compound in humans following oral administration of the racemate.
| Parameter | (R)-Flurbiprofen | This compound | Reference |
| Oral Plasma Clearance (L/min) | 0.075 ± 0.066 | 0.057 ± 0.035 | [4] |
| Volume of Distribution (L) | 12.47 ± 5.79 | 12.81 ± 4.43 | [4] |
| Elimination Half-life (min) | 138 ± 61 | 155 ± 49 | [4] |
| Total Clearance (L/h) | 1.47 ± 0.50 | 1.23 ± 0.34 | [5] |
| Volume of Distribution (L) | 8.41 ± 3.0 | 7.23 ± 1.9 | [5] |
| Half-life (h) | 4.18 ± 1.3 | 4.21 ± 1.2 | [5] |
Off-Target Activity: γ-Secretase Modulation
Recent research has uncovered a novel activity of flurbiprofen enantiomers that is independent of COX inhibition. Both (R)- and this compound have been shown to act as γ-secretase modulators, selectively decreasing the production of the amyloid-β 42 (Aβ42) peptide.[6] This peptide is a key component of the amyloid plaques found in the brains of patients with Alzheimer's disease. This finding has generated significant interest in the potential therapeutic application of flurbiprofen enantiomers, particularly the non-COX-inhibitory (R)-enantiomer, for the treatment of Alzheimer's disease.
Quantitative Data on Aβ42 Reduction
The following data illustrates the in vivo effects of flurbiprofen enantiomers on Aβ42 levels in a transgenic mouse model of Alzheimer's disease.
| Treatment (dose) | Aβ42 Reduction (%) | P-value | Reference |
| This compound (50 mg/kg/day) | 64 | < 0.001 | [6] |
| (R)-Flurbiprofen (50 mg/kg/day) | 34 | < 0.001 | [6] |
| This compound (25 mg/kg/day) | 62 | < 0.001 | [6] |
| (R)-Flurbiprofen (25 mg/kg/day) | 60 | < 0.001 | [6] |
Experimental Protocols
Chiral Separation of Flurbiprofen Enantiomers by HPLC
Objective: To resolve the racemic mixture of flurbiprofen into its individual (R) and (S) enantiomers for subsequent analysis.
Methodology:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: A chiral column is essential for the separation. Examples include:
-
Vancomycin-bonded chiral stationary phase (e.g., Chirobiotic V™).[7]
-
Cellulose-based chiral stationary phase (e.g., CHIRAL ART Cellulose-C).
-
-
Mobile Phase: The composition of the mobile phase is critical for achieving optimal separation. A common mobile phase consists of a mixture of an organic solvent and an acidic aqueous buffer.
-
Example: n-hexane/2-propanol/trifluoroacetic acid (TFA) (95/5/0.1, v/v/v).
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.[8]
-
Procedure: a. Prepare a standard solution of racemic flurbiprofen in the mobile phase. b. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. c. Inject the flurbiprofen solution onto the column. d. Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have different retention times, allowing for their separation and quantification.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of flurbiprofen enantiomers against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine COX-1 or human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Assay Principle: The assay measures the oxygen consumption that occurs during the conversion of arachidonic acid to prostaglandins (B1171923) by COX enzymes. The rate of oxygen consumption is proportional to the enzyme activity.
-
Assay Buffer: 100 mM Tris-HCl buffer (pH 7.4) containing 1 µM hematin, 2 mM phenol, and 5 mM EDTA.[9]
-
Procedure: a. Prepare a series of dilutions of the test compound (e.g., (S)- or (R)-flurbiprofen). b. In an oxygen electrode chamber, add the assay buffer and the test compound at the desired concentration. c. Allow the mixture to equilibrate for a set period (e.g., 5 minutes). d. Initiate the reaction by adding the COX enzyme (e.g., 200 units). e. Monitor the rate of oxygen consumption for approximately 5 minutes. f. A control reaction without the inhibitor is also performed to determine the uninhibited enzyme activity. g. Calculate the percentage of inhibition for each concentration of the test compound. h. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualization
The primary anti-inflammatory and analgesic effects of this compound are mediated through the inhibition of the cyclooxygenase pathway, which leads to a reduction in the synthesis of prostaglandins.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
The following diagram illustrates the experimental workflow for determining the COX inhibitory activity of flurbiprofen enantiomers.
Caption: Workflow for determining COX inhibition IC50 values.
Conclusion
The stereochemistry of flurbiprofen is a critical determinant of its biological activity. The (S)-enantiomer is the primary driver of its anti-inflammatory and analgesic effects through potent inhibition of COX-1 and COX-2. In contrast, the (R)-enantiomer is a weak COX inhibitor. This stereoselectivity extends to their pharmacokinetic profiles. The discovery of the γ-secretase modulatory activity of both enantiomers has opened new avenues for the therapeutic application of flurbiprofen, particularly (R)-flurbiprofen, in neurodegenerative diseases such as Alzheimer's. A thorough understanding of the distinct properties of each enantiomer is paramount for the rational design and development of safer and more effective therapeutic agents. This guide provides a foundational resource for researchers and professionals in the field, summarizing key data and methodologies to facilitate further investigation into the multifaceted pharmacology of flurbiprofen.
References
- 1. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. Cyclooxygenase (COX) Inhibitor: Flurbiprofen | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. The pharmacokinetics of the enantiomers of flurbiprofen in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective pharmacokinetics of flurbiprofen in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral resolution of flurbiprofen and ketoprofen enantiomers by HPLC on a glycopeptide-type column chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Flurbiprofen: A Selective Amyloid-Beta 42 Lowering Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Flurbiprofen, the S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), also known as Tarenflurbil, has been investigated as a potential therapeutic agent for Alzheimer's disease. Its primary mechanism of action is the selective reduction of amyloid-beta 42 (Aβ42), a peptide strongly implicated in the pathogenesis of Alzheimer's, through the modulation of γ-secretase activity. Unlike its R-enantiomer, this compound also possesses cyclooxygenase (COX) inhibitory activity. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies used to characterize this compound as a selective Aβ42 lowering agent. While preclinical studies demonstrated promising reductions in Aβ42, the agent ultimately failed to show clinical efficacy in a large Phase 3 trial. Understanding the preclinical evidence and the methodologies used to generate it remains crucial for the ongoing development of Alzheimer's therapeutics.
Mechanism of Action: Selective γ-Secretase Modulation
This compound exerts its Aβ42-lowering effect by directly targeting and modulating the activity of γ-secretase, a multi-protein enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.[1][2][3][4][5] Instead of inhibiting the enzyme outright, which can lead to toxic side effects due to the role of γ-secretase in processing other critical substrates like Notch, this compound acts as a selective modulator. This modulation results in a shift in the cleavage site, leading to the production of shorter, less amyloidogenic Aβ species at the expense of the highly aggregation-prone Aβ42.[4] This selective action is a key feature that distinguished it as a promising therapeutic candidate.
Figure 1. Mechanism of this compound as a γ-secretase modulator.
Preclinical Efficacy: In Vitro and In Vivo Data
In Vitro Aβ42 Reduction
This compound has been shown to effectively reduce the secretion of Aβ42 in various cell-based assays. Studies using human neuroglioma (H4) cells and Chinese hamster ovary (CHO) cells overexpressing human APP have demonstrated a dose-dependent decrease in Aβ42 levels following treatment with this compound.[1][4]
| Cell Line | Compound | Concentration | % Aβ42 Reduction (approx.) | Reference |
| H4 Human Neuroglioma | This compound | 100 µM | ~40-50% | [4] |
| H4 Human Neuroglioma | This compound | 300 µM | ~70% | [4] |
| CHO (overexpressing APP751 & PS1ML) | This compound | 250 µM | Significant reduction | [6] |
Table 1. Summary of in vitro Aβ42 reduction by this compound.
In Vivo Aβ42 Reduction in Animal Models
The Aβ42-lowering effects of this compound were also confirmed in preclinical animal models of Alzheimer's disease, primarily the Tg2576 transgenic mouse model which overexpresses a mutant form of human APP.[7][8] Oral administration of this compound resulted in a significant and dose-dependent reduction of Aβ42 levels in the brain.[7][9]
| Animal Model | Compound | Dose (mg/kg/day) | Duration | % Brain Aβ42 Reduction | Reference |
| Tg2576 Mice | This compound | 10 | 3 days | 30% | [1][7] |
| Tg2576 Mice | This compound | 25 | 3 days | 62% | [1][7] |
| Tg2576 Mice | This compound | 50 | 3 days | 64% | [1][7] |
| Tg2576 Mice | R-Flurbiprofen | 25 | 4 months | Non-significant | [10] |
| Tg2576 Mice | R-Flurbiprofen | 10 | 2 weeks | 17% (significant) | [11] |
Table 2. Summary of in vivo brain Aβ42 reduction. Note: Some studies focused on the R-enantiomer (Tarenflurbil) for its reduced COX-inhibitory side effects.
Experimental Protocols
In Vitro Aβ42 Lowering Assay in H4 Human Neuroglioma Cells
This protocol outlines the general steps for assessing the effect of this compound on Aβ42 production in a human cell line.
Figure 2. Workflow for in vitro Aβ42 lowering assay.
Methodology:
-
Cell Culture: H4 human neuroglioma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into multi-well plates at a density that allows for optimal growth and Aβ secretion during the experiment.
-
Compound Treatment: this compound, dissolved in a suitable vehicle like DMSO, is added to the cell culture media at various concentrations. A vehicle-only control is included.[6] The cells are typically treated for 6 hours.[6]
-
Media Collection: After the treatment period, the conditioned media is collected from each well.
-
Aβ42 Quantification (ELISA): The concentration of Aβ42 in the conditioned media is quantified using a specific sandwich enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[12][13] This involves incubating the media in wells coated with an Aβ42 capture antibody, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal that is proportional to the amount of Aβ42.
In Vivo Aβ42 Measurement in Tg2576 Mice
This protocol describes the general procedure for evaluating the in vivo efficacy of this compound in a transgenic mouse model.
Methodology:
-
Animal Dosing: Tg2576 mice are orally administered with this compound, typically mixed with a palatable vehicle, for a specified duration (e.g., 3 days).[7] A control group receives the vehicle alone.
-
Brain Tissue Collection: Following the treatment period, the mice are euthanized, and the brains are harvested.
-
Brain Homogenization: The brain tissue is homogenized in a buffer containing protease inhibitors to prevent Aβ degradation. A common extraction method involves using a guanidine-HCl buffer to solubilize Aβ aggregates.[1]
-
Aβ42 Quantification (ELISA): The levels of Aβ42 in the brain homogenates are measured by a specific sandwich ELISA, similar to the in vitro assay.[1][2] The results are typically normalized to the total protein concentration of the brain homogenate.
Broken Cell γ-Secretase Activity Assay
This assay directly measures the effect of this compound on the enzymatic activity of γ-secretase in a cell-free system.
Methodology:
-
Membrane Preparation: Cell membranes containing the γ-secretase complex are isolated from cultured cells (e.g., CHO cells overexpressing APP). This is often achieved through cell lysis followed by ultracentrifugation to pellet the membranes.[4]
-
Assay Reaction: The isolated membranes are incubated with a substrate that can be cleaved by γ-secretase to produce Aβ. The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control.[4]
-
Aβ Quantification: The amount of Aβ40 and Aβ42 produced in the reaction is quantified by ELISA.[4] A selective reduction in Aβ42 with little to no change in Aβ40 indicates a modulatory effect on γ-secretase.[4]
Clinical Development and Outcomes
Despite the promising preclinical data, Tarenflurbil ((R)-Flurbiprofen, the enantiomer with less COX activity, was advanced to clinical trials) did not demonstrate efficacy in a large, multicenter Phase 3 clinical trial in patients with mild Alzheimer's disease.[6][9][13] The trial failed to show any significant slowing of cognitive decline or improvement in activities of daily living compared to placebo.[9] Potential reasons for this failure are thought to include poor brain penetration and insufficient target engagement at the doses tested.[10]
Conclusion
This compound is a selective Aβ42-lowering agent that acts through the modulation of γ-secretase. Extensive preclinical studies in cellular and animal models provided a strong rationale for its development as a potential Alzheimer's disease therapeutic. However, the failure in late-stage clinical trials highlights the challenges of translating preclinical findings into clinical efficacy, particularly in a complex neurodegenerative disease like Alzheimer's. The story of this compound underscores the importance of target engagement and brain bioavailability in the development of CNS drugs. The detailed experimental methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in the field, offering insights into the evaluation of future Aβ-modulating compounds.
References
- 1. ELISA [bio-protocol.org]
- 2. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. JCI - NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo [jci.org]
- 8. R-Flurbiprofen Improves Axonal Transport in the Tg2576 Mouse Model of Alzheimer’s Disease as Determined by MEMRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. novamedline.com [novamedline.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Aβ ELISA [protocols.io]
An In-depth Technical Guide to the Discovery of Novel (S)-Flurbiprofen-Based Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(S)-Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID), has served as a versatile scaffold for the development of novel derivatives with a wide range of therapeutic applications. By targeting enzymes such as cyclooxygenases (COX), fatty acid amide hydrolase (FAAH), and γ-secretase, these new chemical entities have shown promise in treating inflammation, pain, Alzheimer's disease, and diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of various this compound-based derivatives, with a focus on amide and hydrazone analogs. Detailed experimental protocols for key assays, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this area.
Rationale for the Development of this compound Derivatives
The therapeutic utility of this compound is primarily attributed to its potent inhibition of COX enzymes, which are key mediators of inflammation and pain.[1] However, the clinical use of flurbiprofen (B1673479) can be limited by gastrointestinal side effects associated with non-selective COX inhibition. This has driven the development of novel derivatives with improved safety profiles and expanded therapeutic activities. Key strategies have included:
-
Modification of the Carboxylic Acid Moiety: Conversion of the carboxylic acid to amides, esters, or other functional groups can reduce gastric irritation and modulate activity and selectivity towards different biological targets.[2][3]
-
Targeting Multiple Pathways: Designing hybrid molecules that inhibit multiple enzymes, such as dual FAAH/COX inhibitors, can offer synergistic analgesic and anti-inflammatory effects.[4][5]
-
Modulation of Amyloid-β Production: Certain derivatives have been found to selectively reduce the production of the neurotoxic amyloid-β 42 (Aβ42) peptide, a key pathological hallmark of Alzheimer's disease, by modulating γ-secretase activity.[6][7]
-
Enzyme Inhibition for Diabetes Management: Novel hydrazone and Schiff's base derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting their potential in the management of type 2 diabetes.
Synthesis of Novel this compound Derivatives
A common strategy for synthesizing novel this compound derivatives involves the modification of its carboxylic acid group. The synthesis of amide derivatives is a prime example of this approach.
Representative Synthesis of this compound Amide Derivatives
The synthesis of N-substituted (S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamides typically involves a two-step process: the activation of the carboxylic acid of this compound, followed by coupling with a desired amine.
Step 1: Synthesis of (S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoyl chloride
This compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acyl chloride. This reaction is typically carried out in an inert solvent like toluene (B28343) or dichloromethane (B109758) (DCM).
Step 2: Amide Coupling
The synthesized this compound acyl chloride is then reacted with a primary or secondary amine in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the corresponding amide derivative. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to directly couple this compound with an amine.[8][9][10]
A generalized experimental workflow for this synthesis is depicted below:
Figure 1. Generalized workflow for the synthesis of this compound amide derivatives.
Biological Evaluation and Quantitative Data
The novel this compound derivatives have been evaluated in a variety of in vitro and in vivo assays to determine their biological activity. The following tables summarize the quantitative data for selected derivatives.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic activities of novel this compound derivatives are often assessed using the carrageenan-induced paw edema and acetic acid-induced writhing tests, respectively.
| Compound | Anti-inflammatory Activity (% Edema Inhibition) | Analgesic Activity (Writhing Inhibition %) | Reference |
| This compound | 90.01% | 59.28% | |
| Derivative 7 (azine) | 93.89% | 60.47% | |
| Derivative 9 (azine) | 92.50% | Not Reported | |
| Derivative 10 (azine) | 90.47% | Not Reported |
Table 1. Anti-inflammatory and analgesic activity of selected this compound azine derivatives.
Enzyme Inhibitory Activity
Novel derivatives have been designed to target specific enzymes involved in various disease pathologies.
| Compound | Target Enzyme | IC50 / Ki | Reference |
| Flu-AM4 (amide) | FAAH | Ki = 13 nM | [4][5] |
| Derivative 5k (hydrazone) | α-Glucosidase | IC50 = 0.93 µM | |
| Derivative 4h (hydrazone) | α-Glucosidase | IC50 = 2.45 µM | |
| Derivative 5h (hydrazone) | α-Glucosidase | IC50 = 3.12 µM | |
| Acarbose (standard) | α-Glucosidase | IC50 = 875.75 µM | |
| Derivative 3 (aroyl hydrazide) | α-Amylase | IC50 = 1.04 µM | |
| Acarbose (standard) | α-Amylase | IC50 = 0.90 µM |
Table 2. Enzyme inhibitory activity of selected this compound derivatives.
Modulation of Aβ42 Production
A significant area of research has been the development of this compound derivatives as γ-secretase modulators for Alzheimer's disease.
| Compound | Assay System | Aβ42 Reduction (%) | Reference |
| This compound (50 mg/kg) | APP Transgenic Mice | 64% | [11] |
| (R)-Flurbiprofen (50 mg/kg) | APP Transgenic Mice | 34% | [11] |
| This compound (25 mg/kg) | APP Transgenic Mice | 62% | [11] |
| (R)-Flurbiprofen (25 mg/kg) | APP Transgenic Mice | 60% | [11] |
Table 3. In vivo reduction of Aβ42 levels by Flurbiprofen enantiomers.
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.
NF-κB Signaling Pathway in Inflammation
Several this compound derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Figure 2. Simplified diagram of the NF-κB signaling pathway and its inhibition.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Procedure for Synthesis of this compound Amides
This protocol is a representative example for the synthesis of N-substituted (S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamides.
-
Preparation of this compound Acyl Chloride:
-
Dissolve this compound (1.0 mmol) in anhydrous toluene (30 mL).
-
Add thionyl chloride (1.2 mmol) in excess.
-
Stir the reaction mixture under reflux for 2 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude this compound acyl chloride, which is used in the next step without further purification.[12]
-
-
Amide Synthesis:
-
Dissolve the desired amine (1.0 mmol) in dichloromethane (30 mL).
-
Add the freshly prepared this compound acyl chloride (1.0 mmol) to the solution.
-
After stirring for 10 minutes, add triethylamine (1.2 mmol).
-
Continue stirring for 30 minutes.
-
Wash the solution with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final amide derivative.[12]
-
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of the synthesized compounds.[13][14][15][16][17]
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=5-6 per group): a control group, a standard group (e.g., receiving indomethacin), and test groups receiving different doses of the this compound derivatives.
-
Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Acetic Acid-Induced Writhing Test
This in vivo assay is used to assess the peripheral analgesic activity of the compounds.[2][3][18][19][20]
-
Animals: Use Swiss albino mice, acclimatized as described above.
-
Grouping: Group the animals as in the paw edema assay.
-
Administration: Administer the test compounds and a standard analgesic (e.g., diclofenac (B195802) sodium) 30-40 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g of body weight of a 0.7% acetic acid solution intraperitoneally to each mouse.
-
Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.
-
Calculation: Calculate the percentage inhibition of writhing for the treated groups compared to the control group.
In Vitro α-Glucosidase Inhibition Assay
This assay is used to determine the potential of the compounds to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[11][21][22][23][24]
-
Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Phosphate buffer (pH 6.8).
-
Sodium carbonate (Na₂CO₃) to stop the reaction.
-
Acarbose as a standard inhibitor.
-
-
Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the α-glucosidase solution (0.5 U/mL) and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution (5 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value for each compound.
Cell-Free γ-Secretase Activity Assay
This assay is used to investigate the direct effect of compounds on the activity of the γ-secretase enzyme complex.[6][7][25][26]
-
Preparation of γ-Secretase:
-
Prepare cell membranes from a suitable cell line with high γ-secretase expression (e.g., HEK293T).
-
Solubilize the membranes using a mild detergent like CHAPSO to obtain the active γ-secretase complex.
-
-
In Vitro Cleavage Reaction:
-
In a microcentrifuge tube, combine the solubilized γ-secretase preparation, a recombinant substrate (e.g., C100-Flag), and varying concentrations of the test compound.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).
-
Stop the reaction by snap-freezing or adding SDS-PAGE sample buffer.
-
-
Detection of Cleavage Products:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody specific to the cleaved intracellular domain (ICD) fragment (e.g., anti-Flag antibody).
-
-
Data Analysis:
-
Quantify the band intensities for the ICD fragment using densitometry.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Conclusion and Future Perspectives
The derivatization of this compound has proven to be a highly successful strategy for the discovery of novel therapeutic agents with diverse pharmacological profiles. The research highlighted in this guide demonstrates the potential of these new compounds in addressing the unmet medical needs in inflammation, pain, neurodegenerative diseases, and diabetes. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, further exploring their mechanisms of action, and conducting preclinical and clinical studies to validate their therapeutic efficacy and safety. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon in the exciting field of this compound-based drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. saspublishers.com [saspublishers.com]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Item - Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. Evidence that nonsteroidal anti-inflammatory drugs decrease amyloid beta 42 production by direct modulation of gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible Mechanisms of Action of NSAIDs and Related Compounds that Modulate γ-Secretase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. inotiv.com [inotiv.com]
- 14. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 21. In vitro α-glucosidase inhibitory assay [protocols.io]
- 22. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
- 23. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 24. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. resources.rndsystems.com [resources.rndsystems.com]
The Structure-Activity Relationship of (S)-Flurbiprofen: A Technical Guide for Drug Development Professionals
Introduction: (S)-Flurbiprofen, the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, is a potent inhibitor of cyclooxygenase (COX) enzymes. Its ability to block the production of prostaglandins (B1171923) forms the basis of its anti-inflammatory, analgesic, and antipyretic properties. Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel therapeutic agents with improved efficacy and safety profiles. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its interaction with COX-1 and COX-2, and explores the impact of structural modifications on its inhibitory potency.
Core Mechanism of Action: Inhibition of Cyclooxygenase
This compound exerts its therapeutic effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[1] The (S)-enantiomer is significantly more potent in inhibiting COX enzymes than its (R)-counterpart.[3]
Prostaglandin Biosynthesis Signaling Pathway
The inhibition of COX enzymes by this compound disrupts the prostaglandin biosynthesis pathway, a critical signaling cascade in the inflammatory response. The pathway begins with the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to produce prostaglandins that mediate pain, inflammation, and fever.
Quantitative Analysis of COX Inhibition
The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates a higher potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-2/COX-1) | Reference |
| This compound | ~0.5 | ~0.5 | ~1 | [4] |
| This compound | 0.48 | 0.47 | ~1 | [5] |
| This compound | 0.1 | 0.4 | 4 | [6][7] |
| Racemic Flurbiprofen | 0.29 | 2.56 | 8.8 | [8] |
Table 1: COX Inhibition Data for this compound
Structure-Activity Relationship of this compound and its Analogs
The chemical structure of this compound can be divided into three key regions: the carboxylic acid moiety, the chiral methyl group, and the biphenyl (B1667301) ring system. Modifications to each of these regions have been shown to significantly impact its COX inhibitory activity.
The Carboxylic Acid Moiety
The carboxylic acid group is essential for the binding of this compound to the active site of COX enzymes. It forms a critical salt bridge with a conserved arginine residue (Arg120) at the entrance of the active site channel.[9][10][11] Esterification or amidation of this group generally leads to a significant decrease or loss of COX inhibitory activity.[12] However, some amide derivatives have been explored as potential dual inhibitors of fatty acid amide hydrolase (FAAH) and COX.[13]
The Chiral Center
The (S)-configuration at the α-methyl group is crucial for potent COX inhibition. The (R)-enantiomer is significantly less active.[3] This stereoselectivity highlights the specific spatial arrangement required for optimal interaction with the enzyme's active site.
The Biphenyl Ring System
The biphenyl core of this compound is responsible for hydrophobic interactions within the active site channel. The fluorine atom on one of the phenyl rings contributes to the overall electronic properties and binding affinity.
-
Substitutions on the Terminal Phenyl Ring: Modifications to the terminal phenyl ring have been a key strategy in developing COX-2 selective inhibitors. Introducing bulky substituents can sterically hinder binding to the narrower active site of COX-1 while being accommodated by the larger active site of COX-2.[11][14] For instance, the addition of diethoxy substituents to the 4'-position of the biphenyl ring can lead to a potent and selective COX-2 inhibitor.[11]
Experimental Protocols: In Vitro COX Inhibition Assay
The determination of COX inhibitory activity is a critical step in the evaluation of potential NSAIDs. A common method is the in vitro COX inhibition assay using purified enzymes.
Experimental Workflow for COX Inhibition Assay
Detailed Methodology
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. The enzyme is typically diluted in a Tris-HCl buffer (pH 8.0) containing a heme cofactor.[2]
-
Inhibitor Preparation: this compound or its analogs are dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then prepared to obtain a range of inhibitor concentrations.[2]
-
Pre-incubation: The enzyme solution is pre-incubated with the inhibitor solution (or vehicle control) for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.[2]
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.[2]
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is terminated by the addition of an acid, such as formic acid or hydrochloric acid.[15]
-
Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).[2]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[2]
Conclusion
The structure-activity relationship of this compound is well-defined, with the carboxylic acid moiety and the (S)-stereochemistry being critical for its potent, non-selective inhibition of COX-1 and COX-2. The biphenyl core provides a scaffold for further modification, particularly at the terminal phenyl ring, to enhance COX-2 selectivity and potentially reduce the gastrointestinal side effects associated with COX-1 inhibition. A thorough understanding of these SAR principles, coupled with robust in vitro screening assays, is essential for the successful development of the next generation of anti-inflammatory drugs.
References
- 1. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. シクロオキシゲナーゼ(COX)阻害剤:フルルビプロフェン | 東京化成工業株式会社 [tcichemicals.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Structure-Based Design of COX-1 and COX-2 Specific Inhibitors [proteinstructures.com]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. journals.iucr.org [journals.iucr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S)-Flurbiprofen: In Vivo Analgesic and Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Flurbiprofen is the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479). It is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation. By blocking COX-1 and COX-2, this compound effectively reduces the production of prostaglandins, thereby exerting its analgesic and anti-inflammatory effects. These application notes provide detailed protocols for common in vivo assays to evaluate the efficacy of this compound and a summary of its performance in these models.
Mechanism of Action: COX Inhibition
This compound's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation and pain. The S-enantiomer of flurbiprofen is a more potent inhibitor of COX than the R-enantiomer.[1] By blocking this pathway, this compound reduces the synthesis of pro-inflammatory prostaglandins, leading to its analgesic and anti-inflammatory effects.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo analgesic and anti-inflammatory assays for this compound.
Table 1: In Vivo Analgesic Activity of this compound
| Assay | Animal Model | Route of Administration | Dose | Observed Effect | Citation |
| Hot Plate Test | Mice | - | - | Pain threshold time: 21.66 ± 2.02 s | [4] |
| Acetic Acid-Induced Writhing Test | Mice | - | - | 59.28% inhibition of writhing | [4] |
| Acetic Acid-Induced Writhing Test | Mice | Oral | 20 mg/kg | 53% analgesic efficacy | [5] |
| Acetic Acid-Induced Writhing Test | Mice | Oral | 40 mg/kg | 56% analgesic efficacy | [5] |
| Acetic Acid-Induced Writhing Test | Mice | Oral | 80 mg/kg | 65% analgesic efficacy | [5] |
| Pain-Induced Functional Impairment Model (Arthritis) | Rat | Intravenous | ED50 = 0.33 ± 0.13 mg/kg | Dose-dependent antinociception | [6] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Assay | Animal Model | Route of Administration | Dose | Observed Effect | Citation |
| Carrageenan-Induced Paw Edema | Mice | - | - | 90.01% decrease in edema | [4][7] |
Experimental Protocols & Workflows
Hot Plate Test for Analgesia
This test assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 1°C. The animal is confined to the hot surface by a transparent glass cylinder.[3]
-
Animals: Male or female mice (20-25 g) or rats (150-200 g).
-
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or the vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal on the hot plate.
-
Start a timer immediately.
-
Observe the animal for signs of nociception, such as licking of the paws or jumping.
-
Stop the timer at the first sign of a pain response and record the latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
-
Data Analysis: The increase in reaction time (latency) compared to the vehicle-treated group is a measure of analgesia. The percentage of maximal possible effect (%MPE) can be calculated.
References
- 1. scilit.com [scilit.com]
- 2. benchchem.com [benchchem.com]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Discovery of this compound-based novel azine derivatives as prostaglandin endoperoxide synthase-II inhibitors: Synthesis, in-vivo analgesic, anti-inflammatory activities, and their molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of antinociceptive effects of flurbiprofen enantiomers in a rat model of arthritic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-Flurbiprofen in a Rat Adjuvant-Induced Arthritis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-Flurbiprofen is the pharmacologically active enantiomer of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). It primarily exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1] The adjuvant-induced arthritis (AIA) model in rats is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis, characterized by chronic inflammation, joint swelling, and pain. These application notes provide detailed protocols for utilizing this compound in the rat AIA model to assess its therapeutic potential.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of this compound in the rat adjuvant-induced arthritis model.
Table 1: Effect of Topical S(+)-Flurbiprofen Plaster (SFPP) on Paw Hyperalgesia in AIA Rats
| Treatment Group | Time Post-Application | Pain Response (% Inhibition) |
| SFPP | 1 hour | >50% |
| SFPP | 30 min - 6 hours | Sustained analgesic effect |
| Ketoprofen Patch | 30 min - 6 hours | Modest analgesic effect |
| Loxoprofen Patch | 30 min - 6 hours | Modest analgesic effect |
Data adapted from a study on the analgesic effects of a 6-hour application of different NSAID patches on the dorsal skin of AIA rats.[1]
Table 2: Effect of Topical S(+)-Flurbiprofen Plaster (SFPP) on PGE₂ Levels in Inflamed Paw Exudate of AIA Rats
| Treatment Group | Time Post-Application | PGE₂ Production |
| SFPP | 15 min - 6 hours | Rapid and sustained decrease (>50% inhibition) |
| Ketoprofen Patch | 1, 2, and 6 hours | Decrease with slower onset |
| Loxoprofen Patch | 6 hours | Decrease observed at 6 hours |
Data reflects the rapid and sustained inhibition of PGE₂ production by SFPP in the inflammatory exudate of AIA rats.[1]
Table 3: In Vitro Inhibitory Activity of this compound and Other NSAIDs on Human Recombinant COX Enzymes
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) |
| This compound | 8.97 | 2.94 |
| Ketoprofen | 38.2 | 26.1 |
| Loxoprofen-SRS | 1470 | 25.9 |
This compound demonstrates potent inhibitory activity against both COX-1 and COX-2.[2][3]
Experimental Protocols
I. Induction of Adjuvant-Induced Arthritis (AIA) in Rats
Materials:
-
Male Lewis or Wistar rats (180-220 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum (e.g., 10 mg/mL in paraffin (B1166041) oil)[4]
-
Sterile syringes and needles (26-30 gauge)
Procedure:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
On day 0, briefly anesthetize the rats (e.g., using isoflurane).
-
Inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw.[5]
-
Monitor the animals regularly for the development of arthritis, which typically becomes apparent around day 10-14 post-injection and peaks around day 20-25.[6]
II. Administration of this compound
This compound can be administered via various routes. The following is a general guideline for oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Treatment can be initiated prophylactically (from day 0) or therapeutically (after the onset of arthritis, e.g., day 14).
-
Administer the this compound suspension orally to the rats once daily using an oral gavage needle. The volume should be adjusted based on the animal's body weight.
-
A vehicle control group should be included in the experimental design.
III. Assessment of Arthritis Severity
A. Measurement of Paw Volume
Materials:
-
Plethysmometer
Procedure:
-
Measure the volume of both hind paws at regular intervals (e.g., every 2-3 days) starting from day 0.
-
Gently immerse the rat's paw into the plethysmometer's measuring chamber up to a defined anatomical mark (e.g., the lateral malleolus).
-
Record the displaced volume of water, which corresponds to the paw volume.
-
The change in paw volume over time is an indicator of inflammation.
B. Arthritis Scoring
Procedure:
-
Visually inspect each paw and assign a score based on the severity of erythema (redness) and swelling. A common scoring system is as follows[5]:
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema
-
2 = Moderate erythema and swelling of the joints
-
3 = Severe erythema and swelling of the joints
-
4 = Complete erythema and swelling of the joints
-
-
The maximum possible score per rat is typically 16 (4 points per paw).
IV. Biochemical Analysis
A. Collection of Blood and Tissue Samples
-
At the end of the experiment, euthanize the rats.
-
Collect blood via cardiac puncture. Allow the blood to clot to obtain serum, or collect in EDTA-containing tubes for plasma. Centrifuge and store the serum/plasma at -80°C.
-
Dissect the inflamed paw and other relevant tissues (e.g., spleen, liver). Tissues can be snap-frozen in liquid nitrogen and stored at -80°C for later analysis or fixed for histopathology.
B. Measurement of Inflammatory Cytokines (TNF-α, IL-6) by ELISA
Materials:
-
Rat TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, this involves adding standards and diluted serum/plasma samples to antibody-coated microplate wells.
-
After incubation and washing steps, a detection antibody and a substrate are added.
-
The color development is proportional to the amount of cytokine present.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.[6][7]
V. Histopathological Examination
Materials:
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., 10% EDTA)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (B541160) (H&E) stain
Procedure:
-
Fix the dissected ankle joints in 10% neutral buffered formalin for at least 48 hours.
-
Decalcify the joints in a suitable decalcifying solution until the bones are soft.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin-embedded tissues at a thickness of 5 µm.
-
Stain the sections with H&E to visualize cellular infiltration, synovial hyperplasia, and cartilage and bone erosion.[8][9]
-
Score the histopathological changes based on a standardized scoring system for inflammation, pannus formation, cartilage damage, and bone resorption.
Visualizations
Caption: Experimental workflow for evaluating this compound in the rat AIA model.
References
- 1. Analgesic Effect of the Newly Developed S(+)‐Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Analgesic Effect of the Newly Developed S(+)-Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant-Induced Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 5. The Role of COX-2 in Rheumatoid Arthritis Synovial Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.elabscience.com [file.elabscience.com]
- 7. raybiotech.com [raybiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. "Histological Study of Hyaline Articular Cartilage changes in a Rat Mod" by Sara Al-Sherief, Azza El- Hadidy et al. [mmj.mans.edu.eg]
Application Note and Protocol: HPLC Method for Plasma (S)-Flurbiprofen Concentration Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flurbiprofen (B1673479), a potent non-steroidal anti-inflammatory drug (NSAID), exists as a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is pharmacologically more active, making the stereoselective analysis of flurbiprofen in biological matrices crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of (S)-Flurbiprofen in human plasma. The method is based on chiral separation, ensuring accurate determination of the active enantiomer.
Quantitative Data Summary
The following tables summarize the key quantitative data for the HPLC method, compiled from various validated procedures.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value | Reference |
| HPLC Column | AmyCoat RP (150 mm x 4.6 mm, 3 µm) | [1][2][3] |
| α1-acid glycoprotein (B1211001) (AGP) column (100 mm x 4.0 mm, 5 µm) | [4] | |
| Vancomycin chiral stationary phase (Chirobiotic V) | [5] | |
| Mobile Phase | Water-acetonitrile-trifluoroacetic acid combinations | [1][2][3] |
| 5% 2-propanol and 1 mM diethyloctylamine in 20 mM phosphate (B84403) buffer (pH 6.5) | [4] | |
| 20% tetrahydrofuran (B95107) in 100 mM ammonium (B1175870) nitrate (B79036) (pH 5) | [5] | |
| Flow Rate | 1.0 - 1.5 mL/min | [1][2][3][4] |
| Detection Wavelength | 246 nm, 254 nm | [1][2][3][4] |
| Retention Time of this compound | Varies depending on specific method | |
| Resolution (Rs) between Enantiomers | 1.01 - 1.49 | [1][2][3] |
Table 2: Sample Preparation and Method Validation
| Parameter | Value | Reference |
| Sample Preparation | Solid-Phase Extraction (SPE) with C18 cartridges | [1][2][3] |
| Liquid-Liquid Extraction (LLE) with hexane-diethyl ether (8:2, v/v) | [6] | |
| Linearity Range | 0.5 - 10 µg/mL | [5] |
| 0.01 - 10 µg/mL (LC-MS/MS method) | [7] | |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [5] |
| 50 ng/mL | [6] | |
| Intra-day Precision (%RSD) | ≤ 7.7% | [5] |
| Inter-day Precision (%RSD) | ≤ 7.7% | [5] |
| Accuracy | ≤ 5% | [5] |
| Recovery | 77.4 - 86.3% | [5] |
Experimental Protocol
This protocol details a validated method for the determination of this compound in plasma using chiral HPLC with UV detection.
1. Materials and Reagents
-
This compound and (R)-Flurbiprofen reference standards
-
Internal Standard (e.g., Indomethacin or Ketoprofen)
-
HPLC grade acetonitrile, methanol (B129727), tetrahydrofuran, hexane, diethyl ether
-
Trifluoroacetic acid (TFA)
-
Ammonium nitrate
-
Phosphate buffer components
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV detector
-
Chiral HPLC column (e.g., AmyCoat RP, Chirobiotic V, or α1-acid glycoprotein)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase A (Example): Prepare a solution of 20% tetrahydrofuran in 100 mM ammonium nitrate and adjust the pH to 5.[5]
-
Mobile Phase B (Example): Prepare a mixture of water, acetonitrile, and trifluoroacetic acid. The exact ratio should be optimized for the specific chiral column used.[1][2][3]
-
Standard Stock Solutions: Accurately weigh and dissolve this compound, (R)-Flurbiprofen, and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to create calibration standards and quality control (QC) samples.
4. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen plasma samples at room temperature.
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 50 mM phosphate buffer (pH 6.0).[1][2][3]
-
To 0.5 mL of plasma, add the internal standard and mix.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of the phosphate buffer to remove interfering substances.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
5. Chromatographic Analysis
-
Equilibrate the chiral HPLC column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 246 nm or 254 nm.[1][2][3][4]
-
Inject 20 µL of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to this compound, (R)-Flurbiprofen, and the internal standard based on their retention times.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
6. Method Validation
The analytical method should be validated according to standard guidelines, including the assessment of:
-
Specificity: Analyze blank plasma to ensure no endogenous interferences at the retention times of the analytes.
-
Linearity: Analyze a series of calibration standards to demonstrate a linear relationship between concentration and response.
-
Precision and Accuracy: Analyze QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: Evaluate the efficiency of the sample extraction procedure.
-
Stability: Assess the stability of the analyte in plasma under various storage and handling conditions.
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Logical relationship of method components and validation for accurate quantification.
References
- 1. Enantiomeric resolution of ibuprofen and flurbiprofen in human plasma by SPE-chiral HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric Resolution of Ibuprofen and Flurbiprofen in Human Pl...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC microdetermination of flurbiprofen enantiomers in plasma with a glycopeptide-type chiral stationary phase column. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Flurbiprofen in Topical Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of topical delivery systems for (S)-Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID). The following sections detail the mechanism of action, formulation strategies, and key experimental protocols for characterization and efficacy evaluation.
Introduction to this compound for Topical Delivery
This compound is the pharmacologically active enantiomer of flurbiprofen (B1673479). Topical administration of this compound offers the significant advantage of localized drug delivery to the site of inflammation, thereby minimizing the systemic side effects commonly associated with oral NSAIDs, such as gastrointestinal disturbances.[1][2] Clinical studies have demonstrated the efficacy of topical this compound formulations, particularly patches, in managing pain associated with conditions like osteoarthritis.[3][4][5] The development of effective topical systems for this compound focuses on enhancing its permeation through the skin barrier to reach underlying tissues.
Mechanism of Action
The primary mechanism of action for flurbiprofen involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, flurbiprofen reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.[6] this compound is a more potent inhibitor of COX enzymes than its (R)-enantiomer.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin (B15479496) synthesis.
Formulation Development
The successful topical delivery of this compound hinges on the formulation's ability to enhance skin permeation. Common formulation approaches include patches, gels, and creams.
Transdermal Patches
Transdermal patches offer controlled and sustained release of this compound. They typically consist of a backing layer, a drug-in-adhesive matrix, and a release liner.
Gels
Gels are semisolid systems that can provide a cooling sensation and are easily applied to the skin. The choice of gelling agent is critical for the desired viscosity and release characteristics.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound topical formulations.
Table 1: In Vitro Skin Permeation of Flurbiprofen Formulations
| Formulation Type | Drug Concentration | Permeation Flux (µg/cm²/h) | Cumulative Permeation (µg/cm²) | Skin Model | Reference |
| This compound Plaster | 40 mg | 3.8 (approx.) | 91.2 (at 24h, approx.) | Hairless Mouse | [7] |
| Flurbiprofen Gel (2% HPMC) | 2% | 8.0 | 192 (at 24h) | Hairless Mouse | [7] |
| Flurbiprofen Complex Gel | 2% | 30.1 | 722.4 (at 24h) | Hairless Mouse | [7] |
| Flurbiprofen Patch | 20 mg | Not Reported | 992 (in subcutaneous fat) | Human | [8][9] |
Table 2: Prostaglandin E₂ (PGE₂) Inhibition by this compound
| Cell Line | Stimulant | IC₅₀ of this compound | Reference |
| Rat Inflammatory Leukocytes | Bacterial Suspension | 14 nM |
Table 3: Clinical Efficacy of this compound Plaster (40 mg) in Knee Osteoarthritis
| Study | Comparator | Primary Endpoint | Result | Reference |
| Phase III RCT | Diclofenac (B195802) Gel | Change in rVAS | SFPP: -41.52 mm; Diclofenac: -36.01 mm (p=0.001) | [3] |
| Phase III RCT | Flurbiprofen Patch | Change in rVAS | SFPP: -40.9 mm; FP Patch: -30.6 mm (p<0.001) | [4] |
| Phase II RCT | Placebo | Change in VAS** | SFPP (40mg): -35.6 mm; Placebo: -29.5 mm (p=0.001) | [5] |
*rVAS: pain on rising from a chair assessed by visual analog scale **VAS: visual analog scale for knee pain
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for In Vitro Skin Permeation Study
This protocol describes the use of Franz diffusion cells to assess the permeation of this compound through a skin membrane.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for conducting an in vitro skin permeation study.
Methodology:
-
Skin Membrane Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., hairless rat or porcine ear) or use human cadaver skin.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4) and ensure no air bubbles are trapped beneath the skin. The receptor medium should be maintained at 32 ± 0.5°C and continuously stirred.[10]
-
-
Application of Formulation:
-
Apply a known quantity of the this compound formulation (e.g., gel or a section of the patch) to the surface of the skin in the donor compartment.[10]
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Determine the steady-state permeation flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Protocol for Prostaglandin E₂ (PGE₂) Inhibition Assay
This protocol outlines a cell-based assay to determine the in vitro anti-inflammatory activity of this compound by measuring the inhibition of PGE₂ production.
Methodology:
-
Cell Culture:
-
Culture a suitable inflammatory cell line, such as rat inflammatory leukocytes, in an appropriate culture medium.
-
-
Cell Stimulation and Drug Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound for a specified period.
-
Induce inflammation and PGE₂ production by adding a stimulant, such as a bacterial suspension.
-
-
Sample Collection:
-
After the incubation period with the stimulant, collect the cell culture supernatant.
-
-
PGE₂ Measurement:
-
Measure the concentration of PGE₂ in the collected supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE₂ production for each concentration of this compound compared to the stimulated control (no drug).
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage inhibition against the logarithm of the drug concentration.
-
Protocol for HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound in samples from in vitro studies. Method validation according to ICH guidelines is essential.[12]
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 30 mM disodium (B8443419) hydrogen phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at 247 nm.[12]
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Prepare samples from the in vitro skin permeation study by appropriate dilution with the mobile phase.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area versus concentration).
-
Inject the samples and determine the peak area of this compound.
-
-
Quantification:
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Skin Irritation Study
Assessing the potential for skin irritation is a critical step in the development of topical formulations.
In Vivo Skin Irritation Protocol (Rabbit Model)
Methodology:
-
Animal Model: Use healthy adult albino rabbits.
-
Test Site Preparation: On the day before the test, closely clip the fur on the animals' backs.
-
Application of Formulation: Apply the test formulation to a small area (e.g., 6 cm²) of the clipped skin. Apply a control (vehicle without the drug) to an adjacent site.
-
Observation: Observe the application sites for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 24, 48, and 72 hours) after application.
-
Scoring: Score the reactions based on a standardized scale (e.g., Draize scale). A study on a flurbiprofen formulation showed no noticeable irritation on rabbit skin.[10] Another study on UV-induced erythema showed a concentration-dependent blanching effect of flurbiprofen.[6]
Conclusion
The development of topical delivery systems for this compound presents a promising approach for the localized treatment of pain and inflammation with an improved safety profile compared to systemic administration. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to formulate and evaluate novel this compound topical products. Careful consideration of formulation components and thorough in vitro and in vivo characterization are essential for developing safe and effective therapies.
References
- 1. Treatment Efficacy of Single Topical NSAID (S-Flurbiprofen Plaster) for Knee Symptoms and Locomotive Dysfunction in Knee Osteoarthritis Patients [jstage.jst.go.jp]
- 2. Treatment Efficacy of Single Topical NSAID (S-Flurbiprofen Plaster) for Knee Symptoms and Locomotive Dysfunction in Knee Osteoarthritis Patients [jstage.jst.go.jp]
- 3. Efficacy and safety of S‐flurbiprofen plaster in knee osteoarthritis patients: A 2‐week randomized controlled Phase III clinical trial compared to diclofenac gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The efficacy and safety of S-flurbiprofen plaster in the treatment of knee osteoarthritis: a phase II, randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of topically applied flurbiprofen on ultraviolet-induced erythema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical Properties and Transdermal Absorption of a Flurbiprofen and Lidocaine Complex in the Non-Crystalline Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flurbiprofen concentration in soft tissues is higher after topical application than after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flurbiprofen concentration in soft tissues is higher after topical application than after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Flurbiprofen Suspension and Composite Gel Pre- and Post Skin Perforation: Effectiveness in Managing Inflammatory Responses in Ear Tags and Periocular Piercings [mdpi.com]
- 11. Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Flurbiprofen in Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen (B1673479) is a potent nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[1] Prostaglandins (B1171923) are key mediators of intraocular inflammation and are involved in the miotic response during ocular surgery.[1][2] The commercially available ophthalmic formulation, Ocufen®, is a racemic mixture of (R)- and (S)-enantiomers.[3] However, the anti-inflammatory activity is primarily attributed to the (S)-enantiomer, which exhibits a significantly stronger inhibitory effect on COX-1, a key enzyme in the inflammatory response, compared to the (R)-enantiomer.[3]
Recent advancements have focused on the development of ophthalmic solutions containing only the active (S)-enantiomer to enhance therapeutic efficacy and potentially reduce side effects.[3] This document provides detailed application notes and experimental protocols for the research and development of (S)-Flurbiprofen ophthalmic solutions.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
This compound exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandins (PGs), which are lipid mediators involved in inflammation, pain, and miosis.[1][2] In the eye, prostaglandins contribute to the breakdown of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, and leukocytosis.[2] By blocking prostaglandin synthesis, this compound helps to control ocular inflammation and inhibit intraoperative miosis.[1][2]
Data Presentation
Formulation and Physicochemical Properties
The development of a stable and effective this compound ophthalmic solution requires careful consideration of its physicochemical properties. Recent research has explored the use of different salts to improve solubility and corneal permeability.[3]
| Parameter | This compound | Racemic Flurbiprofen Sodium (Ocufen®) | This compound Tromethamine (S-FBTMA) | Reference |
| Water Solubility | Poor | Soluble | Superior water solubility (approx. 1-12 mg/mL) | [3] |
| Log P (octanol/water) | High | - | Optimal lipophilicity (1 < Log P < 3) | [3] |
| Corneal Permeability | Limited | Moderate | Significantly enhanced | [3] |
| Ocular Irritation | - | Mild stinging/burning | Lower ocular irritability | [3] |
| Anti-inflammatory Activity | High | Moderate | Significantly higher in vivo | [3] |
Table 1: Comparative Physicochemical and Biological Properties.
Preclinical Efficacy in Animal Models
Animal models are crucial for evaluating the anti-inflammatory efficacy and safety of novel this compound formulations. The endotoxin-induced uveitis (EIU) model in rabbits is a common method to assess ocular inflammation.[4]
| Formulation | Animal Model | Key Efficacy Endpoint | Result | Reference |
| (S)-FBTMA 0.036% | Rabbit (Arachidonic Acid-induced inflammation) | Reduction in conjunctival congestion and swelling | Significantly outperformed racemic Flurbiprofen Sodium 0.03% | [3] |
| Intravitreal Flurbiprofen | Rabbit (LPS-induced uveitis) | Reduction in total leukocyte count | Comparable to dexamethasone (B1670325) (96.84% reduction) | [4][5] |
| Racemic Flurbiprofen | Rabbit (Paracentesis model) | Inhibition of aqueous protein production | 95% inhibition | [6] |
Table 2: Summary of Preclinical Efficacy Data.
Experimental Protocols
Protocol 1: Preparation of this compound Tromethamine (S-FBTMA) Ophthalmic Solution
This protocol describes the synthesis of S-FBTMA salt and its formulation into an ophthalmic solution.
Materials:
-
This compound
-
Tromethamine (TMA)
-
Acetone
-
Water for Injection
-
Tackifier (e.g., hydroxypropyl methylcellulose)
-
pH regulator (e.g., hydrochloric acid, sodium hydroxide)
-
Osmotic pressure regulator (e.g., sodium chloride)
Procedure:
-
Synthesis of S-FBTMA Salt:
-
Dissolve this compound in acetone.
-
Separately, dissolve an equimolar amount of tromethamine in water.
-
Slowly add the tromethamine solution to the this compound solution with stirring.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the mixture under vacuum to remove acetone.
-
Wash the resulting crude product with an acetone/water mixture and dry to yield S-FBTMA as a white solid.
-
-
Formulation of Ophthalmic Solution:
-
Dissolve the synthesized S-FBTMA salt in Water for Injection.
-
Add the tackifier, pH regulator, and osmotic pressure regulator to the solution.
-
Adjust the pH to between 6.0 and 7.0.
-
Adjust the osmolality to between 250-450 mOsmol/kg.[7]
-
Sterilize the final solution by filtration through a 0.22 µm filter.
-
Protocol 2: In Vitro Transcorneal Permeation Study
This protocol outlines a method to assess the permeability of this compound formulations across an excised cornea using a Franz diffusion cell.
Materials:
-
Freshly excised goat or rabbit corneas[8]
-
Modified Franz diffusion cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test formulation of this compound
-
HPLC system for analysis
Procedure:
-
Corneal Preparation:
-
Obtain fresh eyeballs and transport them to the lab in cold saline.
-
Carefully dissect the cornea with 2-4 mm of surrounding scleral tissue.
-
Wash the cornea with cold saline to remove any adhering pigments.[8]
-
-
Franz Diffusion Cell Setup:
-
Mount the excised cornea between the donor and receptor compartments of the Franz diffusion cell, with the epithelial side facing the donor compartment.
-
Fill the receptor compartment with PBS and maintain at 37°C with constant stirring.
-
-
Permeation Study:
-
Add a precise volume of the this compound formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh PBS.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) and steady-state flux (Jss) to determine the transcorneal permeation of the formulation.
-
Protocol 3: In Vivo Anti-Inflammatory Efficacy Study (Rabbit Model)
This protocol describes an in vivo model to evaluate the anti-inflammatory effects of this compound ophthalmic solutions.
Materials:
-
Healthy New Zealand albino rabbits
-
This compound ophthalmic solution
-
Control vehicle (e.g., PBS)
-
Arachidonic acid solution (to induce inflammation)
-
Slit lamp for ocular examination
-
Apparatus for measuring prostaglandin E2 (PGE2) levels in tears
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rabbits to laboratory conditions.
-
Randomly divide animals into control and treatment groups.
-
-
Induction of Inflammation:
-
Instill a standardized volume of arachidonic acid solution into the conjunctival sac of one eye of each rabbit to induce inflammation.
-
-
Drug Administration:
-
At specified time points after inflammation induction, administer the this compound solution or control vehicle to the inflamed eyes.
-
-
Efficacy Evaluation:
-
Data Analysis:
-
Compare the clinical scores and PGE2 levels between the treatment and control groups to determine the anti-inflammatory efficacy of the this compound formulation.
-
Protocol 4: Ocular Irritation Test (Draize Test)
This protocol provides a method for assessing the potential ocular irritation of an this compound formulation in rabbits.
Materials:
-
Healthy New Zealand albino rabbits
-
This compound ophthalmic solution
-
Slit lamp and fluorescein (B123965) stain
Procedure:
-
Animal Selection and Preparation:
-
Select healthy rabbits with no pre-existing eye irritation.
-
-
Instillation of Test Substance:
-
Gently pull the lower eyelid away from the eyeball to form a cup.
-
Instill a defined volume (e.g., 0.1 mL) of the this compound solution into the conjunctival sac. The other eye serves as a control.[10]
-
-
Observation and Scoring:
-
Examine the eyes at 1, 24, 48, and 72 hours after instillation.
-
Score the reactions of the cornea, iris, and conjunctiva based on a standardized scoring system (e.g., redness, swelling, discharge).[11]
-
-
Data Analysis:
-
Calculate the total irritation score for each animal at each time point. A higher score indicates greater irritation. Formulations with scores less than 2 are generally considered to have excellent ocular tolerance.[12]
-
Conclusion
The use of the pure (S)-enantiomer of Flurbiprofen in ophthalmic solutions presents a promising approach to enhance anti-inflammatory efficacy while potentially improving the safety profile. The development of novel salt forms, such as this compound tromethamine, has demonstrated significant improvements in solubility and corneal permeability, leading to superior in vivo performance compared to traditional racemic formulations. The protocols and data presented in this document provide a comprehensive resource for researchers and drug development professionals working on the advancement of this compound ophthalmic therapies. Rigorous adherence to these experimental methodologies will ensure the generation of reliable and reproducible data crucial for regulatory submissions and clinical success.
References
- 1. Articles [globalrx.com]
- 2. Flurbiprofen SodiumOphthalmic Solution, USP 0.03% [dailymed.nlm.nih.gov]
- 3. Advancing ophthalmic delivery of flurbiprofen via synergistic chiral resolution and ion-pairing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and efficacy of intraocular flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. CN118436596A - S- (+) -flurbiprofen tromethamine salt eye drops and preparation method and application thereof - Google Patents [patents.google.com]
- 8. Effect of pH and Formulation Variables on In Vitro Transcorneal Permeability of Flurbiprofen: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Draize test - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Flurbiprofen in the Treatment of Knee Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of (S)-Flurbiprofen, particularly in the form of a topical plaster (S-Flurbiprofen Plaster, SFPP), for the treatment of knee osteoarthritis (OA). It includes a summary of clinical trial data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
Knee osteoarthritis is a prevalent and debilitating degenerative joint disease characterized by chronic pain, inflammation, and reduced mobility, significantly impacting quality of life.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of symptomatic treatment for knee OA.[1] this compound, the pharmacologically active enantiomer of racemic flurbiprofen (B1673479), is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1][2][3] The development of a topical plaster formulation, SFPP, aims to deliver this compound directly to the site of inflammation, thereby maximizing efficacy while minimizing the systemic side effects associated with oral NSAIDs, such as gastrointestinal disorders.[1][4]
Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects primarily through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][5] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5] By inhibiting prostaglandin (B15479496) synthesis at the site of inflammation in the knee joint, this compound effectively reduces pain and swelling.[5] The (S)-enantiomer is principally responsible for the COX inhibition.[3]
Caption: Mechanism of action of this compound in inhibiting the COX pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials evaluating SFPP for the treatment of knee osteoarthritis.
Table 1: Efficacy of S-Flurbiprofen Plaster (SFPP) in Knee Osteoarthritis
| Study Phase | Comparator | Primary Endpoint | SFPP (40 mg) Result | Comparator Result | p-value | Reference |
| Phase II | Placebo | Change in VAS for knee pain on rising from a chair | 35.6 mm reduction | 29.5 mm reduction | 0.001 | [1][4][6] |
| Phase III | Flurbiprofen (FP) Patch | Change in rVAS for knee pain on rising from a chair | 40.9 mm reduction | 30.6 mm reduction | <0.001 | [1] |
| Phase III | Diclofenac (B195802) Gel | Change in rVAS for knee pain on rising from a chair | 41.52 mm reduction | 36.01 mm reduction | 0.001 | [7][8] |
VAS: Visual Analogue Scale; rVAS: VAS on rising from a chair
Table 2: Patient Response to S-Flurbiprofen Plaster (SFPP) 40 mg
| Study Phase | Comparator | Response Metric | SFPP (40 mg) | Comparator | p-value | Reference |
| Phase II | Placebo | ≥50% pain relief | 72.4% of patients | 51.2% of patients | <0.001 | [6][9] |
| Phase III | Diclofenac Gel | ≥50% pain intensity reduction | 83.8% of patients | 66.7% of patients | 0.001 | [7] |
Table 3: Safety and Tolerability of S-Flurbiprofen Plaster (SFPP)
| Study Phase | Comparator | Incidence of Drug-Related Adverse Events (AEs) at Application Site | Withdrawals due to AEs | Reference |
| Phase III | Flurbiprofen (FP) Patch | 9.5% (SFPP) vs 1.6% (FP Patch) | 5 (SFPP) vs 1 (FP Patch) | [1] |
| Phase III | Diclofenac Gel | 5.8% (SFPP) vs 5.2% (Diclofenac Gel) | No discontinuations due to AEs | [7][8] |
Most reported AEs were mild skin reactions at the application site.[1][7]
Table 4: Pharmacokinetic Properties of S-Flurbiprofen Plaster (SFPP)
| Parameter | Value | Condition | Reference |
| Percutaneous Absorption Ratio | 51.4 - 72.2% | 24-hour topical application | [10] |
| Synovial Tissue Concentration (vs. FP Patch) | 14.8-fold higher | 12-hour application in OA patients | [10] |
| Synovial Fluid Concentration (vs. FP Patch) | 32.7-fold higher | 12-hour application in OA patients | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the clinical evaluation of SFPP are provided below.
Protocol 1: Phase II, Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Study
-
Objective: To determine the optimal dose of SFPP and evaluate its efficacy and safety in patients with knee OA.[4][6]
-
Study Design: A multicenter, randomized, double-blind, parallel-group comparative study.[4][6]
-
Patient Population: 509 patients with knee osteoarthritis.[4]
-
Intervention: Patients were treated with placebo or SFPP at doses of 10 mg, 20 mg, or 40 mg, applied to the affected knee once daily for 2 weeks.[4][6]
-
Primary Efficacy Endpoint: Improvement in knee pain on rising from a chair, assessed by a Visual Analogue Scale (VAS).[4][6]
-
Secondary Efficacy Endpoints:
-
Safety Evaluation: Monitoring and recording of all adverse events (AEs).[4][6]
Caption: Workflow for the Phase II dose-finding study of SFPP.
Protocol 2: Phase III, Randomized, Active-Controlled, Non-Inferiority Trial
-
Objective: To assess the efficacy and safety of SFPP compared to diclofenac gel in patients with knee OA.[7][8]
-
Study Design: A multicenter, randomized, active-controlled, open-label, non-inferiority trial.[7][8]
-
Patient Population: 311 enrolled patients with knee OA.[7]
-
Intervention: Patients were treated with either SFPP (40 mg, once daily) or diclofenac gel for 2 weeks.[7]
-
Primary Efficacy Outcome: Knee pain when rising from a specially arranged chair, assessed by rVAS.[7][8]
-
Other Efficacy Outcomes:
-
Safety Outcome: Evaluation of adverse events.[7]
Caption: Workflow for the Phase III non-inferiority trial of SFPP versus diclofenac gel.
Protocol 3: Pharmacokinetic Study of Synovial Tissue and Fluid Penetration
-
Objective: To investigate the deep tissue penetration of SFPP.[10]
-
Study Design: Comparative study in OA patients scheduled for total knee arthroplasty.[10]
-
Intervention: Application of either SFPP (20 mg) or a commercially available flurbiprofen (FP) gel-type patch to the affected knee for 12 hours prior to surgery.[10]
-
Sample Collection: Deep tissues (synovial tissue and synovial fluid) were collected during the total knee arthroplasty surgery.[10]
-
Analysis: Measurement of this compound concentrations in the collected synovial tissue and fluid samples.[10]
Caption: Experimental workflow for assessing synovial penetration of SFPP.
Conclusion and Future Directions
The evidence strongly supports the efficacy and safety of 40 mg this compound plaster (SFPP) as a topical treatment for knee osteoarthritis.[1][6][7] Clinical trials have demonstrated superior pain relief compared to placebo and a standard flurbiprofen patch, and non-inferiority to diclofenac gel.[1][6][7][8] The topical application allows for high concentrations of the active drug in the synovial tissue and fluid, directly targeting the site of inflammation while maintaining a favorable safety profile with a low incidence of systemic side effects.[6][10]
Future research could focus on long-term efficacy and safety studies beyond the typical 2-week treatment period evaluated in these trials. Additionally, comparative effectiveness studies against other topical and oral NSAIDs would further delineate the therapeutic position of SFPP in the management of knee osteoarthritis. Investigations into the potential for SFPP to be used in a multimodal analgesic regimen could also provide valuable insights for optimizing patient care.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ClinPGx [clinpgx.org]
- 3. apexbt.com [apexbt.com]
- 4. The efficacy and safety of S-flurbiprofen plaster in the treatment of knee osteoarthritis: a phase II, randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 6. dovepress.com [dovepress.com]
- 7. Efficacy and safety of S‐flurbiprofen plaster in knee osteoarthritis patients: A 2‐week randomized controlled Phase III clinical trial compared to diclofenac gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of S-flurbiprofen plaster in knee osteoarthritis patients: A 2-week randomized controlled Phase III clinical trial compared to diclofenac gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plasma pharmacokinetics and synovial concentrations of S-flurbiprofen plaster in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of the Anti-Arthritic Activity of (S)-Flurbiprofen Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction (S)-Flurbiprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class.[1] Like other NSAIDs, its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic actions, are primarily derived from the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] However, its clinical use can be limited by gastrointestinal side effects.[2] This has prompted the development of this compound derivatives, such as amides, with the aim of enhancing therapeutic efficacy, improving the safety profile, and fine-tuning the pharmacological activity.[2][5] In vitro assays are critical first steps in the preclinical evaluation of these novel derivatives, offering a controlled environment for screening and mechanistic studies of their anti-arthritic and anti-inflammatory potential.
Section 1: Mechanism of Action & Key Signaling Pathways
This compound and its derivatives exert their primary anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[2][3] COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible and its expression is elevated during inflammatory processes.[3][6] The inhibition of COX-2 is therefore a primary target for anti-inflammatory drugs.[3] Another key inflammatory pathway involves the 5-lipoxygenase (5-LOX) enzyme, which converts arachidonic acid into leukotrienes, another class of inflammatory mediators.[7][8] Evaluating the inhibitory potential of this compound derivatives against these enzymes is fundamental to characterizing their anti-arthritic activity.
Caption: Arachidonic acid cascade and points of inhibition by this compound derivatives.
Section 2: Data Presentation of In Vitro Anti-Arthritic Activity
Quantitative analysis of the anti-arthritic activity of novel this compound derivatives is crucial for structure-activity relationship (SAR) studies. The following tables summarize the 50% inhibitory concentration (IC₅₀) values from key in vitro assays.
Table 1: Inhibition of Albumin Denaturation (IAD) by this compound Derivatives This assay measures the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.[2] Lower IC₅₀ values indicate higher activity.
| Compound | IC₅₀ (µmol/L)[2] |
| Ibuprofen (Reference) | 395.08 |
| Flurbiprofen (Reference) | 339.26 |
| Derivative (S)-4a | 198.37 |
| Derivative (S)-4b | 189.15 |
| Derivative (S)-4c | 173.74 |
| Derivative (S)-4d | 184.21 |
| Derivative (S)-4e | 179.53 |
Note: The synthesized this compound derivatives demonstrated significantly higher activity compared to the parent drug and Ibuprofen.[2]
Table 2: Antitryptic Activity (ATA) of this compound Derivatives This assay evaluates the ability of compounds to inhibit the activity of proteinases like trypsin, which are implicated in the pathogenesis of arthritic disorders.[2]
| Compound | IC₅₀ (µmol/L)[2] |
| Ibuprofen (Reference) | 2261.07 |
| Flurbiprofen (Reference) | 2015.19 |
| Derivative (S)-4a | 215.48 |
| Derivative (S)-4b | 201.33 |
| Derivative (S)-4c | 197.92 |
| Derivative (S)-4d | 205.67 |
| Derivative (S)-4e | 209.14 |
Note: The derivatives showed substantially more potent antitryptic activity than the reference compounds.[2]
Section 3: Experimental Protocols
Detailed protocols for the primary in vitro assays are provided below. A general workflow is applicable to most screening procedures.
Caption: General experimental workflow for in vitro enzyme/protein inhibition assays.
Protocol 1: Inhibition of Protein Denaturation Assay
Principle: This assay assesses the ability of a substance to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or human serum albumin (HSA).[2][9] The turbidity resulting from denaturation is measured spectrophotometrically.
Materials and Reagents:
-
Test compounds (this compound derivatives) and reference standard (Diclofenac Sodium or Flurbiprofen).
-
Bovine Serum Albumin (BSA), 5% w/v aqueous solution.
-
Phosphate Buffered Saline (PBS), pH 6.3.
-
1N HCl for pH adjustment.
-
UV-Visible Spectrophotometer.
-
Water bath.
Procedure:
-
Prepare stock solutions of test compounds and the reference standard in a suitable solvent (e.g., DMSO).
-
The reaction mixture (0.5 mL total volume) consists of 0.45 mL of BSA solution and 0.05 mL of the test compound solution at various concentrations (e.g., 10-200 µg/mL).[10]
-
A test control solution consists of 0.45 mL of BSA solution and 0.05 mL of the vehicle (e.g., DMSO).[10]
-
Adjust the pH of all solutions to 6.3 using 1N HCl.[10]
-
Induce denaturation by heating the water bath to 57°C and incubating the samples for 3 minutes.[10]
-
After cooling the solutions to room temperature, add 2.5 mL of PBS.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.[11]
-
Calculate the percentage inhibition of denaturation using the following formula:
-
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
-
Determine the IC₅₀ value by plotting the percentage inhibition against the compound concentration.
Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Principle: The HRBC membrane is analogous to the lysosomal membrane. Its stabilization by a test compound against hypotonicity-induced lysis is an indicator of anti-inflammatory activity.[10]
Materials and Reagents:
-
Fresh whole human blood (from a healthy volunteer, with informed consent).
-
Alsever's solution (anticoagulant).
-
Phosphate buffer (0.15 M, pH 7.4).
-
Sodium Chloride (NaCl) solutions: Isotonic (0.9%) and Hypotonic (0.36%).
-
Reference standard (Diclofenac Sodium).
-
Centrifuge and Spectrophotometer.
Procedure:
-
Collect fresh blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes.[12]
-
Discard the supernatant and wash the packed red blood cells (RBCs) three times with isotonic saline.
-
Prepare a 10% v/v RBC suspension in isotonic saline.[12]
-
Set up the reaction mixtures as follows (total volume 4.5 mL):
-
Test Sample: 1.0 mL Phosphate buffer + 2.0 mL Hypotonic saline + 0.5 mL of 10% RBC suspension + 1.0 mL of test compound solution at various concentrations.
-
Control: 1.0 mL Phosphate buffer + 2.0 mL Hypotonic saline + 0.5 mL of 10% RBC suspension + 1.0 mL of distilled water (represents 100% lysis).[12]
-
Standard: As per the test sample, but with the reference drug instead of the test compound.
-
-
Incubate all mixtures at 37°C for 30 minutes.[12]
-
Centrifuge the mixtures at 3000 rpm for 5 minutes.
-
Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of released hemoglobin.
-
Calculate the percentage of membrane stabilization (inhibition of hemolysis) using the formula:
-
% Protection = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Protocol 3: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay (Fluorometric)
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The activity is determined by the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by COX from the substrate, arachidonic acid.[13][14]
Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds and reference standards (e.g., Flurbiprofen, Celecoxib).
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
COX Probe and Cofactor (available in commercial kits).
-
96-well opaque microplates.
-
Fluorescence microplate reader (Ex/Em = 535/587 nm).
Procedure:
-
Prepare solutions of test compounds and reference standards in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations with Assay Buffer.
-
In a 96-well plate, prepare the following:
-
Enzyme Control: 10 µL Assay Buffer.
-
Inhibitor Control: 10 µL of a known COX inhibitor (e.g., Celecoxib for COX-2).
-
Test Sample: 10 µL of the diluted test compound.
-
-
Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.
-
Add 80 µL of the Reaction Mix to each well, followed by the specific enzyme (COX-1 or COX-2).
-
Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to each well.[13]
-
Immediately begin measuring the fluorescence kinetically at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.[13]
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage inhibition using the formula:
-
% Inhibition = [1 - (Slope of Test Sample / Slope of Enzyme Control)] x 100
-
-
Determine the IC₅₀ value for each compound against both COX-1 and COX-2.
Protocol 4: 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
Principle: This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which catalyzes the conversion of a fatty acid substrate (e.g., linoleic acid) to a conjugated diene. The formation of this product is monitored by the increase in absorbance at 234 nm.[12][15]
Materials and Reagents:
-
5-Lipoxygenase enzyme (e.g., from soybean).
-
Linoleic acid or arachidonic acid (substrate).
-
Borate buffer (0.2 M, pH 9.0).[12]
-
Test compounds and a reference standard (e.g., Zileuton or Diclofenac).
-
UV-Visible Spectrophotometer with kinetic measurement capability.
-
UV-transparent cuvettes or 96-well plates.
Procedure:
-
Prepare stock solutions of test compounds and the reference standard in a suitable solvent.
-
Set the spectrophotometer to read absorbance at 234 nm in kinetic mode at 25°C.
-
Prepare the reaction mixture in a cuvette:
-
Control: Borate buffer, 5-LOX enzyme solution, and solvent vehicle.
-
Test Sample: Borate buffer, 5-LOX enzyme solution, and test compound solution.
-
-
Pre-incubate the enzyme with the test compound for 3-5 minutes at 25°C.[12]
-
Initiate the reaction by adding the substrate (linoleic acid) to the cuvette and immediately start recording the change in absorbance at 234 nm for 3-5 minutes.
-
Determine the rate of reaction (slope) from the linear phase of the absorbance curve.
-
Calculate the percentage inhibition using the formula:
-
% Inhibition = [1 - (Slope of Test Sample / Slope of Control)] x 100
-
-
Determine the IC₅₀ value by plotting the percentage inhibition against the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 4. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. asianjpr.com [asianjpr.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Development of (S)-Flurbiprofen Plaster for Inflammatory Pain
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing inflammatory pain associated with conditions like osteoarthritis.[1][2] Oral administration of NSAIDs, however, can lead to systemic side effects, including gastrointestinal disorders.[3] Topical formulations offer a promising alternative by delivering the drug directly to the site of inflammation, thereby minimizing systemic exposure and associated risks.[3][4] (S)-Flurbiprofen, the pharmacologically active enantiomer of flurbiprofen (B1673479), is a potent inhibitor of cyclooxygenase (COX) enzymes.[5][6] This document details the development of an this compound plaster (SFPP), a novel topical patch designed for enhanced skin permeation and superior analgesic and anti-inflammatory efficacy.[3][6] The SFPP is a tape-type patch formulated to achieve greater and deeper tissue penetration compared to conventional gel-type patches.[3][5]
Mechanism of Action
The primary mechanism of this compound is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are critical for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[1][7] By blocking COX enzymes, this compound reduces the synthesis of prostaglandins at the site of tissue damage, leading to the alleviation of inflammation and pain.[1][2] The S-enantiomer is significantly more potent in inhibiting prostaglandin (B15479496) production than the R-enantiomer.[5][8]
Caption: this compound inhibits COX-1/2, blocking prostaglandin synthesis.
Development Workflow
The development of the this compound plaster follows a structured workflow, from initial formulation and in vitro characterization to preclinical animal studies and finally, multi-phase human clinical trials to establish safety and efficacy.
Caption: Development workflow for the this compound plaster.
Data Presentation
Table 1: Pharmacokinetic Profile of this compound Plaster (SFPP) in Humans.
| Parameter | SFPP (2-60 mg, single dose)[5] | SFPP (20 mg) vs. FP Gel Patch (40 mg)[9][10] |
| Dose Proportionality | Cmax and AUC0-∞ were dose-proportional | - |
| Time to Max Concentration (tmax) | 10.3–17.7 h | - |
| Half-life (t1/2) | 7.6–8.4 h | - |
| Percutaneous Absorption Ratio | 51.4–72.2 % | - |
| Synovial Tissue Concentration | - | 14.8-fold higher than FP patch (p=0.002) |
| Synovial Fluid Concentration | - | 32.7-fold higher than FP patch (p<0.001) |
Table 2: Preclinical Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model.
| Parameter | This compound Plaster (SFPP) | Ketoprofen Patch | Loxoprofen Patch |
| Human COX-1 IC50 (nM) [11] | 58.97 | - | - |
| Human COX-2 IC50 (nM) [11] | 52.94 | - | - |
| Rat Skin Absorption (24h) [11] | Significantly higher than others (P<0.01) | Lower | Lower |
| PGE2 Inhibition in Paw Exudate [11] | Most potent inhibition | Less potent | Least potent |
| Analgesic Effect (Gait Score) [6][12] | Superior analgesic effect | Inferior to SFPP | Inferior to SFPP |
Table 3: Clinical Efficacy in Knee Osteoarthritis (OA) Patients (2-Week Treatment).
| Study Outcome | SFPP (40 mg) | Placebo | Active Comparator | P-value |
| Phase II: ΔVAS from baseline (mm) [3][13] | 35.6 | 29.5 | - | P=0.001 |
| Phase II: % Patients with ≥50% Pain Relief [3] | 72.4% | 51.2% | - | P<0.001 |
| Phase III: ΔVAS from baseline (mm) [14] | 40.9 | - | 30.6 (FP Patch) | P<0.001 |
| Phase III: ΔVAS from baseline (mm) [15][16] | 41.52 | - | 36.01 (Diclofenac Gel) | P=0.001 |
| Phase III: Drug-related AEs (Application Site) [14] | 9.5% | - | 1.6% (FP Patch) | P<0.001 |
ΔVAS: Change in Visual Analog Scale for pain on rising from a chair.
Experimental Protocols
Protocol 1: Formulation of Matrix-Type Transdermal Patch
This protocol describes a general method for preparing a matrix-type flurbiprofen plaster using the solvent evaporation technique.[4][17][18]
-
Polymer Solution Preparation: Dissolve a polymer (e.g., ethyl cellulose, polyvinyl alcohol) and a plasticizer (e.g., propylene (B89431) glycol) in a suitable solvent mixture (e.g., toluene (B28343) and chloroform).[17]
-
Drug & Enhancer Dispersion: Gradually add and dissolve permeation enhancers (e.g., isopropyl myristate, Span 20) into the polymer solution with continuous stirring.[17][18]
-
Active Ingredient Addition: Disperse the calculated amount of this compound into the matrix solution and stir until a homogenous mixture is achieved.
-
Casting: Pour the final solution into a petri dish or onto a backing liner and allow the solvent to evaporate at room temperature for 24 hours.[17]
-
Drying and Cutting: Dry the resulting patch in an oven to remove residual solvent. Cut the dried film into patches of the desired size (e.g., 10x14 cm).[3]
-
Characterization: Evaluate the prepared patches for physicochemical properties, including thickness, weight uniformity, and drug content uniformity.[4][17]
Protocol 2: In Vitro Skin Permeation Study
This protocol uses a Franz diffusion cell to quantify the permeation of this compound across a skin membrane.[17][19][20]
-
Apparatus: Use a Franz diffusion cell with a defined diffusion area (e.g., 1.76 cm²).[17]
-
Membrane Preparation: Use excised rabbit skin or human cadaver skin.[4][17] Mount the skin on the diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with a phosphate (B84403) buffer solution (PBS, pH 7.4) and maintain the temperature at 37 ± 0.5°C with constant stirring.[20]
-
Patch Application: Apply the this compound plaster to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace with fresh buffer.[20]
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot against time to determine the permeation flux.
Protocol 3: In Vivo Anti-inflammatory and Analgesic Efficacy (Rat Model)
This protocol assesses the in vivo efficacy of the plaster using a yeast-induced or adjuvant-induced arthritis model in rats.[6][11][21]
-
Animal Model Induction: Induce knee inflammation in male Lewis or Sprague Dawley rats by intra-articular injection of a yeast suspension or Freund's complete adjuvant.[6][11]
-
Grouping: Divide animals into groups: Control (no treatment), Placebo Patch, SFPP, and other active comparator patches (e.g., ketoprofen).
-
Patch Application: Apply the respective patches over the affected knee joint of the rats.
-
Analgesic Assessment (Gait Analysis): At set time points (e.g., 2, 4, 6 hours post-application), assess movement-evoked pain by scoring gait disturbance.[6] A higher score indicates greater pain and impaired movement.
-
Anti-inflammatory Assessment (PGE2 Measurement): After the final time point, euthanize the animals and collect synovial fluid or paw exudate from the inflamed joint.[6][11]
-
PGE2 Analysis: Extract and measure the concentration of Prostaglandin E2 (PGE2) in the collected fluid using an Enzyme Immunoassay (EIA) kit.[11]
-
Statistical Analysis: Compare the results between the treatment groups and the control group using appropriate statistical tests (e.g., Dunnett's test, Steel test).[11]
Therapeutic Rationale and Action
The enhanced efficacy of the this compound plaster is attributed to its advanced formulation, which improves skin permeability. This leads to significantly higher concentrations of the active drug in deep tissues like the synovial membrane and fluid compared to conventional patches. The elevated local drug concentration ensures potent inhibition of COX enzymes directly at the source of inflammation, resulting in superior pain relief for patients with osteoarthritis.[5][9]
Caption: Logical flow from SFPP formulation to therapeutic effect.
References
- 1. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 2. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 3. The efficacy and safety of S-flurbiprofen plaster in the treatment of knee osteoarthritis: a phase II, randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma pharmacokinetics and synovial concentrations of S-flurbiprofen plaster in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Efficacy and safety of S‐flurbiprofen plaster in knee osteoarthritis patients: A 2‐week randomized controlled Phase III clinical trial compared to diclofenac gel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ptfarm.pl [ptfarm.pl]
- 18. researchgate.net [researchgate.net]
- 19. Enhancement of skin permeation of flurbiprofen via its transdermal patches using isopulegol decanoate (ISO-C10) as an absorption enhancer: pharmacokinetic and pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipid nanoparticles for transdermal delivery of flurbiprofen: formulation, in vitro, ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asianjpr.com [asianjpr.com]
Application Notes and Protocols for (S)-Flurbiprofen in Reducing Microglial Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, predominantly mediated by the activation of microglial cells, is a critical factor in the pathogenesis of various neurodegenerative diseases. Activated microglia release a plethora of pro-inflammatory and neurotoxic mediators, including prostaglandins (B1171923), nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). (S)-Flurbiprofen, the S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), has demonstrated significant potential in mitigating microglial-mediated neurotoxicity. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its evaluation in in vitro models of neuroinflammation.
Mechanism of Action
This compound primarily exerts its anti-inflammatory and neuroprotective effects through several key signaling pathways:
-
Cyclooxygenase (COX) Inhibition : As an S-enantiomer of an NSAID, this compound is a potent inhibitor of COX enzymes, which are responsible for the synthesis of prostaglandins (e.g., PGE2), key mediators of inflammation[1][2]. This is a major component of its action in reducing the inflammatory response in microglia.
-
NF-κB Signaling Pathway Modulation : this compound has been shown to inhibit the activation of the transcription factor NF-κB[3][4][5]. NF-κB is a central regulator of the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS)[3]. By preventing the translocation of NF-κB to the nucleus, this compound suppresses the production of these neurotoxic molecules.
-
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Activation : Some NSAIDs and their derivatives can activate PPAR-γ, a nuclear receptor with anti-inflammatory properties in microglia[1][6][7][8]. Activation of PPAR-γ can inhibit the expression of inflammatory genes and promote a shift towards an anti-inflammatory microglial phenotype[2][8][9]. While direct activation by this compound is still under investigation, derivatives of flurbiprofen have been shown to act as PPAR-γ agonists[6][7].
-
AMPKα/NF-κB Signaling Pathway : There is evidence to suggest that some NSAIDs can activate the AMP-activated protein kinase-α (AMPKα) pathway, which in turn can inhibit NF-κB signaling[10]. Flurbiprofen axetil, a derivative, has been shown to act through this pathway[10].
Data Presentation
Quantitative Effects of this compound on Inflammatory Mediators
| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| PGE2 Production | Rat Inflammatory Leukocytes | Bacterial Suspension | IC50: 14 nM | Potent Inhibition | [11] |
| COX-2 Activity | Purified Sheep Placenta COX-2 | - | IC50: 0.48 µM | Potent Inhibition | [12] |
| Neurotoxicity | Human Microglia/THP-1 cells co-cultured with SH-SY5Y neuroblastoma cells | Activated microglia/THP-1 cells | Low concentrations | Protective | [1] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Rat Ischemic Penumbra | Ischemia/Reperfusion | 5 mg/kg and 10 mg/kg | Significant reduction in mRNA expression | [4] |
| NF-κB (p65) Activation | Rat Ischemic Penumbra | Ischemia/Reperfusion | 5 mg/kg and 10 mg/kg | Significant inhibition of nuclear translocation | [4][5] |
Mandatory Visualizations
Caption: Workflow for evaluating this compound's neuroprotective effects.
Caption: this compound's modulation of key neuroinflammatory signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Model of Neuroinflammation in Microglial Cells
This protocol describes the induction of an inflammatory response in the murine microglial cell line BV2 using lipopolysaccharide (LPS) and treatment with this compound.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed BV2 cells in 6-well plates (for Western blot) or 96-well plates (for ELISA, Griess, and MTT assays) at an appropriate density (e.g., 5 x 10^5 cells/well for 6-well plates, 5 x 10^4 cells/well for 96-well plates) and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1%.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis). Include a vehicle control (DMSO) and an LPS-only control.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for analysis of secreted inflammatory mediators (Protocol 3 and 4).
-
Cell Lysate: Wash the cells with cold PBS and lyse them for protein analysis (Protocol 5).
-
Protocol 2: Microglia-Neuron Co-culture for Neurotoxicity Assessment
This protocol details a method to assess the neuroprotective effects of this compound on neuronal cells (SH-SY5Y) co-cultured with LPS-stimulated microglia (BV2)[11][13][14].
Materials:
-
BV2 and SH-SY5Y cells
-
Cell culture medium (DMEM for BV2, DMEM/F12 for SH-SY5Y)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
SH-SY5Y Cell Seeding: Seed SH-SY5Y cells in a 24-well plate and allow them to adhere and differentiate if required.
-
BV2 Cell Seeding: Seed BV2 cells on Transwell inserts in a separate plate.
-
Treatment and Stimulation of BV2 cells: Treat the BV2 cells on the inserts with this compound and/or LPS as described in Protocol 1.
-
Co-culture: After stimulation, transfer the Transwell inserts containing the treated BV2 cells into the 24-well plate with the SH-SY5Y cells.
-
Incubation: Co-culture the cells for 24-48 hours.
-
MTT Assay for Neuronal Viability:
-
Remove the Transwell inserts containing the BV2 cells.
-
Add MTT solution to the SH-SY5Y cells and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatant (from Protocol 1)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plate
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the culture medium.
-
Assay:
-
Add 50-100 µL of cell culture supernatant and standards to a 96-well plate.
-
Mix equal volumes of Griess Reagent A and B immediately before use.
-
Add 50-100 µL of the mixed Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples based on the standard curve.
-
Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol outlines the quantification of cytokines like TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant (from Protocol 1)
-
Commercially available ELISA kit for the specific cytokine (e.g., mouse TNF-α, mouse IL-6)
-
96-well ELISA plate
-
Wash buffer
-
TMB substrate
-
Stop solution
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, the procedure involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (usually 450 nm).
-
The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Protocol 5: Analysis of NF-κB Activation (Western Blot)
This protocol is for assessing the activation of the NF-κB pathway by measuring the phosphorylation of p65 and IκBα.
Materials:
-
Cell lysate (from Protocol 1)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for neurodegenerative diseases by targeting microglial-mediated neuroinflammation. The protocols provided herein offer a framework for researchers to investigate and quantify the efficacy of this compound and other potential anti-inflammatory compounds in relevant in vitro models. Further investigation into its effects on PPAR-γ and AMPKα signaling in microglia will provide a more complete understanding of its neuroprotective mechanisms.
References
- 1. PPAR-gamma agonists as regulators of microglial activation and brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear receptor peroxisome proliferator-activated receptor-gamma is activated in rat microglial cells by the anti-inflammatory drug HCT1026, a derivative of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Glial Cell Functions by PPAR-γ Natural and Synthetic Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Microglial Innate Immunity in Alzheimer’s Disease by Activation of Peroxisome Proliferator-activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonizing peroxisome proliferator‐activated receptor γ facilitates M1‐to‐M2 shift of microglia by enhancing autophagy via the LKB1–AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flurbiprofen axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethanol Induction of Innate Immune Signals Across BV2 Microglia and SH-SY5Y Neuroblastoma Involves Induction of IL-4 and IL-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Intranasal (S)-Flurbiprofen Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID), shows promise in the treatment of neuroinflammatory conditions such as Alzheimer's disease.[1][2] However, its therapeutic efficacy is often limited by poor brain bioavailability when administered orally.[1][3] Intranasal delivery presents a non-invasive strategy to bypass the blood-brain barrier and directly target the central nervous system.[4][5][6] Formulating this compound into solid lipid nanoparticles (SLNs) can further enhance its nasal absorption and brain targeting capabilities.[1][4] SLNs are biocompatible lipid-based nanocarriers that can protect the drug from degradation, provide sustained release, and improve permeation across the nasal mucosa.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in-vitro evaluation of intranasal this compound solid lipid nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of this compound SLNs
| Formulation Code | Lipid Matrix | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| F-SLN1 | Glyceryl Monostearate (GMS) | Poloxamer 188 / Poloxamer 407 | 150 - 250 | 0.2 - 0.3 | -20 to -30 | 85 - 95 | 5 - 10 |
| F-SLN2 | Stearic Acid / Cholesterol | Pluronic F-68 | 439 - 669 | ≤0.4 | -15.40 to -25.80 | 68.95 - 83.68 | Not Reported |
| F-SLN3 | Trimyristin | Not Specified | ~200 | Not Specified | < -20 | >78 | Not Specified |
| F-SLN4 | Compritol® 888 ATO | Kolliphor EL / Tween 80 | < 250 | < 0.3 | Not Reported | > 98 | Not Reported |
Note: The data presented is a compiled summary from various studies and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Speed Homogenization
This protocol is adapted from a method used for formulating Flurbiprofen (B1673479) SLNs for intranasal delivery.[1][9]
1. Materials:
- This compound
- Solid Lipid: Glyceryl monostearate (GMS)
- Surfactant: Poloxamer 188, Poloxamer 407
- Aqueous Phase: Double-distilled water
2. Equipment:
- High-speed homogenizer
- Magnetic stirrer with heating
- Water bath
3. Procedure:
- Preparation of Lipid Phase:
- Melt the solid lipid (e.g., GMS) by heating it to 5-10°C above its melting point.
- Disperse this compound in the molten lipid under continuous stirring to ensure a homogenous mixture.
- Preparation of Aqueous Phase:
- Dissolve the surfactant(s) (e.g., Poloxamer 188 and Poloxamer 407) in double-distilled water.
- Heat the aqueous phase to the same temperature as the lipid phase.
- Emulsification:
- Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring.
- Homogenize the resulting pre-emulsion using a high-speed homogenizer at a specified speed (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 5-15 minutes).
- Nanoparticle Formation:
- Cool the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
- Storage:
- Store the SLN dispersion at 4°C for further characterization.
Protocol 2: Characterization of this compound SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis: [10][11][12]
- Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Procedure:
- Dilute the SLN dispersion with distilled water to an appropriate concentration.[10]
- Perform the measurement at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).[10][13]
- For zeta potential, use appropriate folded capillary cells and measure the electrophoretic mobility.
- Record the Z-average particle size, PDI, and zeta potential. All measurements should be performed in triplicate.[10]
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination: [7][14][15]
- Method: Ultracentrifugation.[7]
- Procedure:
- Separate the unencapsulated (free) drug from the SLN dispersion by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).[14]
- Carefully collect the supernatant.
- Quantify the amount of free this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (at λmax ~247 nm) or High-Performance Liquid Chromatography (HPLC).[8][14]
- Calculate the EE and DL using the following equations:
3. Morphological Analysis:
- Instrumentation: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[10][14]
- Procedure:
- Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.
- Allow the sample to air dry.
- If necessary, negatively stain the sample (e.g., with phosphotungstic acid).
- Observe the morphology of the SLNs under the microscope. The particles should appear spherical.[14][16]
Protocol 3: In-Vitro Drug Release Study
This protocol is based on the Franz diffusion cell method.[7][14]
1. Materials:
- Franz diffusion cells
- Synthetic or natural membrane (e.g., dialysis membrane, excised nasal mucosa)
- Phosphate (B84403) buffer (pH 6.4, simulating nasal pH)
- Magnetic stirrer
2. Procedure:
- Mount the membrane on the Franz diffusion cell with the mucosal side facing the donor compartment.
- Fill the receptor compartment with phosphate buffer (pH 6.4) and maintain the temperature at 37 ± 0.5°C with continuous stirring.
- Place a known amount of the this compound SLN formulation in the donor compartment.
- At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh buffer.
- Analyze the withdrawn samples for this compound content using a suitable analytical method (UV-Vis or HPLC).
- Plot the cumulative percentage of drug released against time.
Visualizations
Caption: Experimental workflow for the formulation and evaluation of this compound SLNs.
Caption: Putative pathways for nose-to-brain delivery of this compound SLNs.
References
- 1. Nose to brain delivery of flurbiprofen from a solid lipid nanoparticles-based thermosensitive in-situ gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flurbiprofen sodium microparticles and soft pellets for nose-to-brain delivery: Serum and brain levels in rats after nasal insufflation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory flurbiprofen nasal powders for nose-to-brain delivery in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. Lipid nanoparticles for transdermal delivery of flurbiprofen: formulation, in vitro, ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Nose to brain delivery of flurbiprofen from a solid lipid nanoparticles-based thermosensitive in-situ gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. SLNs Characterization [bio-protocol.org]
- 11. Measurements of particle size, PDI and zeta potential [bio-protocol.org]
- 12. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanocomposix.com [nanocomposix.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Formulation of Topical Flurbiprofen Solid Lipid Nanoparticle Gel Formulation Using Hot Melt Extrusion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid lipid nanoparticles bearing flurbiprofen for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Flurbiprofen for the Treatment of Acute Pharyngitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Flurbiprofen, the pharmacologically active enantiomer of flurbiprofen (B1673479), is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties.[1][2] It is clinically effective for the symptomatic relief of acute pharyngitis, commonly known as a sore throat. This document provides detailed application notes, summarizes clinical efficacy data, and outlines experimental protocols for the evaluation of this compound in the context of acute pharyngitis treatment. Although marketed as a racemic mixture, the S-(+)-enantiomer is primarily responsible for the therapeutic effects.[2]
Mechanism of Action
This compound exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] The reduction in prostaglandin (B15479496) synthesis at the site of inflammation in the pharynx leads to the alleviation of sore throat symptoms.[1]
Data Presentation: Clinical Efficacy of Flurbiprofen 8.75 mg
The following tables summarize the quantitative data from clinical trials evaluating the efficacy of locally administered flurbiprofen 8.75 mg (as lozenges, sprays, or microgranules) for the treatment of acute pharyngitis.
Table 1: Efficacy of Single-Dose Flurbiprofen 8.75 mg vs. Placebo
| Efficacy Endpoint | Flurbiprofen 8.75 mg | Placebo | P-value | Citation |
| Mean Change from Baseline in Throat Soreness (up to 300 mins) | Significantly greater reduction | - | < 0.05 | [4] |
| AUC from Baseline for Throat Soreness (3 hours) | Significant difference | - | 0.0035 | [4] |
| AUC from Baseline for Throat Soreness (6 hours) | Significant difference | - | 0.0051 | [4] |
| Mean Sore Throat Relief (from 1 min up to 360 mins) | Significantly greater | - | < 0.05 | [4] |
| AUC for Sore Throat Relief (3 hours) | Significant difference | - | 0.0020 | [4] |
| AUC for Sore Throat Relief (6 hours) | Significant difference | - | 0.0043 | [4] |
| Mean AUC0-2h for Throat Soreness | -1.82 (95% CI: -1.98 to -1.65) | -1.13 (95% CI: -1.27 to -0.99) | < 0.0001 | [5][6] |
| Time to First Perceived Pain Relief | 11 minutes | - | - | [7] |
| Time to Meaningful Pain Relief | 43 minutes | - | - | [7] |
Table 2: Efficacy of Flurbiprofen 8.75 mg Lozenges in Patients with Swollen and Inflamed Sore Throat (24 hours)
| Symptom Relief | Flurbiprofen 8.75 mg Lozenges | Placebo | P-value | Citation |
| Sore Throat Pain | 79.8% greater relief | - | ≤ 0.01 | [8] |
| Difficulty Swallowing | 99.6% greater relief | - | ≤ 0.01 | [8] |
| Swollen Throat | 69.3% greater relief | - | ≤ 0.01 | [8] |
Table 3: Efficacy of Flurbiprofen 8.75 mg with Concomitant Antibiotics for Streptococcal Pharyngitis
| Symptom Relief | Flurbiprofen vs. Placebo (Before Antibiotics) | Flurbiprofen vs. Placebo (During Antibiotics) | Citation |
| Throat Pain Relief | 93% greater (P = 0.05) | 84% greater (P = 0.04) | [7][9] |
| Difficulty Swallowing Relief | 71% greater (P = 0.16) | 107% greater (P = 0.04) | [9] |
| Sensation of Throat Swelling Relief | 295% greater (P = 0.008) | 70% greater (P = 0.06) | [9] |
Experimental Protocols
Protocol 1: Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Acute Pharyngitis
This protocol outlines a typical design for a clinical trial to assess the efficacy and safety of this compound for acute pharyngitis.
1. Objective: To evaluate the analgesic efficacy and safety of a single or multiple doses of this compound 8.75 mg compared to placebo in adults with acute pharyngitis.
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
3. Patient Population:
- Inclusion Criteria: Adults with a recent onset of sore throat (≤ 4 days) due to an upper respiratory tract infection, with moderate to severe pain intensity at baseline.[5][6]
- Exclusion Criteria: Patients with a history of hypersensitivity to flurbiprofen, aspirin, or other NSAIDs, active peptic ulceration, or severe heart, renal, or hepatic failure.[10][11]
4. Interventions:
- Test Product: this compound 8.75 mg (e.g., lozenge, spray).
- Control: Matching placebo.
- Dosing Regimen: One dose administered at the study site. For multiple-dose studies, patients are instructed to take one lozenge/spray every 3-6 hours as needed, with a maximum of five doses in a 24-hour period for up to 3 days.[8][10]
5. Efficacy Assessments:
- Primary Endpoint: The time-weighted sum of pain intensity differences from baseline over a specified period (e.g., 2, 6, or 24 hours), measured using a 100-mm Visual Analog Scale (VAS) for Sore Throat Pain Intensity (STPIS).[12][13]
- Secondary Endpoints:
- Change from baseline in difficulty swallowing and sensation of a swollen throat, measured on a VAS.[8]
- Time to onset of pain relief.[7]
- Patient's global assessment of efficacy.[12]
6. Safety Assessments:
- Monitoring and recording of all adverse events (AEs), including type, intensity, and relationship to the study drug.[8] The most frequently reported adverse event in clinical trials was taste perversion.[10]
7. Statistical Analysis:
- The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
- Analysis of covariance (ANCOVA) will be used to compare the treatment groups for the primary endpoint, with baseline pain intensity as a covariate.
- P-values of <0.05 will be considered statistically significant.
Protocol 2: Ex Vivo Tissue Penetration Study
This protocol describes a method to assess the local penetration of this compound into pharyngeal tissue.
1. Objective: To quantify and visualize the depth of penetration of this compound from a topical formulation (lozenge or spray) into human pharyngeal tissue.[14]
2. Materials:
- Cadaveric human pharynx tissue.[14]
- Franz diffusion cells.[14]
- Radiolabeled (e.g., 14C) this compound.
- Test formulations (lozenge dissolved in artificial saliva or spray).
- Microtome and equipment for microautoradiography.
3. Method:
- Tissue Preparation: Ethically sourced cadaveric human pharynx tissue is mounted between the donor and receiver compartments of a Franz diffusion cell.[14]
- Drug Application: A defined amount of the radiolabeled this compound formulation is applied to the mucosal surface of the tissue in the donor compartment.[14]
- Incubation: The diffusion cells are maintained at a physiological temperature for a specified period to allow for tissue penetration.
- Tissue Sectioning: After incubation, the tissue is removed, frozen, and sectioned vertically and horizontally using a microtome.[14]
- Quantification and Visualization:
- The amount of radiolabeled drug in each tissue section is quantified using liquid scintillation counting.
- Microautoradiography is used to visualize the distribution of the drug throughout the different layers of the pharyngeal tissue.[14]
4. Data Analysis: The concentration of this compound in different tissue layers is calculated and expressed as a percentage of the total amount that penetrated the tissue.
Safety and Tolerability
Locally administered flurbiprofen 8.75 mg is generally well-tolerated for short-term use (up to 3 days).[6][10][15] No serious or unexpected adverse events were reported in several clinical trials.[8] The most common side effect is local irritation or a sensation of altered taste.[10] As with other NSAIDs, there are contraindications for patients with a history of hypersensitivity reactions to NSAIDs, active peptic ulcers, and severe organ failure.[10][11]
Conclusion
This compound, delivered locally in an 8.75 mg dose, is an effective and well-tolerated treatment for the symptomatic relief of acute pharyngitis. It provides rapid and sustained relief from sore throat pain, difficulty swallowing, and the sensation of a swollen throat. The provided protocols offer a framework for the continued investigation and development of this compound-based therapies.
References
- 1. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 2. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 4. Flurbiprofen microgranules for relief of sore throat: a randomised, double-blind trial | British Journal of General Practice [bjgp.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficacy of flurbiprofen 8.75 mg spray in patients with sore throat due to an upper respiratory tract infection: A randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy of flurbiprofen 8.75 mg lozenge in patients with a swollen and inflamed sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence of the Efficacy of Flurbiprofen 8.75 mg Lozenges for Patients Receiving Antibiotics for Laboratory-Confirmed Streptococcal Pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.mycme.com [media.mycme.com]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. dovepress.com [dovepress.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. patient.info [patient.info]
(S)-Flurbiprofen in Computational Molecular Modeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Flurbiprofen, the pharmacologically active enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), is a potent inhibitor of cyclooxygenase (COX) enzymes. Its primary mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis, which are key mediators of inflammation, pain, and fever.[1] Computational molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in understanding the molecular interactions of this compound with its biological targets, guiding the design of novel derivatives with improved efficacy and safety profiles. These in silico methods provide valuable insights into binding affinities, interaction patterns, and the dynamic behavior of drug-receptor complexes at an atomic level.
This document provides detailed application notes and protocols for the computational molecular modeling of this compound, focusing on its interaction with key biological targets.
Molecular Targets and Signaling Pathways
The primary targets of this compound and its derivatives investigated in computational studies include:
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): this compound is a non-selective inhibitor of both COX isoforms.[1] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with gastrointestinal side effects.[1]
-
Programmed Death-Ligand 1 (PD-L1): Molecular modeling studies have explored the potential of this compound to bind to the PD-L1 dimer, suggesting a possible role in cancer immunotherapy.[2][3]
-
Fatty Acid Amide Hydrolase (FAAH): Derivatives of this compound have been designed and evaluated as dual inhibitors of FAAH and COX-2, aiming for enhanced analgesic properties.[4]
Cyclooxygenase (COX) Signaling Pathway
The canonical COX signaling pathway involves the conversion of arachidonic acid into prostaglandins. This compound inhibits both COX-1 and COX-2, thereby blocking this conversion and reducing the production of pro-inflammatory prostaglandins.
Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway by this compound.
Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[5][6] Inhibition of FAAH leads to increased levels of AEA, which can then activate cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects.
Caption: Inhibition of the Fatty Acid Amide Hydrolase (FAAH) signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various computational molecular modeling studies of this compound and its derivatives.
Table 1: Molecular Docking Scores and Binding Affinities of this compound and Derivatives.
| Compound | Target | Docking Score (kcal/mol) | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Reference |
| This compound | COX-2 | - | - | Arg120, Tyr355, Val523 | [7] |
| (S)-4c (amide derivative) | Trypsin | - | -8.5 | - | [1] |
| (S)-4e (amide derivative) | Trypsin | - | -8.3 | His40, Trp193 | [1] |
| (R)-Flurbiprofen | COX-2 | - | - | Arg120, Tyr355, Ala527, Val349, Gly526, Tyr385, Leu359, Ser530 | [8] |
| Flurbiprofen Prodrug 4b | COX-2 | - | - | - | [9] |
Table 2: In Vitro Biological Activity of this compound and Derivatives.
| Compound | Assay | IC50 (µM) | % Inhibition | Reference |
| Flurbiprofen | Inhibition of albumin denaturation | 339.26 | - | [1] |
| Flurbiprofen Amide Derivatives (4a-e) | Inhibition of albumin denaturation | 173.74 - 198.37 | - | [1] |
| Flurbiprofen | H2O2 scavenging | - | - | [1] |
| Flurbiprofen Amide Derivatives (4a-e) | H2O2 scavenging | 143.54 - 223.44 | - | [1] |
| Flurbiprofen Prodrug 4b | Carrageenan-induced paw edema | - | 58% (paw licking) | [9] |
| Flurbiprofen | Carrageenan-induced paw edema | - | 69% (writhes) | [9] |
| Compound 2a (Flurbiprofen-like) | COX-1 Inhibition | 0.123 | - | [10] |
Experimental Protocols
Protocol 1: Molecular Docking of this compound with COX-2
This protocol outlines the general steps for performing a molecular docking study of this compound with the COX-2 enzyme using AutoDock Vina.
1. Preparation of the Receptor (COX-2): a. Obtain the 3D crystal structure of human or ovine COX-2, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB). b. Remove water molecules, co-factors (except heme), and any existing ligands from the PDB file. c. Add polar hydrogen atoms and assign Kollman charges to the protein using software like AutoDock Tools (ADT). d. Save the prepared protein structure in PDBQT format.
2. Preparation of the Ligand (this compound): a. Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using a molecular editor and save it in a suitable format (e.g., SDF or MOL2). b. Minimize the energy of the ligand using a force field (e.g., MMFF94). c. Assign Gasteiger partial charges and merge non-polar hydrogen atoms using ADT. d. Define the rotatable bonds of the ligand. e. Save the prepared ligand in PDBQT format.
3. Grid Box Generation: a. Define the binding site on the COX-2 receptor. This is typically centered on the co-crystallized ligand's position or identified through literature. Key residues for this compound binding include Arg120 and Tyr355.[9] b. Generate a grid box that encompasses the entire binding pocket. A typical grid size might be 40 x 40 x 40 Å with a spacing of 0.375 Å.
4. Molecular Docking Simulation: a. Use a docking program like AutoDock Vina to perform the docking calculation. b. The docking algorithm will explore different conformations and orientations of this compound within the defined grid box. c. The program will output a set of docked poses ranked by their binding affinity (in kcal/mol).
5. Analysis of Results: a. Visualize the docked poses of this compound in the COX-2 binding site using a molecular visualization tool (e.g., PyMOL, Chimera). b. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the key amino acid residues of the protein.
Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Protocol 2: Molecular Dynamics (MD) Simulation of this compound-COX-2 Complex
This protocol provides a general outline for performing an MD simulation of the this compound-COX-2 complex using GROMACS.
1. System Preparation: a. Start with the best-docked pose of the this compound-COX-2 complex obtained from the molecular docking study. b. Choose a suitable force field (e.g., CHARMM36, AMBER) for the protein and generate the topology file for the protein. c. Generate the topology and parameter files for the this compound ligand using a tool like the CGenFF server or Antechamber.
2. Solvation and Ionization: a. Create a simulation box (e.g., cubic, dodecahedron) around the protein-ligand complex, ensuring a sufficient distance between the complex and the box edges (e.g., 1.0 nm). b. Fill the box with a suitable water model (e.g., TIP3P). c. Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
3. Energy Minimization: a. Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
4. Equilibration: a. Perform a two-step equilibration process: i. NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) (e.g., 300 K) for a short period (e.g., 1 ns). This allows the solvent to relax around the solute. ii. NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles (N), pressure (P) (e.g., 1 bar), and temperature (T) (e.g., 300 K) for a longer period (e.g., 10 ns). This ensures the system reaches the correct density.
5. Production MD Simulation: a. Run the production MD simulation for a desired length of time (e.g., 100 ns or more) under NPT conditions. Save the trajectory and energy data at regular intervals.
6. Trajectory Analysis: a. Analyze the MD trajectory to study the dynamic behavior of the this compound-COX-2 complex. b. Calculate various parameters such as:
- Root Mean Square Deviation (RMSD) to assess the stability of the complex.
- Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
- Hydrogen bond analysis to monitor the persistence of key interactions.
- Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.
Workflow for Molecular Dynamics Simulation
Caption: A generalized workflow for molecular dynamics simulations.
Conclusion
Computational molecular modeling studies have provided significant insights into the interactions of this compound and its derivatives with various biological targets. Molecular docking and MD simulations have been instrumental in elucidating the binding modes, identifying key interacting residues, and predicting the binding affinities of these compounds. This information is invaluable for the rational design of new drug candidates with improved pharmacological profiles. The protocols and workflows presented in this document provide a comprehensive guide for researchers interested in applying these computational techniques to the study of this compound and other small molecules.
References
- 1. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Synthesis, molecular dynamics simulation, and evaluation of biological activity of novel flurbiprofen and ibuprofen-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dermal Bioavailability of (S)-Flurbiprofen
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the dermal bioavailability of (S)-Flurbiprofen. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions that arise during the development of topical and transdermal formulations for this compound.
Q1: My this compound is precipitating out of my gel/emulsion formulation. What can I do?
A1: this compound is a poorly water-soluble drug, which can lead to precipitation in aqueous-based formulations.[1][2] Here are several troubleshooting steps:
-
Solubility Enhancement:
-
Co-solvents: Incorporate co-solvents like propylene (B89431) glycol (PG), ethanol, or polyethylene (B3416737) glycol (PEG) into your formulation.[3] One study found the maximum solubility of flurbiprofen (B1673479) in a 2:1 mixture of methanol (B129727) and water.[3]
-
pH Adjustment: The solubility of flurbiprofen is pH-dependent. Adjusting the pH of your formulation can increase its solubility. For instance, hydrogels composed of Carbopol 934 are often adjusted to a pH of around 6.5.[4]
-
Complexation: Consider forming a complex of this compound with another molecule. For example, a complex of flurbiprofen with lidocaine (B1675312) was shown to increase its solubility by about 100 times compared to the drug alone.[5]
-
-
Formulation Strategy:
-
Solid Dispersions: Prepare solid dispersions of flurbiprofen with hydrophilic carriers like PEG 8000 or PEG 10000 using methods such as solvent evaporation.[6]
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can prevent precipitation and improve stability.[4][7]
-
Q2: I'm not seeing a significant improvement in skin permeation with my current penetration enhancer. How do I select a more effective one?
A2: The choice of penetration enhancer is critical and depends on your formulation type and desired mechanism of action. Here are some options and considerations:
-
Chemical Enhancers:
-
Terpenes and Essential Oils: Terpenes like D-limonene and essential oils such as tulsi oil and turpentine (B1165885) oil have been shown to enhance flurbiprofen permeation.[8][9] Isopulegol (B1217435) decanoate (B1226879) (ISO-C10) has also been identified as a promising permeation enhancer.[10]
-
Fatty Acids: Unsaturated fatty acids, like oleic acid, are effective permeation enhancers.[9][11]
-
Sulfoxides: Dimethyl sulfoxide (B87167) (DMSO) is a well-known enhancer that can denature proteins in the stratum corneum, thereby improving drug penetration.[12][13]
-
Pyrrolidones: N-methyl-2-pyrrolidone has been shown to enhance the penetration flux of flurbiprofen more than threefold.[14]
-
-
Screening and Optimization:
Q3: My in vitro skin permeation results are not correlating with my in vivo animal studies. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are a common challenge in transdermal drug development. Several factors can contribute to this:
-
Skin Model: The type of skin used in in vitro studies is crucial. Human cadaver skin is the gold standard, but rodent or porcine skin is often used.[1][12] Differences in skin thickness, lipid composition, and hair follicle density between animal models and humans can lead to different permeation profiles.
-
Metabolism: The skin is metabolically active. In vitro studies with non-viable skin may not account for the metabolic degradation of this compound that can occur in vivo.
-
Blood Flow: In vivo, the dermal microcirculation continuously removes the drug from the site of absorption, maintaining the concentration gradient. This "sink" condition is simulated in vitro by using a large volume of receptor medium and frequent sampling, but it may not perfectly mimic the in vivo scenario.[4]
-
Formulation Stability: The formulation might behave differently on living skin compared to excised skin due to factors like skin hydration and pH.
Q4: I'm concerned about the potential for skin irritation with my formulation. How can I assess and mitigate this?
A4: Skin irritation is a critical safety consideration for topical formulations.
-
Assessment Methods:
-
In vitro models: Use cell cultures to assess cytotoxicity or the release of inflammatory markers like prostaglandin (B15479496) E2 (PGE2).[9]
-
In vivo models: Conduct skin irritation studies on animals (e.g., rabbits) by visually scoring for erythema and edema.[12] Transepidermal water loss (TEWL) measurements can also provide an indication of skin barrier disruption.[9]
-
-
Mitigation Strategies:
-
Enhancer Selection: Some enhancers are more irritating than others. For example, fatty acids have been reported to have higher irritation potential compared to D-limonene or L-alpha-lecithin.[9]
-
Concentration Optimization: Use the minimum effective concentration of the penetration enhancer.
-
Formulation Design: Encapsulating the drug and enhancers in nanocarriers like SLNs or NLCs can reduce direct contact with the skin surface and minimize irritation.[4] Microemulsion formulations have also been developed that show no skin irritation.[15]
-
Data Presentation
Table 1: Comparison of Different Formulation Strategies for Enhancing this compound Dermal Bioavailability
| Formulation Strategy | Key Components | Permeation Enhancement (Compared to Control) | Reference |
| Transdermal Patch with Enhancers | Propylene glycol, Isopropyl alcohol, Turpentine oil (5% v/v) | Flux enhancement factor of 2.4 | [8] |
| Transdermal Patch with Enhancers | Propylene glycol, Isopropyl alcohol, Tulsi oil (5% v/v) | Flux enhancement factor of 2.0 | [8] |
| Polymeric Film | Polyvinylpyrrolidone (PVP), Polyvinyl alcohol (PVA), Dimethyl sulfoxide (DMSO) | 83.45% drug release in 24 hours | [12] |
| Nanostructured Lipid Carrier (NLC) Gel | Lipid nanoparticles in a hydrogel base | Cmax 1.8 times higher and AUC 2.5 times higher than SLN gel | [4] |
| Transdermal Patch with Enhancer | Isopulegol decanoate (ISO-C10) | Increased in-vitro permeation from 46.22 to 101.07 µg/cm² | [10] |
| Microemulsion | Oleic acid, Tween 20, Ethanol | Significantly higher transdermal flux than saturated aqueous solution | [15] |
| Flurbiprofen-Lidocaine Complex | Flurbiprofen, Lidocaine | Skin permeation flux 3.8 times higher than flurbiprofen alone | [5] |
| Nanosuspension | Flurbiprofen, Plantacare 2000 | 5.3-fold increase in saturation solubility | [16] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method for assessing the dermal penetration of this compound from various formulations.
-
Skin Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., rat, rabbit) or use human cadaver skin.[4][12]
-
Carefully remove any subcutaneous fat and connective tissue.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[4] The diffusion area typically ranges from 0.64 to 3.56 cm².[4][17]
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor compartment with a suitable receptor medium, such as phosphate-buffered saline (PBS) at pH 7.4.[4]
-
Maintain the temperature of the receptor medium at 32 ± 0.5 °C or 37 ± 0.5°C to mimic physiological conditions.[4][5]
-
Continuously stir the receptor medium using a magnetic stir bar to ensure sink conditions.[4]
-
-
Sample Application and Sampling:
-
Apply a known quantity of your this compound formulation to the skin surface in the donor compartment.[4]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.[4]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.[5]
-
-
Drug Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
-
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (hours).
-
Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Determine the lag time by extrapolating the linear portion of the curve to the x-axis.[5]
-
Calculate the permeability coefficient (Kp) if required.
-
Visualizations
Caption: Workflow for developing and evaluating this compound dermal formulations.
Caption: Troubleshooting guide for low dermal permeation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhance transdermal delivery of flurbiprofen via microemulsions: Effects of different types of surfactants and cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Lipid nanoparticles for transdermal delivery of flurbiprofen: formulation, in vitro, ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Properties and Transdermal Absorption of a Flurbiprofen and Lidocaine Complex in the Non-Crystalline Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. seejph.com [seejph.com]
- 8. Improvement in bioavailability of transdermally applied flurbiprofen using tulsi (Ocimum sanctum) and turpentine oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluations of the efficacy and safety of skin permeation enhancers using flurbiprofen as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of skin permeation of flurbiprofen via its transdermal patches using isopulegol decanoate (ISO-C10) as an absorption enhancer: pharmacokinetic and pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. Absorption through human skin of ibuprofen and flurbiprofen; effect of dose variation, deposited drug films, occlusion and the penetration enhancer N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhance transdermal delivery of flurbiprofen via microemulsions: Effects of different types of surfactants and cosurfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dermal flurbiprofen nanosuspensions: Optimization with design of experiment approach and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing (S)-Flurbiprofen Nanosuspensions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the screening of stabilizing agents for (S)-Flurbiprofen nanosuspensions.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of this compound nanosuspensions.
| Problem | Potential Cause | Recommended Solution |
| Increased Particle Size or Aggregation Over Time | - Insufficient stabilizer concentration.[1] - Inappropriate stabilizer type for this compound. - Ostwald ripening, where larger particles grow at the expense of smaller ones.[2] | - Increase the concentration of the stabilizing agent. - Screen a variety of stabilizers, including both polymers (e.g., HPMC, PVP) and surfactants (e.g., Poloxamers, Tweens).[3][4] - Consider a combination of a steric and an electrostatic stabilizer for enhanced stability. |
| High Polydispersity Index (PDI > 0.3) | - Inefficient particle size reduction during homogenization or milling. - Presence of a wide range of particle sizes. | - Optimize the homogenization pressure and number of cycles.[5] - Adjust the milling speed and time in wet milling processes.[6] - Ensure uniform dispersion of the drug and stabilizer before particle size reduction. |
| Low Zeta Potential ( | ζ | < 20 mV) |
| Drug Crystal Growth During Storage | - The chosen stabilizer does not effectively inhibit crystallization. - Changes in temperature during storage.[1] | - Screen for stabilizers that are known to inhibit crystal growth, such as certain polymers that can adsorb onto the drug particle surface. - Store the nanosuspension at controlled and consistent temperatures (e.g., 4°C or 25°C) and monitor for any changes.[1] |
| Poor Redispersibility After Lyophilization | - Inadequate cryoprotectant used during the freeze-drying process. | - Add a suitable cryoprotectant (e.g., trehalose, mannitol) to the nanosuspension before lyophilization to prevent particle aggregation. |
Frequently Asked Questions (FAQs)
1. What is the primary role of a stabilizing agent in an this compound nanosuspension?
Stabilizing agents are crucial for preventing the aggregation of nanoparticles, which have a high surface energy and are thermodynamically unstable. They adsorb onto the surface of the this compound nanocrystals, providing either steric hindrance (polymeric stabilizers), electrostatic repulsion (ionic surfactants), or a combination of both (electrosteric stabilization) to overcome the attractive van der Waals forces between particles.[1]
2. How do I choose the right type of stabilizer for my this compound nanosuspension?
The selection of a suitable stabilizer depends on several factors, including the physicochemical properties of this compound and the intended route of administration. It is recommended to screen a variety of stabilizers, including non-ionic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP), as well as non-ionic surfactants such as Tween 80 and Plantacare 2000.[3][4] An experimental design (DoE) approach can be a valuable tool to systematically evaluate the effects of different stabilizers and their concentrations on the critical quality attributes of the nanosuspension.[7]
3. What are the key parameters to evaluate when screening for stabilizing agents?
The three primary parameters to assess the physical stability of an this compound nanosuspension are:
-
Particle Size: Should be within the desired nanometer range.
-
Polydispersity Index (PDI): A measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable.
-
Zeta Potential: Indicates the magnitude of the electrostatic charge on the particle surface. For electrostatically stabilized nanosuspensions, a zeta potential of at least ±30 mV is desirable to ensure good stability. For sterically stabilized systems, a value of around ±20 mV may be sufficient.[8]
4. What are the common methods for preparing this compound nanosuspensions?
Common "top-down" methods for preparing this compound nanosuspensions include:
-
High-Pressure Homogenization (HPH): A suspension of the drug and stabilizer is forced through a narrow gap at high pressure, causing a reduction in particle size.[5]
-
Wet Milling: The drug, stabilizer, and milling media (e.g., zirconium oxide beads) are agitated in a milling chamber to reduce the particle size.[6]
A "bottom-up" method like nanoprecipitation (solvent-antisolvent method) can also be used, where the drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of a stabilizer.[9]
5. How can I improve the long-term stability of my this compound nanosuspension?
To enhance long-term stability, consider the following:
-
Optimize Stabilizer Concentration: Insufficient stabilizer can lead to aggregation, while excessive amounts can cause other instability issues like Ostwald ripening.
-
Use Combination Stabilizers: A polymeric stabilizer for steric hindrance combined with a surfactant for electrostatic repulsion can provide synergistic stabilization.
-
Control Storage Conditions: Store the nanosuspension at a consistent, controlled temperature to minimize the risk of crystal growth.[1]
-
Lyophilization: For solid dosage forms, freeze-drying the nanosuspension with a suitable cryoprotectant can significantly improve its long-term stability.
Data on Stabilizing Agents for Flurbiprofen (B1673479) Nanosuspensions
The following tables summarize quantitative data from various studies on the effect of different stabilizing agents on the particle size, PDI, and zeta potential of Flurbiprofen nanosuspensions.
Table 1: Effect of Different Stabilizers on Flurbiprofen Nanosuspensions
| Stabilizer(s) | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Plantacare 2000 | Wet Milling | 237.7 ± 6.8 | 0.133 ± 0.030 | -30.4 ± 0.7 | [6] |
| Plantacare 2000 | High-Pressure Homogenization | 665 - 700 | 0.200 - 0.300 | ~ -30 | [7] |
| HPMC E15 & Poloxamer 188 | Nanoprecipitation | 200 - 400 | - | - | [9] |
| PVP K30 | Not Specified | - | - | -10 to -15 | [8] |
| Surfactants (unspecified) | Not Specified | - | - | -25 to -35 | [8] |
Table 2: Optimized Flurbiprofen Nanosuspension Parameters from a Study Using an Experimental Design
| Optimized Formulation with Plantacare 2000 | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Optimized Formulation | 237.7 ± 6.8 | 0.133 ± 0.030 | -30.4 ± 0.7 | [6] |
Experimental Protocols
Preparation of this compound Nanosuspension by High-Pressure Homogenization (HPH)
This protocol is a general guideline and may require optimization for specific equipment and formulations.
Materials:
-
This compound
-
Stabilizing agent (e.g., Plantacare 2000®)
-
Purified water
-
High-Speed Homogenizer
-
High-Pressure Homogenizer
Procedure:
-
Preparation of the Suspension:
-
Disperse the desired amount of this compound and the selected stabilizing agent in purified water.
-
Pre-homogenize the mixture using a high-speed homogenizer at a specified speed (e.g., 10,000 rpm) for a set duration (e.g., 10 minutes) to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Transfer the coarse suspension to the high-pressure homogenizer.
-
Apply a specific homogenization pressure (e.g., 500-1500 bar) for a certain number of cycles (e.g., 5-20 cycles).[5] The optimal pressure and number of cycles should be determined experimentally.
-
-
Characterization:
-
After homogenization, measure the particle size, PDI, and zeta potential of the resulting nanosuspension.
-
Preparation of this compound Nanosuspension by Wet Milling
This protocol provides a general framework for the wet milling process.
Materials:
-
This compound
-
Stabilizing agent (e.g., Plantacare 2000®)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Planetary ball mill or similar milling equipment
Procedure:
-
Preparation of the Milling Slurry:
-
In a milling jar, combine this compound, the stabilizing agent, purified water, and the milling media.
-
The ratio of drug to milling media and the solid content of the slurry should be optimized.
-
-
Milling Process:
-
Place the milling jar in the milling equipment.
-
Set the milling speed (e.g., 400 rpm) and milling time. The milling process can be performed in cycles with cooling intervals to prevent overheating.
-
-
Separation and Characterization:
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for its particle size, PDI, and zeta potential.
-
Visualizations
Caption: Experimental workflow for screening stabilizing agents for this compound nanosuspensions.
Caption: Logical relationship for troubleshooting nanosuspension instability.
References
- 1. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening of stabilizing agents to optimize flurbiprofen nanosuspensions using experimental design | Aperta [aperta.ulakbim.gov.tr]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. The effect of critical process parameters of the high pressure homogenization technique on the critical quality attributes of flurbiprofen nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and in vitro / in vivo evaluation of flurbiprofen nanosuspension-based gel for dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dermal flurbiprofen nanosuspensions: Optimization with design of experiment approach and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Formulation Challenges with (S)-Flurbiprofen
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the poor water solubility of (S)-Flurbiprofen in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound?
This compound, a potent non-steroidal anti-inflammatory drug (NSAID), is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility (approximately 5-10 µg/mL).[1] This poor solubility can lead to dissolution-limited absorption, resulting in low and variable oral bioavailability.[1][2]
Q2: What are the common strategies to enhance the solubility of this compound?
Several techniques can be employed to improve the solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can enhance wettability and dissolution.[1][2][3][4]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can form a soluble inclusion complex.[5][6][7][8]
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[9][10][11][12] This can be achieved through techniques like nanoprecipitation or high-pressure homogenization.[5][9]
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a poorly soluble drug.[5][13][14]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubilization in the gastrointestinal tract.[5]
Q3: How do solid dispersions improve the dissolution of this compound?
Solid dispersions enhance dissolution primarily by:
-
Reducing Particle Size: The drug is molecularly dispersed within the carrier, leading to a significant increase in the surface area available for dissolution.
-
Improving Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
-
Changing Crystallinity: The drug may exist in an amorphous state within the solid dispersion, which has higher energy and greater solubility than the crystalline form.[3][15]
Q4: What is the mechanism behind cyclodextrin-mediated solubility enhancement?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[7][8] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity. This non-covalent inclusion complex shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[14]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps & Recommendations |
| Low drug loading in solid dispersion. | - Poor miscibility of the drug and carrier.- Suboptimal drug-to-carrier ratio. | - Select a carrier with better solubilizing capacity for Flurbiprofen (B1673479) (e.g., PEGs, PVP, Poloxamers).- Experiment with different drug-to-carrier ratios to find the optimal balance between drug loading and dissolution enhancement.[2][4] |
| Precipitation of the drug upon dilution of a co-solvent formulation. | - The concentration of the drug exceeds its solubility in the diluted medium. | - Increase the proportion of the co-solvent in the final formulation.- Consider using a combination of co-solvents and other solubilization techniques like cyclodextrins.[13] |
| Inconsistent drug release from nanoparticle formulations. | - Particle aggregation or Ostwald ripening during storage.- Inefficient stabilization of the nanoparticles. | - Optimize the concentration and type of stabilizer (e.g., PVA, PVP, Poloxamer 188).[5]- Characterize particle size and zeta potential to ensure stability.- Lyophilize the nanosuspension with a cryoprotectant for long-term storage.[9] |
| Limited solubility enhancement with β-cyclodextrin. | - Formation of a poorly soluble complex.- Saturation of the cyclodextrin's complexation capacity. | - Consider using more soluble cyclodextrin derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[5][7]- Determine the optimal drug-to-cyclodextrin molar ratio through phase solubility studies.[5] |
Quantitative Data Summary
Table 1: Enhancement of this compound Solubility using Different Techniques
| Technique | Carrier/System | Drug:Carrier Ratio | Fold Increase in Solubility | Reference |
| Solid Dispersion | AQOAT AS:Sodium Lauryl Sulfate | 1:5:2 | 44 | [3][16] |
| Solid Dispersion | PEG 6000 | 1:5 | - | [2] |
| Solid Dispersion | Cycloamylose | 1:1 | 12 | [17] |
| Cyclodextrin Complexation | HP-β-CD | - | 56.7 | [7] |
| Cyclodextrin Complexation | β-CD (2 mM) | - | 11.51 | [13][14] |
| Co-solvency | Propylene Glycol | - | 19.43 | [13][14] |
| Nanosuspension | - | - | 5.3 | [18] |
Table 2: Dissolution Enhancement of this compound in Formulations
| Formulation Type | Carrier/System | Drug:Carrier Ratio | % Drug Release | Time (min) | Reference |
| Solid Dispersion | PEG 6000 | 1:5 | 99.56% | - | [2] |
| Solid Dispersion | AQOAT AS:Sodium Lauryl Sulfate | 1:5:2 | 99.86% | 15 | [3][19] |
| Solid Dispersion | PEG 10000 | 1:4 | 99.08% | 20 | [4] |
| Ternary Solid Dispersion | Non-ordered mesoporous silica (B1680970) and gelucire | 1:1 (drug:silica) with 25% w/w gelucire | 98-100% | 30-45 | [1] |
| Cyclodextrin Complex | Methyl-β-cyclodextrin | - | 99.39% | 30 | [6] |
| Nanoparticles | Chitosan | - | 99.45% | 1440 (24h) | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Choose a common solvent in which both this compound and the hydrophilic carrier (e.g., PEG 8000, PEG 10000, or a Eudragit polymer) are soluble. A mixture of ethanol (B145695) and dichloromethane (B109758) is often effective.[5]
-
Dissolution: Dissolve the desired ratio of this compound and the carrier in the selected solvent with stirring to obtain a clear solution.[5]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Evaluate the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to check for amorphous conversion).[5]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., HP-β-CD) through phase solubility studies. A 1:1 molar ratio is a common starting point.[5]
-
Dissolution: Dissolve the calculated amount of HP-β-CD in a minimal amount of purified water with heating (e.g., 60-70°C) and stirring.[5]
-
Addition of this compound: Slowly add the this compound to the cyclodextrin solution.
-
Complexation: Continue stirring the mixture for a specified period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.
-
Lyophilization/Drying: Freeze-dry or spray-dry the resulting solution to obtain the solid inclusion complex.
-
Characterization: Characterize the complex for drug content, solubility, and formation using techniques like HPLC, UV-Vis spectrophotometry, DSC, and FTIR.[5]
Protocol 3: Preparation of this compound Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound in a water-miscible organic solvent such as acetone (B3395972) or ethanol.[5]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), polyvinylpyrrolidone (B124986) (PVP), or Poloxamer 188).[5]
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring.[5] The rapid solvent diffusion leads to the precipitation of the drug as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Downstream Processing: The nanosuspension can be used directly or lyophilized for conversion into a solid dosage form.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Methods for Enhancing this compound Solubility.
References
- 1. Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Solid-state flurbiprofen and methyl-β-cyclodextrin inclusion complexes prepared using a single-step, organic solvent-free supercritical fluid process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Lipid nanoparticles for transdermal delivery of flurbiprofen: formulation, in vitro, ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsdr.org [ijsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Formulation and Evaluation of Flurbiprofen Solid Dispersions using Novel Carriers for Enhancement of Solubility [wisdomlib.org]
- 17. Enhanced solubility and bioavailability of flurbiprofen by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dermal flurbiprofen nanosuspensions: Optimization with design of experiment approach and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation and Evaluation of Flurbiprofen Solid Dispersions using Novel Carriers for Enhancement of Solubility | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
Technical Support Center: Mitigating Gastrointestinal Side Effects of (S)-Flurbiprofen
This guide is designed for researchers, scientists, and drug development professionals investigating strategies to reduce the gastrointestinal (GI) side effects associated with (S)-Flurbiprofen. It provides answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced GI toxicity?
This compound, a potent nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. However, its non-selective inhibition of both COX-1 and COX-2 is also the primary driver of its GI toxicity.[1]
-
COX-1 Inhibition: The COX-1 isoform is constitutively expressed in the gastric mucosa and is responsible for producing prostaglandins (B1171923) (like PGE2) that are vital for maintaining GI health.[1] These prostaglandins stimulate the secretion of protective mucus and bicarbonate, and maintain adequate mucosal blood flow. Inhibition of COX-1 by this compound disrupts these protective mechanisms, leaving the stomach lining vulnerable to damage from gastric acid.[1][2]
-
Topical Irritation: The acidic nature of NSAIDs like Flurbiprofen (B1673479) can also cause direct irritation to the gastric epithelium, contributing to the overall damage.
Q2: What are the principal experimental strategies to reduce the GI side effects of this compound?
Research efforts to create safer this compound therapies primarily fall into two categories: co-administration with gastroprotective agents and the development of advanced formulations that modify the drug's release and distribution.
-
Co-administration with Gastroprotective Agents: This involves concurrently administering a drug that protects the gastric mucosa. Common agents include Proton Pump Inhibitors (PPIs), H2-receptor antagonists, and prostaglandin (B15479496) analogues like misoprostol (B33685).[3][4] PPIs are generally considered the most effective for preventing upper GI complications.[5][6]
-
Advanced Formulation & Delivery Systems: This approach aims to prevent high concentrations of the drug from accumulating in the stomach.
-
Prodrugs: The carboxylic acid group of Flurbiprofen, which contributes to topical irritation and systemic COX-1 inhibition, is temporarily masked through chemical modification (e.g., esterification).[7] The inactive prodrug is designed to be cleaved back to the active this compound after absorption, ideally at the site of inflammation.[7]
-
Nanoformulations: Encapsulating this compound in nanocarriers like Solid Lipid Nanoparticles (SLNs) or metal-organic frameworks (e.g., ZIF-8) can alter its absorption profile, reduce direct contact with the gastric mucosa, and potentially offer targeted delivery.[8] These formulations can improve bioavailability and reduce side effects.[8][9]
-
Nitric Oxide (NO)-Releasing Derivatives: Creating hybrid molecules where Flurbiprofen is linked to a nitric oxide-releasing moiety is another strategy. NO helps counteract the negative effects of prostaglandin inhibition by maintaining mucosal blood flow.[10][11]
-
Troubleshooting and Experimental Guides
Q3: We are co-administering a proton pump inhibitor (PPI) but still observe significant intestinal damage in our animal models. Why is this happening?
This is a critical observation. While PPIs are highly effective at suppressing gastric acid and protecting the stomach (upper GI tract), their protective effect does not extend to the small intestine (lower GI tract).[10] Emerging evidence suggests that PPIs may even exacerbate NSAID-induced small bowel damage.[10]
Troubleshooting Steps:
-
Systematically Evaluate the Small Intestine: Ensure your necropsy protocol includes a thorough examination of the entire small intestine for lesions, inflammation, and bleeding, not just the stomach.
-
Consider Alternative Agents: For lower GI protection, prostaglandin analogues like misoprostol have shown some efficacy, although they can be limited by side effects.[10]
-
Investigate Formulation Strategies: This finding strongly supports the rationale for pursuing advanced formulation approaches (prodrugs, nanoformulations) that are designed to reduce GI toxicity throughout the entire gastrointestinal tract, rather than just masking upper GI symptoms.
Table 1: Comparison of Common Gastroprotective Agents
| Agent Class | Mechanism of Action | Efficacy (Upper GI) | Efficacy (Lower GI) | Common Experimental Issues |
| Proton Pump Inhibitors (PPIs) | Irreversibly inhibits H+/K+ ATPase, reducing gastric acid secretion.[3] | High | Low / Potentially Negative[10] | Does not prevent intestinal damage. |
| H2-Receptor Antagonists | Blocks histamine (B1213489) H2 receptors on parietal cells, reducing acid secretion. | Moderate (less effective than PPIs)[3] | Ineffective | Standard doses may be ineffective for NSAID ulcer prevention.[3] |
| Prostaglandin Analogues (Misoprostol) | Replaces the protective prostaglandins inhibited by NSAIDs.[3][6] | High | Moderate[10] | High frequency of side effects (e.g., diarrhea) can be a confounding factor in animal studies.[5] |
Q4: We are developing this compound solid lipid nanoparticles (SLNs), but the particle size is too large and the polydispersity index (PDI) is high. How can we optimize this?
High particle size (>500 nm) and PDI (>0.3) can lead to poor stability, erratic absorption, and low bioavailability. Optimization requires systematically adjusting formulation and process parameters.
Common Causes & Solutions:
-
Insufficient Surfactant: The surfactant stabilizes the nanoparticle dispersion. Too little surfactant can lead to particle aggregation and growth.
-
Inadequate Energy Input: The homogenization or sonication step is critical for breaking down large lipid droplets into nanoparticles.
-
Solution: Increase the sonication time or homogenization speed/pressure.[14] Be mindful of potential drug degradation with excessive energy.
-
-
Lipid Composition: The choice of solid lipid (e.g., Glyceryl monostearate, stearic acid) and its concentration can impact particle formation.[14][15]
-
Solution: Screen different lipids or lipid blends. Ensure the drug has adequate solubility in the melted lipid.
-
Table 2: Example Optimization of Flurbiprofen SLNs (Solvent Evaporation/Sonication Method)
| Formulation Code | Drug:Lipid Ratio | Sonication Time (min) | Resulting Particle Size (nm) | Resulting PDI | Entrapment Efficiency (%) |
| F1 | 1:1 | 3 | 428.6 | 0.292 | 52.34 |
| F2 | 1:2 | 3 | 395.2 | 0.251 | 61.58 |
| F3 | 1:3 | 3 | 360.4 | 0.211 | 68.23 |
| F4 | 1:3 | 2 | 389.1 | 0.267 | 65.11 |
| F5 | 1:3 | 4 | 347.3 | 0.173 | 72.45 |
Data adapted from a study using Glyceryl monostearate as the lipid.[14] This table illustrates that increasing the lipid ratio and sonication time generally leads to smaller, more uniform particles with higher drug entrapment.
Key Experimental Protocols
Q5: What is a standard protocol for preparing and characterizing this compound SLNs?
This protocol describes a widely used microemulsion method for preparing Flurbiprofen-loaded SLNs.
Protocol: Preparation of this compound SLNs via Microemulsion
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., 100 mg stearic acid) at approximately 70-75°C.[16]
-
Add this compound (e.g., 10 mg) to the melted lipid and stir until fully dissolved.
-
Add the surfactant (e.g., 50 mg Soya lecithin) and co-surfactant (e.g., 0.2 mL Butanol) to this mixture and maintain the temperature.[16]
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve a co-surfactant/stabilizer (e.g., 40 mg Pluronic F-68) in distilled water.[16]
-
Heat the aqueous phase to the same temperature as the lipid phase (70-75°C).
-
-
Formation of Microemulsion:
-
Slowly add the hot aqueous phase to the lipid phase under gentle but constant stirring. A clear, transparent microemulsion should form.
-
-
Formation of SLNs:
-
Prepare a cold aqueous dispersion medium (e.g., water at 2-4°C).
-
Disperse the warm microemulsion into the cold aqueous medium (e.g., at a 1:10 v/v ratio) under high-speed mechanical stirring.[16] The rapid cooling of the lipid droplets causes them to solidify, forming the SLNs.
-
-
Characterization:
-
Particle Size & PDI: Analyze using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure using Laser Doppler Velocimetry to assess surface charge and stability. A value of ±30 mV is generally considered stable.[14]
-
Entrapment Efficiency (%EE): Separate the unentrapped drug from the SLN dispersion (e.g., by ultracentrifugation). Measure the amount of drug in the supernatant using UV-Vis spectrophotometry or HPLC. Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Q6: How do we perform an NSAID-induced gastric ulcer study in rats and interpret the results?
This protocol provides a standard method for evaluating the gastro-protective efficacy of a novel this compound formulation.
Protocol: NSAID-Induced Gastric Ulcer Model in Rats
-
Animals: Use male Wistar rats (180-220g). Acclimatize them for at least one week.
-
Fasting: Fast the animals for 24 hours before the experiment, with free access to water.[7] This ensures the stomach is empty and sensitizes it to ulcerogenic agents.
-
Grouping (Example):
-
Group I (Normal Control): Receives vehicle only (e.g., 1% Carboxymethyl cellulose).
-
Group II (Disease Control): Receives a high dose of this compound (e.g., 40 mg/kg, p.o.) to induce ulcers.
-
Group III (Standard): Receives a standard gastroprotective drug (e.g., Omeprazole, 20 mg/kg, p.o.) 30-60 minutes before the this compound dose.[17]
-
Group IV (Test Formulation): Receives the novel this compound formulation (at an equivalent dose to Group II) p.o.
-
-
Drug Administration: Administer all treatments orally (p.o.) using an oral gavage needle.[7]
-
Endpoint: Euthanize the animals 4-6 hours after the administration of the ulcerogenic agent.
-
Evaluation:
-
Immediately excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
-
Examine the gastric mucosa for hemorrhagic lesions, spots, or bands using a magnifying glass.
-
Measure the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the Ulcer Index (UI) .[18]
-
-
Data Interpretation:
-
Calculate the mean UI for each group.
-
Compare the mean UI of the test and standard groups to the disease control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Calculate the Percentage of Ulcer Inhibition using the formula:[19] % Inhibition = [(UI_control - UI_test) / UI_control] x 100
-
Table 3: Example Data from a Gastric Ulcer Study
| Group | Treatment (Dose, p.o.) | Mean Ulcer Index (UI) ± SEM | % Ulcer Inhibition |
| I | Vehicle | 0.0 ± 0.0 | - |
| II | This compound (40 mg/kg) | 15.2 ± 1.8 | 0% (Reference) |
| III | Omeprazole (20 mg/kg) + this compound | 2.1 ± 0.5 | 86.2% |
| IV | SLN-(S)-Flurbiprofen (40 mg/kg) | 4.5 ± 0.9 | 70.4% |
*p < 0.01 compared to the Disease Control group. A statistically significant reduction in the Ulcer Index for the test formulation (Group IV) indicates successful mitigation of GI side effects.
References
- 1. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 2. What are the side effects of Flurbiprofen? [synapse.patsnap.com]
- 3. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dtb.bmj.com [dtb.bmj.com]
- 5. Treatment and chemoprevention of NSAID-associated gastrointestinal complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastroprotective strategies among NSAID users: Guidelines for appropriate use in chronic illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flurbiprofen@ZIF-8 nanoformulation with potential for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ScholarWorks@Hanyang University ERICA Campus: Development of flurbiprofen-loaded nanoparticles with a narrow size distribution using sucrose [scholarworks.bwise.kr]
- 10. Potential Strategies in the Prevention of Nonsteroidal Anti-inflammatory Drugs-Associated Adverse Effects in the Lower Gastrointestinal Tract [gutnliver.org]
- 11. Protective effect of NO on gastric lesions and inhibition of expression of gastric inducible NOS by flurbiprofen and its nitro-derivative, nitroflurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing (S)-Flurbiprofen Encapsulation Efficiency in Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of (S)-Flurbiprofen in nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for encapsulating this compound in nanoparticles?
A1: Several methods are commonly employed, each with its advantages. The choice of method often depends on the nanoparticle material (e.g., polymer, lipid) and desired particle characteristics. Frequently used techniques include:
-
Quasi-Emulsion Solvent Diffusion (QESD): This method is effective for developing polymeric nanoparticles and can lead to high encapsulation efficiencies.[1][2]
-
Nanoprecipitation: A straightforward and rapid method suitable for hydrophobic drugs like this compound, where the drug and polymer are dissolved in a solvent and then added to an anti-solvent.[3][4]
-
Solvent Evaporation: This technique involves emulsifying a solution of the drug and polymer, followed by the evaporation of the solvent to form nanoparticles. It is a versatile method for various polymeric systems.[5][6]
-
Hot Homogenization followed by Sonication: This is a primary method for producing lipid-based nanoparticles such as Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLCs).[7]
Q2: What is a typical range for the encapsulation efficiency of this compound in nanoparticles?
A2: The encapsulation efficiency (EE) can vary significantly based on the formulation and process parameters. Reported EE values for Flurbiprofen (B1673479) in various nanoparticle systems are:
-
Bilosomes: Optimized formulations have shown an EE of 91.57%.[10]
Q3: Which factors have the most significant impact on the encapsulation efficiency of this compound?
A3: Several factors critically influence how effectively this compound is encapsulated. Key parameters to control include:
-
Polymer/Lipid Concentration: Higher polymer concentrations can create a denser matrix, which may reduce drug diffusion and improve entrapment.[1]
-
Drug-to-Polymer/Lipid Ratio: The initial amount of drug relative to the carrier material is a crucial factor.[3]
-
Type of Polymer/Lipid and Surfactant: The physicochemical properties of the nanoparticle matrix and stabilizing agents play a significant role.[3][8] For instance, in niosomes, the surfactant chain length can affect EE, with Span 60 (C18) often showing higher EE than Span 20 (C12) or Span 80.[8][9]
-
Process Parameters: Variables such as stirring speed, sonication time, and the rate of addition of the organic phase can impact nanoparticle formation and drug entrapment.[11][12]
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency (<70%)
Low encapsulation efficiency is a common challenge, particularly with hydrophobic drugs like this compound.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Step |
| Poor drug solubility in the organic phase | Ensure this compound is fully dissolved in the organic solvent before the nanoparticle formation step. Consider using a solvent system where the drug has high solubility. |
| Drug leakage into the external phase | Increase the polymer or lipid concentration to form a denser nanoparticle core that can better retain the hydrophobic drug.[1] |
| Insufficient stabilization | Optimize the concentration of the surfactant or stabilizer (e.g., PVA). A very low concentration may lead to nanoparticle aggregation and poor drug entrapment. For example, increasing PVA concentration from 0.1% to 1% has been suggested to improve EE.[13] |
| Inappropriate drug-to-polymer ratio | Systematically vary the initial drug loading to find the optimal ratio. Very high drug loads can lead to drug crystallization or expulsion from the nanoparticle. |
| Rapid drug partitioning to the aqueous phase | For methods like nanoprecipitation, the rapid diffusion of the solvent can cause the drug to precipitate outside the nanoparticles. Modifying the solvent and anti-solvent system can help control this process.[4] |
| pH of the aqueous phase | For ionizable drugs, the pH of the surrounding medium can affect its solubility and partitioning. For Flurbiprofen in niosomes, adjusting the pH of the hydrating medium to 5.5 has been shown to achieve maximum loading.[8][9] |
Issue 2: High Polydispersity Index (PDI > 0.3) and Particle Aggregation
A high PDI indicates a wide particle size distribution, which can affect the stability and in vivo performance of the nanoparticles.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Step |
| Inadequate mixing or homogenization | Increase the stirring speed or sonication power/time during the emulsification or nanoprecipitation step to ensure the formation of uniform droplets or nuclei. |
| Insufficient stabilizer concentration | An inadequate amount of stabilizer on the nanoparticle surface can lead to aggregation. Increase the concentration of the surfactant (e.g., PVA, Poloxamer 188) to provide sufficient steric or electrostatic stabilization.[3] |
| Sub-optimal formulation parameters | Use a Design of Experiments (DoE) approach to systematically optimize factors like polymer concentration and surfactant concentration to achieve a minimal PDI.[1][5][6] |
| Ostwald Ripening | This can occur during storage, where larger particles grow at the expense of smaller ones. Ensure proper storage conditions (e.g., temperature) and consider using a combination of stabilizers. |
Data on Formulation Parameters vs. Encapsulation Efficiency
The following tables summarize quantitative data from various studies, illustrating the impact of different formulation variables on the encapsulation efficiency of Flurbiprofen.
Table 1: Effect of Polymer Type and Concentration on Encapsulation Efficiency
| Nanoparticle System | Polymer/Lipid | Key Findings | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | Guar Gum, Sodium Alginate | Higher polymer concentrations led to improved entrapment. | 83.8 - 93.4 | [1] |
| Polymeric Nanoparticles | Eudragit L 100, Ethylcellulose | Combination of polymers enabled high EE. | 79 - 89 | [5][6] |
| Niosomes | Span 60 | Higher EE compared to other Spans due to longer saturated alkyl chain. | Up to ~94 | [8][9] |
| NLCs | Trimyristin and liquid lipid | The mixture of solid and liquid lipids in NLCs resulted in higher EE compared to SLNs. | >90 | [7] |
Table 2: Influence of Process and Formulation Variables on Encapsulation Efficiency
| Variable | System | Observation | Reference |
| Cholesterol Content | Niosomes | The effect of cholesterol on EE depends on the surfactant type and concentration. | [8][9] |
| pH of Hydrating Medium | Niosomes | Maximum EE (94.61%) was achieved at pH 5.5. | [8][9] |
| Charged Lipids (DCP/SA) | Niosomes | Incorporation of charged lipids decreased the EE of Flurbiprofen. | [8][9] |
| Drug Concentration | Niosomes | Increasing the initial drug concentration increased the EE. | [8][9] |
Experimental Protocols
Protocol 1: Nanoprecipitation Method for this compound Loaded Polymeric Nanoparticles
This protocol is a general guideline for preparing this compound loaded nanoparticles using the nanoprecipitation technique.[3][4]
Materials:
-
This compound
-
Polymer (e.g., PLGA, Eudragit L 100)
-
Organic Solvent (e.g., Acetone, THF)
-
Aqueous Phase (e.g., Deionized water)
-
Surfactant/Stabilizer (e.g., PVA, Poloxamer 188)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the polymer and this compound in the organic solvent. Ensure complete dissolution by vortexing or brief sonication.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water.
-
Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Removal: Stir the suspension at room temperature for several hours or use a rotary evaporator to remove the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing the unencapsulated drug. Wash the pellet by resuspending in deionized water and centrifuging again. Repeat this step 2-3 times.
-
Storage: Resuspend the final nanoparticle pellet in a suitable medium (e.g., water, buffer) and store at 4°C. For long-term storage, lyophilization can be performed.
Protocol 2: Determination of Encapsulation Efficiency
This protocol describes a common indirect method to quantify the amount of this compound encapsulated within the nanoparticles.[7][10]
Procedure:
-
Separation of Free Drug: Take a known volume of the nanoparticle suspension and centrifuge it at high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous phase. Ultracentrifugation or centrifugal filter units with an appropriate molecular weight cut-off can also be used.[7]
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated this compound.
-
Analysis: Measure the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE (%) = [(Total Amount of Drug - Amount of Free Drug in Supernatant) / Total Amount of Drug] x 100
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to enhancing the encapsulation efficiency of this compound.
Caption: Workflow for Nanoprecipitation of this compound Nanoparticles.
Caption: Troubleshooting Logic for Low Encapsulation Efficiency.
References
- 1. seejph.com [seejph.com]
- 2. seejph.com [seejph.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Lipid nanoparticles for transdermal delivery of flurbiprofen: formulation, in vitro, ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of some formulation parameters on flurbiprofen encapsulation and release rates of niosomes prepared from proniosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Design and evaluation of magnetic-targeted bilosomal gel for rheumatoid arthritis: flurbiprofen delivery using superparamagnetic iron oxide nanoparticles [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability Studies of (S)-Flurbiprofen in Ophthalmic Formulations
Welcome to the technical support center for stability studies of (S)-Flurbiprofen in ophthalmic formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to ensuring the stability and quality of this compound eye drops.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in ophthalmic formulations?
A1: The main factors influencing the stability of this compound in ophthalmic solutions are pH, exposure to light, temperature, and oxidative stress. The formulation's excipients can also play a significant role in its stability.[1][2]
Q2: What is a suitable pH range for maintaining the stability of an this compound ophthalmic solution?
A2: While the optimal pH for corneal permeability may differ, a pH range of 6.0 to 7.0 is generally recommended for the stability of flurbiprofen (B1673479) sodium ophthalmic solutions.[3] It is crucial to balance stability with physiological tolerance, as the eye's surface has a pH of approximately 7.4.
Q3: What are the expected degradation pathways for this compound under stress conditions?
A3: this compound can degrade through hydrolysis (acidic and basic), oxidation, and photolysis. These degradation pathways can lead to the formation of various related compounds and impurities. Forced degradation studies are essential to identify these potential degradants.[4][5]
Q4: Are there any known incompatibilities between this compound and common ophthalmic excipients?
A4: While comprehensive public data is limited, drug-excipient compatibility studies are a critical part of formulation development.[6][7][8] It is essential to conduct compatibility screenings with proposed excipients such as preservatives (e.g., benzalkonium chloride), viscosity enhancers (e.g., HPMC, Carbopol), and tonicity-adjusting agents (e.g., sodium chloride). Physical changes like color change or precipitation, as well as chemical degradation, should be monitored.[6]
Q5: How should this compound ophthalmic formulations be stored to ensure stability?
A5: Based on general knowledge for ophthalmic solutions and the susceptibility of this compound to heat and light, formulations should be stored at controlled room temperature (15-25°C or 59-77°F), protected from light, and kept in tightly sealed containers to prevent contamination and degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Analysis
Symptom: During HPLC analysis of a stability sample, one or more unexpected peaks are observed that are not present in the initial chromatogram of the formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) on a pure this compound standard to create a degradation profile.[4] - Compare the retention times of the degradation products with the unexpected peaks in your sample chromatogram. - If a match is found, this confirms the peak is a degradant. |
| Interaction with Excipients | - Analyze individual excipients and binary mixtures of this compound with each excipient under stress conditions.[6][7][8] - This will help identify if the unexpected peak arises from the degradation of an excipient or an interaction product. |
| Contamination | - Ensure proper cleaning of all glassware and equipment. - Analyze a blank (mobile phase) injection to check for system contamination. - Use high-purity solvents and freshly prepared mobile phases. |
| Leachables from Container Closure System | - Store the formulation in its final container closure system under accelerated stability conditions. - Analyze a placebo formulation stored in the same container to identify any peaks originating from the packaging. |
Issue 2: Decrease in Assay Value of this compound Over Time
Symptom: The concentration of this compound, as determined by a validated analytical method, decreases significantly during the stability study.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | - Review the storage conditions. Ensure samples are protected from light and stored at the correct temperature and humidity. - Analyze for the presence of degradation products using a stability-indicating HPLC method. An increase in degradant peaks should correspond to the decrease in the active ingredient. |
| Adsorption to Container Surface | - Evaluate different types of container materials (e.g., different grades of plastic, glass). - Include a study to quantify the amount of this compound that may be adsorbed to the container surface. |
| Precipitation | - Visually inspect the samples for any signs of precipitation. - If precipitation is observed, investigate the solubility of this compound in the formulation, especially at the lower end of the storage temperature range. The pH of the formulation may also influence solubility. |
| Analytical Method Issues | - Verify the stability of the standard and sample solutions in the analytical solvent. - Ensure the analytical method is robust and validated for stability testing. |
Issue 3: Change in Physical Appearance of the Ophthalmic Formulation
Symptom: The ophthalmic solution shows a change in color, clarity, or develops visible particulate matter during the stability study.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Color Change | - Often indicates chemical degradation. Investigate the degradation pathways, particularly oxidation and photolysis, as these can produce colored degradants.[6] |
| Loss of Clarity / Haze Formation | - Could be due to precipitation of this compound or an excipient. Check the solubility and potential for temperature-dependent precipitation. - May also result from microbial contamination if the preservative system is not effective. |
| Particulate Matter | - Can be caused by precipitation, agglomeration of ingredients, or leachables from the container. - Perform particle size analysis and microscopic examination to identify the nature of the particles. |
Data Presentation
Table 1: Summary of this compound Degradation Under Forced Conditions (Illustrative)
| Stress Condition | Parameters | Duration | Temperature | % Degradation (Example) | Observations |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15% | Formation of a major degradant peak at RRT 0.85. |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | 25% | Formation of two major degradant peaks at RRT 0.70 and 0.92. |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 10% | A distinct oxidative degradant peak observed at RRT 1.10. |
| Thermal | Dry Heat | 48 hours | 80°C | 5% | Minor increase in several small impurity peaks. |
| Photolytic | ICH Q1B Option 2 | N/A | Room Temp | 20% | Significant degradation with the formation of multiple photolytic products. |
Note: The % degradation values are illustrative and will vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Ophthalmic Solution
Objective: To investigate the degradation pathways of this compound and to generate potential degradation products for the validation of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound ophthalmic formulation.
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at 60°C and collect samples at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at 60°C and collect samples at different intervals (e.g., 1, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N HCl prior to analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature and collect samples at various time points (e.g., 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Place the ophthalmic solution in a calibrated oven at 80°C.
-
Collect samples at specified time points (e.g., 24, 48, 72 hours).
-
-
Photolytic Degradation:
-
Expose the ophthalmic solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after a specified duration of exposure.
-
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products and formulation excipients.
Example Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10][11]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (B52724) in a suitable ratio (e.g., 40:60 v/v).[12]
-
Column Temperature: 28-30°C.[11]
-
Injection Volume: 20 µL.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products (generated from forced degradation studies) and excipients.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: Experimental Workflow for Stability Studies.
Caption: Degradation Pathways of this compound.
Caption: Troubleshooting Logic for Unexpected HPLC Peaks.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. gerpac.eu [gerpac.eu]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of HPLC Method for the Estimation of Flurbiprofen in [ijaresm.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
Addressing challenges in the synthesis of (S)-Flurbiprofen derivatives
Welcome to the technical support center for the synthesis of (S)-Flurbiprofen derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound derivatives?
A1: Researchers often face several challenges, including achieving high enantioselectivity for the (S)-enantiomer, managing side reactions, purification of the final products, and ensuring good yields. For instance, direct amide coupling reactions can sometimes lead to racemization or low yields due to steric hindrance. The formation of the biphenyl (B1667301) core structure, often via Suzuki coupling, requires careful optimization of catalysts, ligands, and reaction conditions to avoid homo-coupling and other side products.[1][2][3][4][5]
Q2: How can I improve the yield of my amide coupling reaction between this compound and an amine?
A2: Low yields in amide coupling reactions are frequently due to incomplete activation of the carboxylic acid, side reactions, or difficult purification. To improve yields, consider the following:
-
Choice of Coupling Reagent: Use efficient coupling reagents like HATU, HOBt/EDCI, or CDI (1,1'-Carbonyldiimidazole).[4][6][7] The choice may depend on the specific amine used.
-
Reaction Conditions: Ensure anhydrous (water-free) conditions to prevent hydrolysis of activated intermediates.[4] Running the reaction at a controlled temperature, often starting at 0°C and then warming to room temperature, can minimize side reactions.
-
Base: Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize any acids formed during the reaction without interfering with the coupling process.[4]
-
Purification: Column chromatography is often necessary to isolate the pure amide derivative from unreacted starting materials and coupling agent byproducts.
Q3: I am observing significant side product formation in my Suzuki coupling reaction to form the biphenyl core. What can I do to minimize this?
A3: Side product formation in Suzuki coupling, such as homo-coupling of the boronic acid, is a common issue. To minimize these side reactions:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Pd/C has been shown to be an effective and reusable catalyst for this reaction.[8][9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and reagents.
-
Base and Solvent: The choice of base (e.g., Na2CO3, K2CO3) and solvent system (e.g., water, toluene/water) can significantly impact the reaction outcome.[1][2][8] Water-based systems are often effective and environmentally friendly.[8][9]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the boronic acid is sometimes used to ensure complete consumption of the aryl halide.
Q4: How can I confirm the enantiomeric purity of my this compound derivatives?
A4: The enantiomeric excess (ee) of your chiral product can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[10][11] The retention times of the (R)- and (S)-enantiomers will differ, and the peak areas can be used to calculate the enantiomeric excess.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Amide Synthesis | Incomplete activation of carboxylic acid. | Use a more efficient coupling reagent (e.g., HATU). Ensure stoichiometric amounts or a slight excess of the coupling agent. |
| Hydrolysis of activated intermediate. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Steric hindrance from bulky starting materials. | Increase reaction time and/or temperature. Consider using a less sterically hindered coupling reagent. | |
| Difficult purification. | Optimize the chromatographic separation method (e.g., solvent gradient, column type). Recrystallization may be an alternative for solid products. | |
| Side Product Formation in Suzuki Coupling | Catalyst deactivation. | Perform the reaction under an inert atmosphere (N2 or Ar). Use degassed solvents. |
| Homo-coupling of boronic acid. | Optimize the base and solvent system. A milder base or lower temperature might be beneficial. | |
| Incomplete reaction. | Increase the reaction time or temperature. Ensure the catalyst is active. A slight excess of the boronic acid can be used. | |
| Racemization of (S)-enantiomer | Harsh reaction conditions (e.g., high temperature, strong base). | For amide coupling, use milder coupling reagents and conditions. Avoid prolonged exposure to high temperatures. |
| Inappropriate work-up or purification. | Minimize exposure to acidic or basic conditions during work-up if the chiral center is labile. | |
| Difficulty in Product Purification | Contamination with coupling agent byproducts. | Choose a coupling reagent whose byproducts are easily removed (e.g., water-soluble byproducts for easy extraction). |
| Similar polarity of product and starting materials. | Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization to alter polarity if necessary. |
Experimental Protocols
General Protocol for Amide Synthesis of this compound Derivatives
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using EDCI and HOBt.
-
Dissolve this compound (1 equivalent) in an anhydrous solvent such as acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (DCM).
-
Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.1 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1 equivalent) to the solution.[6]
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 24-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 10% citric acid, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide derivative.
General Protocol for Suzuki Coupling to Synthesize the Flurbiprofen (B1673479) Backbone
This protocol outlines a general procedure for the Suzuki cross-coupling reaction to form the biphenyl core of Flurbiprofen.
-
To a reaction flask, add 2-(4-bromo-3-fluorophenyl)propanoic acid (1 equivalent), phenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd/C (e.g., 0.05 mol%), and a base like sodium carbonate (Na2CO3) (2 equivalents).[8]
-
Add a suitable solvent system, for example, a mixture of water and an organic solvent like toluene.[1][8]
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (e.g., 1-24 hours), monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the product.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Flurbiprofen.
Quantitative Data
Table 1: Comparison of Yields for Amide Derivatives of Flurbiprofen
| Derivative | Amine | Coupling Reagents | Solvent | Yield (%) | Reference |
| Flu-AM4 | 2-amino-3-bromopyridine | EDCI, HOBt | MeCN | 60 | [6] |
| Flu-AM6 | 2-amino-3-chloropyridine | EDCI, HOBt | MeCN | 60 | [6] |
| Amide 8 | Substituted amine | CDI | Acetonitrile | Good to Excellent | [7] |
| Amide 14 | Substituted amine | CDI | Acetonitrile | Good to Excellent | [7] |
| Amide 15 | Substituted amine | CDI | Acetonitrile | Good to Excellent | [7] |
| Amide 20 | Substituted amine | CDI | Acetonitrile | Good to Excellent | [7] |
Table 2: Spectroscopic Data for a Representative this compound Amide Derivative (Flu-AM4)
| Data Type | Values |
| ¹H NMR (DMSO-d₆) δ (ppm) | 1.45 (d, J = 7.0 Hz, 3H, CH₃), 3.99 (q, J = 7.0 Hz, 1H, CH), 7.23-8.42 (m, 11H, Ar), 10.35 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) δ (ppm) | 18.4, 44.7, 115.2, 115.3, 115.4, 117.6, 124.2 (2C), 128.0 (2C), 128.8, 128.9 (2C), 142.2, 143.2, 143.3, 147.7, 158.3, 159.9, 175.2 |
| IR (Nujol) cm⁻¹ | 3265, 1667, 1511 |
| m/z (M+H)⁺ | 399, 401 |
| Reference | [6] |
Visualizations
Signaling Pathways
This compound and its derivatives are known to interact with key inflammatory and neurodegenerative pathways. Below are diagrams illustrating the Cyclooxygenase (COX) and γ-Secretase pathways.
Caption: Cyclooxygenase (COX) Signaling Pathway and Inhibition by this compound Derivatives.
Caption: γ-Secretase Signaling Pathway and Modulation by this compound Derivatives.
Experimental Workflow
Caption: General Experimental Workflow for the Synthesis of this compound Amide Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106496016B - A kind of synthetic method of Flurbiprofen - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN101585760A - Method for preparing flurbiprofen - Google Patents [patents.google.com]
- 6. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of biologically active flurbiprofen amide derivatives as selective prostaglandin-endoperoxide synthase II inhibitors: In vivo anti-inflammatory activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for (S)-Flurbiprofen Quantification in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the quantification of (S)-Flurbiprofen in biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Problem/Observation | Potential Cause | Troubleshooting Step |
| Chromatography Issues | ||
| Poor or no separation of (R)- and this compound enantiomers | Inappropriate chiral stationary phase (CSP) or mobile phase composition. | 1. Column Selection: Polysaccharide-based CSPs like cellulose (B213188) or amylose (B160209) derivatives are commonly effective for profens.[1] 2. Mobile Phase Optimization: Adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). Small changes can significantly impact resolution.[1] 3. Additive Memory Effect: If using acidic or basic modifiers, ensure proper column flushing between different methods to prevent carryover that can affect selectivity.[2] |
| Peak fronting or tailing for this compound peak | Column overload, secondary interactions with the stationary phase, or issues with the sample solvent. | 1. Reduce Injection Volume/Concentration: Inject a lower concentration of the sample to check for overload. 2. pH Adjustment: For acidic compounds like Flurbiprofen (B1673479), ensure the mobile phase pH is appropriate to maintain a consistent ionization state.[3] 3. Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase to prevent peak distortion. |
| Shifting retention times | Inconsistent mobile phase preparation, temperature fluctuations, or column degradation. | 1. Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing and degassing. 2. Temperature Control: Use a column oven to maintain a stable temperature. 3. Column Equilibration: Ensure the column is adequately equilibrated before starting the analytical run. |
| Loss of resolution over time | Column contamination or degradation of the chiral stationary phase. | 1. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. 2. Sample Cleanup: Improve the sample preparation method to remove more interferences. 3. Column Washing: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized columns, stronger solvents like THF or DMF might be used.[4] |
| Mass Spectrometry (MS) Issues | ||
| Low or inconsistent signal intensity (Ion Suppression) | Co-eluting matrix components interfering with the ionization of this compound. | 1. Improve Chromatographic Separation: Modify the gradient or mobile phase to separate the analyte from the interfering peaks. 2. Enhance Sample Preparation: Use a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) over Protein Precipitation (PPT) to remove phospholipids (B1166683) and other sources of matrix effects.[5] 3. Matrix Effect Evaluation: Quantify the matrix effect by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.[6] |
| High background or interfering peaks in blank samples | Contamination from reagents, collection tubes, or carryover from previous injections. | 1. Reagent Blanks: Analyze all solvents and reagents used in the sample preparation to identify the source of contamination. 2. Autosampler Wash: Implement a robust needle wash protocol in the autosampler to minimize carryover.[7] 3. Selectivity Check: Analyze at least six different lots of blank biological matrix to ensure no endogenous components interfere with the analyte or internal standard. |
| Quantification & Validation Issues | ||
| Inconsistent results for Quality Control (QC) samples | Issues with sample/stock stability, improper sample preparation, or instrument variability. | 1. Stability Assessment: Verify the stability of this compound in the biological matrix under all relevant storage and handling conditions (freeze-thaw, short-term benchtop, long-term). 2. Internal Standard (IS) Response: Monitor the IS response across the batch. Significant variation may indicate problems with extraction or injection. 3. System Suitability: Inject system suitability samples at the beginning of the run to ensure the system is performing correctly. |
| High variability in recovery | Inconsistent extraction procedure or pH-dependent extraction efficiency. | 1. Standardize Procedure: Ensure the extraction procedure (e.g., vortexing time, solvent volumes) is consistent for all samples. 2. pH Control: For Liquid-Liquid Extraction (LLE), the pH of the aqueous phase is critical for extracting acidic drugs. Ensure consistent and optimal pH. 3. Evaluate Extraction Method: Compare different extraction techniques (LLE vs. SPE) to find the most reproducible method for your matrix.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess for a bioanalytical method for this compound according to regulatory guidelines?
A bioanalytical method validation for this compound should include the assessment of selectivity, accuracy, precision, recovery, calibration curve, lower limit of quantification (LLOQ), and stability, as recommended by regulatory bodies like the FDA.[9][10]
Q2: How do I choose an appropriate internal standard (IS) for the enantioselective analysis of this compound?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3. A SIL-IS has nearly identical chemical and physical properties, ensuring it behaves similarly during sample preparation and co-elutes, which helps to accurately compensate for matrix effects and other sources of variability.[11] If a SIL-IS is not available, a structural analog (e.g., another profen not present in the sample) can be used, but it must be demonstrated that it does not suffer from differential matrix effects compared to the analyte.
Q3: What is the matrix effect and how can I minimize it for this compound analysis?
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological sample, leading to ion suppression or enhancement.[12] To minimize this for an acidic drug like this compound:
-
Optimize Sample Cleanup: Solid-Phase Extraction (SPE) is generally more effective at removing interfering phospholipids and salts than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[5]
-
Chromatographic Separation: Ensure baseline separation of this compound from the bulk of matrix components.
-
Use a SIL-IS: A stable isotope-labeled internal standard will experience the same matrix effects as the analyte, providing the most accurate correction.[11]
Q4: What are the typical stability tests required for this compound in a biological matrix like plasma?
You should evaluate the stability of this compound under various conditions to ensure the measured concentration in samples is accurate. Required tests include:
-
Freeze-Thaw Stability: Assess analyte stability after multiple cycles of freezing and thawing (typically 3 cycles).[13]
-
Short-Term (Bench-Top) Stability: Determine stability at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Evaluate stability in the frozen state (-20°C or -80°C) for a period that exceeds the expected storage time of study samples.
-
Stock Solution Stability: Confirm the stability of your stock and working solutions under their storage conditions.[9]
Q5: My chiral separation is not baseline. What are the first things to check?
If you are not achieving baseline separation between (R)- and this compound:
-
Mobile Phase Composition: The percentage of the polar modifier (e.g., alcohol) is critical. Prepare fresh mobile phase and try small adjustments (e.g., ±0.5-1%) to the modifier concentration.
-
Flow Rate: A lower flow rate can sometimes improve resolution.
-
Column Temperature: Temperature affects the kinetics of interaction with the chiral stationary phase. Ensure your column oven is at the set temperature and consider optimizing this parameter.
-
Column Contamination: If the resolution has degraded over time, flush the column with a strong solvent to remove contaminants.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for the analysis of Flurbiprofen and its enantiomers in biological samples.
Table 1: Linearity and Sensitivity of this compound Quantification Methods
| Analyte(s) | Matrix | Method | Linearity Range | LLOQ | Reference |
| (R)- and this compound | Plasma | LC-MS/MS | 0.1 - 10.0 µg/mL | 0.1 µg/mL | [14] |
| (R)- and this compound | CSF | LC-MS/MS | 1 - 100 ng/mL | 1 ng/mL | [14] |
| Flurbiprofen | Rat Plasma | UPLC-MS/MS | 5 - 5000 ng/mL | 5 ng/mL | [15] |
| Flurbiprofen | Human Plasma | LC-MS/MS | 40 - 10,000 ng/mL | 40 ng/mL | [16] |
| Flurbiprofen & 4'-OH-Flurbiprofen | Human Plasma | HPLC-MS/MS | 0.01 - 10 µg/mL | 0.01 µg/mL | [17] |
| Flurbiprofen | Human Plasma | HPLC-UV | 100 - 40,000 ng/mL | 100 ng/mL | [1] |
Table 2: Accuracy and Precision Data for this compound Quantification
| Analyte(s) | Matrix | Method | Accuracy (%RE) | Precision (%RSD) | Reference |
| Flurbiprofen | Rat Plasma | UPLC-MS/MS | Within ±10% | < 10% | [15] |
| Flurbiprofen | Human Plasma | LC-MS/MS | Intra-day: 0.2-2.2% Inter-day: 0.5-3.4% | Not specified | [16] |
| Flurbiprofen & 4'-OH-Flurbiprofen | Human Plasma | HPLC-MS/MS | Within acceptable limits | Within acceptable limits | [17] |
| Flurbiprofen | Human Plasma | HPLC-UV | 2.5 - 7.3% | Intra-day: < 7.3% Inter-day: < 12.0% | [1] |
| (R)- and (S)-Ibuprofen* | Human Plasma | UPLC-MS/MS | -11.8% to 11.2% | ≤ 11.2% | [18] |
*Data for Ibuprofen is included as a representative example of a chiral profen bioanalysis.
Experimental Protocols
This section provides detailed methodologies for key validation experiments.
Protocol 1: Stock Solution and Calibration Standard Preparation
-
Primary Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in an appropriate solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with the same solvent.
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to achieve a series of at least six to eight non-zero calibration standards covering the expected concentration range. A typical spiking volume should be small (e.g., <5% of the matrix volume) to avoid altering the matrix composition.
-
QC Samples: Prepare quality control samples in the same manner at a minimum of three concentration levels: low, medium, and high.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Aliquoting: Pipette a known volume (e.g., 200 µL) of study sample, calibration standard, or QC sample into a clean tube.
-
Internal Standard Addition: Add a small, precise volume of the internal standard working solution to all tubes except the blank matrix.
-
Acidification: Add a small volume of acid (e.g., 1M HCl) to acidify the sample, which protonates the carboxylic acid group of Flurbiprofen, making it less polar.
-
Extraction: Add a precise volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 4000 x g for 10 minutes) to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase, vortex to mix, and transfer to an autosampler vial for analysis.
Protocol 3: Assessment of Accuracy and Precision
-
Analysis: Analyze three to five replicate sets of QC samples at low, medium, and high concentrations, along with a calibration curve, in at least three separate analytical runs on different days.
-
Concentration Calculation: Determine the concentration of each QC sample using the calibration curve from the same run.
-
Accuracy Calculation: Calculate the accuracy as the percentage of the mean calculated concentration relative to the nominal concentration (%RE = [(Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.] * 100). The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision Calculation:
-
Intra-run Precision: Calculate the relative standard deviation (%RSD) of the concentrations of the replicate QCs within a single run.
-
Inter-run Precision: Calculate the %RSD of the mean concentrations across the different runs.
-
The %RSD should not exceed 15% (20% for LLOQ).
-
Visualizations
Caption: Overall workflow for bioanalytical method validation.
Caption: Decision workflow for sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. chiraltech.com [chiraltech.com]
- 5. Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products | FDA [fda.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. ovid.com [ovid.com]
- 14. The Comparison of Plasma and Cerebrospinal Fluid R(−)- and S(+)-Flurbiprofen Concentration After Intravenous Injection of Flurbiprofen Axetil in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Improving the in vitro release profile of (S)-Flurbiprofen from gels
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the in vitro release profile of (S)-Flurbiprofen from topical gels.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the formulation and testing of this compound gels.
Q1: My in vitro release rate for this compound is very low. What are the potential causes and how can I improve it?
A1: A low release rate is a common issue that can stem from several formulation and experimental factors. Consider the following troubleshooting steps:
-
Choice of Gelling Agent: The type of polymer used is critical. Hydrogels like Carbopol (CAB) and Poloxamer (POL) generally provide higher release rates for Flurbiprofen (B1673479) compared to more hydrophobic bases like Eudragit (EUD) or ointments.[1] Carbopol 940, in particular, has been shown to be effective.[2][3]
-
Polymer Concentration: The release rate of Flurbiprofen is often inversely related to the concentration of the gelling agent.[1] If your release is too slow, try reducing the polymer concentration within a range that still provides the desired gel consistency.
-
Vehicle pH: this compound's solubility is highly pH-dependent, increasing significantly at a neutral or slightly alkaline pH.[4] Adjusting the gel's pH to approximately 7.4 using a suitable buffer, like a phosphate (B84403) buffer, can enhance drug solubilization and subsequent release.[4]
-
Incorporate Penetration Enhancers: The addition of chemical penetration enhancers can markedly improve drug release. Commonly used and effective enhancers for Flurbiprofen gels include Dimethyl Sulfoxide (DMSO), Oleic Acid, D-Limonene, and Sodium Lauryl Sulphate (SLS).[2][3][5] Counter-ions such as diethylamine (B46881) (DEA) have also been shown to be highly effective.[6]
-
Drug Concentration: Within a certain range (e.g., 0.25-1.0%), increasing the initial concentration of Flurbiprofen in the gel can lead to an increase in the total amount of drug released.[1]
Q2: I am observing high variability and poor reproducibility in my in vitro release testing (IVRT) results. What should I check?
A2: High variability often points to inconsistencies in the experimental protocol or the formulation itself.
-
Standardize IVRT Protocol: Ensure all parameters of your IVRT setup (e.g., using Franz diffusion cells) are strictly controlled. This includes the receptor medium volume, stirring speed, temperature (typically 32°C for topical studies), and sampling times.[7][8] Detailed and consistent procedures are crucial for reproducibility.[9]
-
Gel Homogeneity: The gel must be completely uniform. Inadequate dispersion of the polymer or incomplete dissolution of the drug and other excipients can create non-homogenous pockets, leading to erratic release.[4] Ensure thorough mixing during preparation.
-
Membrane Integrity and Type: The membrane used to separate the donor and receptor compartments should be inert and consistently prepared. For screening, synthetic membranes like polysulfone are common.[7] Ensure there are no air bubbles between the membrane and the receptor medium.
-
Dosing Application: Apply a consistent and accurately measured amount of the gel to the membrane for each diffusion cell. Variations in the applied dose will directly impact the results.
Q3: My Flurbiprofen gel formulation is physically unstable (e.g., phase separation, viscosity changes). How can I improve its stability?
A3: Formulation stability is key for reliable performance.
-
Polymer Selection: Some polymers offer better physical stability than others. For instance, studies have shown that Carbopol 940 gels are highly stable through freeze-thaw cycles, whereas HPMC-based gels can be physically unstable.[3]
-
pH and Neutralization: For pH-sensitive polymers like Carbopol, proper neutralization (e.g., with triethanolamine) is essential to form a stable gel structure and maintain consistent viscosity.[4] The pH should also be monitored during stability studies.[10]
-
Novel Formulations: Consider advanced formulations like emulgels or solid lipid nanoparticles (SLNs) incorporated into a gel base. These systems can enhance the stability of hydrophobic drugs like Flurbiprofen and provide sustained release.[11][12]
Q4: How do I select an appropriate receptor medium for my IVRT study?
A4: The receptor medium must ensure "sink conditions," meaning its capacity to dissolve the drug is at least 3 to 10 times higher than the maximum possible concentration of the drug released from the donor phase.[8]
-
For the poorly water-soluble Flurbiprofen, a simple aqueous buffer may not be sufficient.
-
Phosphate buffer at pH 7.4 is commonly used, as Flurbiprofen's solubility is significantly higher at this pH.[4][13]
-
For some formulations, a hydroalcoholic medium may be necessary to maintain sink conditions.[8][14]
-
The chosen medium should not cause the membrane to swell or alter the formulation's structure.
Data Presentation: Formulation Effects on Release
The tables below summarize quantitative data on how different formulation variables can impact the in vitro release of this compound.
Table 1: Effect of Gelling Agent Type on Cumulative Flurbiprofen Release
| Gelling Agent/Base Type | Polymer Concentration | Cumulative Release (µg/cm²) over 4 hours | Reference |
| Carbopol 934P (CAB) | 2% | 492.8 | [1] |
| Poloxamer 407 (POL) | 25% | 316.0 | [1] |
| Emulsion (EML) | N/A | 213.05 | [1] |
| Eudragit S100 (EUD) | 40% | 168.61 | [1] |
| Polyethylene Glycol (PEG) | N/A | 160.9 | [1] |
| HPMC | 3% | 49.39% (over 8 hours) | [3] |
| Carbopol 940 | 1% | 90.23% (over 8 hours) | [3] |
Table 2: Effect of Penetration Enhancers on Flurbiprofen Release from 1% Carbopol 940 Gel
| Penetration Enhancer | Concentration | Cumulative Release (%) over 5 hours | Reference |
| Dimethyl Sulfoxide (DMSO) | 15% | 98.78 | [3] |
| Sodium Lauryl Sulphate (SLS) | 0.75% | ~60% (estimated from graph) | [3] |
| D-Limonene | Not specified | Showed greatest ability to enhance flux | [5] |
| Oleic Acid | Not specified | Produced the largest skin reservoir | [5] |
Experimental Protocols
Protocol 1: Preparation of a Carbopol-Based this compound Gel
-
Materials: this compound, Carbopol 934/940, Propylene (B89431) Glycol (or other suitable solvent like DMSO), Triethanolamine (B1662121), Methylparaben, Propylparaben, Purified Water.
-
Procedure:
-
Polymer Dispersion: Slowly sprinkle the required amount of Carbopol polymer onto the surface of purified water in a beaker while continuously stirring with a mechanical or magnetic stirrer. Allow the polymer to hydrate (B1144303) completely (this may take several hours).[4]
-
Drug Solubilization: In a separate container, accurately weigh the this compound, preservatives (e.g., methylparaben, propylparaben), and any non-aqueous penetration enhancers. Dissolve these components in a suitable solvent like propylene glycol or DMSO.[4][11] Flurbiprofen exhibits high solubility in these solvents.[4]
-
Incorporation: Add the drug solution from Step 2 to the hydrated polymer dispersion from Step 1 with continuous stirring until a uniform mixture is obtained.
-
Neutralization (Gelling): Add triethanolamine dropwise to the mixture while stirring.[4] Monitor the pH using a calibrated pH meter. Continue adding until a clear, viscous gel is formed and the target pH (e.g., 6.5-7.5) is reached.[4]
-
Final Volume: Add the remaining purified water to make up the final volume/weight and mix thoroughly.
-
Deaeration: Allow the gel to stand to remove any entrapped air bubbles, or use gentle centrifugation.
-
Protocol 2: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
-
Procedure:
-
Cell Preparation: Mount the Franz diffusion cells and ensure the water jacket temperature is maintained at 32 ± 0.5°C.[8]
-
Receptor Medium: Fill the receptor compartment with a pre-warmed, deaerated receptor medium (e.g., phosphate buffer pH 7.4).[13] Ensure no air bubbles are trapped beneath the membrane. Begin stirring with a magnetic stir bar at a constant rate (e.g., 600 rpm).[8]
-
Membrane Mounting: Soak a synthetic inert membrane (e.g., polysulfone, cellulose (B213188) acetate) in the receptor medium for at least 30 minutes before mounting it between the donor and receptor compartments.[8]
-
Dosing: Accurately apply a fixed amount (e.g., 300 mg) of the this compound gel onto the surface of the membrane in the donor compartment.[8]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis.[4][14] Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume.[14]
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 247 nm) or HPLC.[11][16]
-
Data Calculation: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against the square root of time to determine the release rate.
-
Visualizations
Caption: Workflow for optimizing the in vitro release of this compound gels.
Caption: Troubleshooting guide for common issues in this compound IVRT experiments.
Caption: Key formulation factors influencing the in vitro release of this compound.
References
- 1. In vitro release studies of flurbiprofen from different topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Effect of enhancers and retarders on percutaneous absorption of flurbiprofen from hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of counter-ions and penetration enhancers on the skin permeation of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijmspr.in [ijmspr.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ashdin.com [ashdin.com]
- 15. Effect of olive oil on transdermal penetration of flurbiprofen from topical gel as enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Technical Support Center: Optimization of (S)-Flurbiprofen Patch for Transdermal Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of (S)-Flurbiprofen transdermal patches.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental process of developing and testing this compound transdermal patches.
| Question/Issue | Possible Causes | Troubleshooting Suggestions |
| Low drug permeation through the skin in in vitro studies. | - Inefficient permeation enhancer. - High drug crystallinity in the patch matrix. - Suboptimal vehicle/polymer matrix. - Skin barrier properties of the model membrane. | - Enhancer Optimization: Screen a panel of permeation enhancers from different classes (e.g., sulfoxides like DMSO, fatty acids like oleic acid, terpenes, and glycols).[1] Consider using combinations of enhancers for synergistic effects. - Formulation Modification: Incorporate solubilizers or use amorphous forms of this compound to improve its thermodynamic activity in the patch.[2] - Polymer Selection: Experiment with different polymers for the matrix, such as polyvinyl alcohol (PVA) and polyvinylpyrrolidone (B124986) (PVP), to optimize drug release characteristics.[1] - Membrane Choice: Ensure the chosen skin model (e.g., human cadaver skin, animal skin) is appropriate and properly prepared.[1] Consider the use of synthetic membranes for initial screening to reduce variability. |
| High variability in permeation results between replicate experiments. | - Inconsistent patch formulation and preparation. - Variability in the skin membrane thickness and integrity. - Air bubbles trapped between the patch and the skin membrane in the Franz diffusion cell. - Inconsistent environmental conditions (temperature, humidity). | - Standardize Patch Preparation: Follow a strict, validated protocol for patch preparation to ensure uniformity in thickness, drug content, and adhesive properties.[3][4] - Membrane Quality Control: Carefully inspect each section of the skin membrane for any damage or inconsistencies before mounting it in the diffusion cell. - Proper Patch Application: Ensure intimate contact between the patch and the membrane, avoiding any air bubbles. - Controlled Environment: Maintain consistent temperature and humidity during the experiments, especially for the receptor medium in the Franz diffusion cell (typically 37±0.5°C).[1][3] |
| Poor adhesion of the patch to the skin model. | - Inappropriate adhesive selection. - Incorrect adhesive concentration. - Surface characteristics of the skin model. | - Adhesive Screening: Test different types of pressure-sensitive adhesives (PSAs) that are biocompatible and have good skin adhesion properties. - Concentration Optimization: Vary the concentration of the chosen adhesive in the formulation to find the optimal balance between adhesion and drug release. - Skin Preparation: Ensure the skin surface is clean and dry before patch application. |
| Crystallization of this compound in the patch matrix during storage. | - Drug concentration exceeds the solubility limit in the polymer matrix. - Incompatible excipients. - Storage at inappropriate temperature or humidity. | - Solubility Studies: Determine the saturation solubility of this compound in the chosen polymer matrix and ensure the drug loading is below this limit. - Excipient Compatibility: Conduct compatibility studies between this compound and all excipients using techniques like DSC or FTIR. - Stability Testing: Store the patches under controlled temperature and humidity conditions as per ICH guidelines and monitor for any signs of crystallization over time. |
| Skin irritation observed with the formulated patch. | - Irritating properties of the drug, permeation enhancer, or other excipients. - Occlusive effect of the patch. | - Component Screening: Evaluate the irritation potential of individual formulation components. - Lower Enhancer Concentration: Use the minimum effective concentration of the permeation enhancer. - Biocompatible Materials: Select polymers and adhesives with a known history of good skin compatibility.[1] |
Data Presentation
The following tables summarize quantitative data from representative studies on Flurbiprofen (B1673479) transdermal patch formulations.
Table 1: In Vitro Permeation Parameters of Flurbiprofen Salt Transdermal Patches
| Permeant | Q12h (μg/cm²) | Jss (μg/cm²/h) | Tlag (h) |
| Flurbiprofen | 22.66 ± 4.93 | 1.37 ± 0.24 | 0 |
| Flurbiprofen diethylamine | 27.03 ± 5.62 | 2.04 ± 0.32 | 0.29 ± 0.29 |
| Flurbiprofen triethylamine | 29.15 ± 3.00 | 2.27 ± 0.12 | 0.33 ± 0.29 |
Data adapted from a study on Flurbiprofen salt transdermal patches.[5]
Table 2: Physicochemical Properties and In Vitro Release of Flurbiprofen Patches with Different Polymers
| Formulation Code | Polymer Composition (PVP:PVA) | Thickness (mm) | Drug Content Uniformity (%) | In Vitro Drug Release at 24h (%) |
| P1 | 1:0 | 0.15 ± 0.01 | 98.5 ± 0.5 | 65.23 |
| P2 | 1:0.25 | 0.17 ± 0.02 | 99.1 ± 0.3 | 72.89 |
| P3 | 1:0.5 | 0.18 ± 0.01 | 98.9 ± 0.4 | 78.54 |
| P4 | 1:0.5 (with DMSO) | 0.19 ± 0.02 | 99.5 ± 0.2 | 83.45 |
Data adapted from a study using polyvinylpyrrolidone (PVP) and polyvinyl alcohol (PVA) as polymers and dimethyl sulfoxide (B87167) (DMSO) as a permeation enhancer.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation of this compound Transdermal Patches (Solvent Casting Method)
Materials:
-
This compound powder
-
Polymers (e.g., Polyvinylpyrrolidone (PVP), Polyvinyl alcohol (PVA), Ethylcellulose)[1][4]
-
Solvent (e.g., Ethanol, Water, Toluene:Chloroform mixture)[3][4]
-
Plasticizer (e.g., Polyethylene glycol 400, Propylene glycol)[1]
-
Permeation Enhancer (e.g., Dimethyl sulfoxide (DMSO), Isopropyl myristate)[1][4]
-
Backing membrane (e.g., 4% w/v PVA solution cast and dried)[4]
-
Petri dish or flat mould[4]
Procedure:
-
Polymer Solution Preparation: Accurately weigh the desired amounts of polymers and dissolve them in the chosen solvent or solvent mixture with the aid of heating or stirring until a clear solution is obtained.[1][3]
-
Drug Incorporation: Dissolve the accurately weighed this compound, plasticizer, and permeation enhancer into the polymer solution.[1]
-
Homogenization: Stir the mixture thoroughly to ensure a homogeneous dispersion of all components.[1]
-
Casting: Pour a specific volume of the final solution into a petri dish or a flat mould lined with a backing membrane.[3][4]
-
Solvent Evaporation: Cover the petri dish with an inverted funnel to control the rate of solvent evaporation and allow it to dry at room temperature for 24 hours or in a controlled oven.[3][4]
-
Patch Cutting and Storage: Once dried, carefully remove the patch from the mould and cut it into the desired size and shape. Store the patches in a cool, dry place, typically wrapped in aluminum foil.[4]
In Vitro Skin Permeation Study (Franz Diffusion Cell)
Materials:
-
Franz diffusion cell apparatus
-
Excised human cadaver skin, rabbit skin, or a suitable synthetic membrane[1][4]
-
Receptor medium: Phosphate (B84403) buffer pH 7.4[1][3]
-
Magnetic stirrer and stir bars
-
Water bath or circulating system to maintain temperature at 37±0.5°C[1][3]
-
Syringes for sampling
-
HPLC system for analysis
Procedure:
-
Membrane Preparation: If using biological skin, carefully excise the subcutaneous fat and immerse it in distilled water for a short period before the experiment.[1]
-
Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.[6]
-
Receptor Compartment Filling: Fill the receptor compartment with pre-warmed (37°C) phosphate buffer (pH 7.4), ensuring no air bubbles are trapped beneath the membrane.[1][3]
-
Temperature Equilibration: Allow the system to equilibrate at 37±0.5°C for about 30 minutes. The receptor medium should be continuously stirred.[3]
-
Patch Application: Cut the this compound patch to a size that fits the donor compartment and place it onto the skin membrane.[3]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling port.[1][6]
-
Receptor Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[1][6]
-
Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
HPLC Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 5 µm, 4.6 mm x 250 mm)[7]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 30 mM disodium (B8443419) hydrogen phosphate solution, pH 7.0, or 0.05 M potassium dihydrogen phosphate, pH 3.5) in a ratio of approximately 50:50 or 60:40 (v/v).[7][8][9]
-
Injection Volume: 10-20 µL.[8]
-
Retention Time: Typically between 4 to 6 minutes under these conditions.[7][8]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to construct a calibration curve.
-
Sample Preparation: The samples withdrawn from the Franz diffusion cell may be directly injected or diluted with the mobile phase if necessary.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
The following diagrams illustrate key experimental workflows and concepts in the transdermal delivery of this compound.
Caption: Workflow for this compound Patch Preparation.
Caption: Workflow for In Vitro Skin Permeation Study.
Caption: Pathways of Transdermal Drug Penetration.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. CN102000043A - Flurbiprofen salt transdermal patch and preparation method thereof - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. academic.oup.com [academic.oup.com]
- 10. Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (S)-Flurbiprofen crystallization in formulations
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing crystallization challenges encountered during the formulation of (S)-Flurbiprofen.
Troubleshooting Guide
This section addresses specific problems that may arise during experimentation, offering potential causes and actionable solutions.
Issue 1: My this compound formulation has developed a grainy/gritty texture or visible crystals during storage.
-
Potential Cause 1: Supersaturation. The concentration of this compound exceeds its equilibrium solubility in the formulation, leading to precipitation over time. This can be triggered by temperature fluctuations or solvent evaporation.
-
Solution:
-
Verify Solubility Limits: Determine the equilibrium solubility of this compound in your specific formulation base at various temperatures. (See Experimental Protocol 1).
-
Reformulate at a Lower Concentration: Adjust the drug concentration to be at or below 80-90% of its measured solubility at the lowest anticipated storage temperature to ensure it remains in solution.
-
Incorporate a Crystallization Inhibitor: Consider adding polymers like hypromellose (HPMC) or polyvinylpyrrolidone (B124986) (PVP), which can act as antinucleants and inhibit crystal growth.[1][2]
-
-
Potential Cause 2: Polymorphic Transformation. this compound can exist in different crystalline forms (polymorphs), each with its own solubility.[3][4] A transition from a more soluble (metastable) form to a less soluble (stable) form can cause crystallization.
-
Solution:
-
Characterize the Crystals: Isolate the crystals from the formulation and analyze them using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.[3][5][6] (See Experimental Protocol 2).
-
Control Crystallization Conditions: During the manufacturing process, control factors like cooling rate, solvent choice, and seeding to favor the formation of the desired, more stable polymorph if applicable.[7][8]
-
-
Potential Cause 3: Inappropriate Solvent System or Excipients. The pH of the formulation or interactions with other excipients may reduce the solubility of this compound.
-
Solution:
-
pH Adjustment: this compound is a weak acid.[9] Adjusting the formulation's pH can significantly impact its solubility.[10] Conduct a pH-solubility profile to find the optimal pH range.
-
Excipient Compatibility Study: Evaluate the compatibility of this compound with all formulation excipients. Techniques like DSC can reveal interactions that might promote crystallization.
-
Co-solvent Addition: The addition of co-solvents like propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) can significantly enhance the solubility of flurbiprofen.[11]
-
Issue 2: My liquid or semi-solid formulation shows no visible crystals, but I suspect sub-visible particles are forming.
-
Potential Cause: Nucleation is occurring, but crystal growth is slow. The initial stages of crystallization are underway but have not yet resulted in macroscopic crystals.
-
Solution:
-
Microscopic Examination: Use polarized light microscopy to examine a sample of the formulation. Crystalline materials are typically birefringent and will appear bright against a dark background.[7]
-
Particle Size Analysis: Employ techniques like dynamic light scattering (DLS) or laser diffraction to detect the presence of sub-visible particles and monitor their growth over time.
-
Accelerated Stability Testing: Subject the formulation to stress conditions (e.g., freeze-thaw cycles, elevated temperatures) to accelerate crystal growth and confirm the instability.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is the active enantiomer of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[12] It is a white crystalline powder and is classified as a BCS Class II drug, meaning it has high permeability but low aqueous solubility.[13][14]
Q2: In which common pharmaceutical solvents is this compound soluble?
This compound is practically insoluble in water but is freely soluble in organic solvents like ethanol, methanol, acetone, and diethyl ether.[15][16] Its solubility can be enhanced in aqueous solutions through the use of co-solvents or by adjusting the pH.[10][11]
| Solvent | Approximate Solubility of Flurbiprofen |
| Ethanol | ~25 mg/mL[12][17] |
| Dimethylformamide (DMF) | ~25 mg/mL[12][17] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL[12][17] |
| PBS (pH 7.2) | ~0.9 mg/mL[12][17] |
| Water | ~8 mg/L (0.008 mg/mL)[9] |
Q3: How can I prevent crystallization in a topical formulation during development?
Preventing crystallization involves a multi-faceted approach:
-
Thorough Pre-formulation Studies: Accurately determine the solubility of this compound in the chosen vehicle and excipients under various conditions (temperature, pH).
-
Optimize Processing Parameters: Control the heating and cooling rates during manufacturing. Rapid cooling can sometimes lead to the formation of smaller, less perceptible crystals, while slow cooling may result in larger ones.[7][8]
-
Use of Solubilizers and Inhibitors: Incorporate co-solvents, surfactants, or crystallization-inhibiting polymers to maintain the drug in a dissolved state.[1][2]
-
Stability Testing: Conduct rigorous stability studies, including cycling temperature studies, to identify any propensity for crystallization early on.
Q4: What analytical techniques are essential for characterizing this compound crystals?
Several techniques are crucial for understanding the solid-state properties of this compound:
-
Powder X-ray Diffraction (PXRD): This is the primary method for identifying the specific crystalline form (polymorph) and determining the degree of crystallinity.[5][6][18]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions or interactions between the drug and excipients.[5][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the drug and detect changes in hydrogen bonding that may occur during polymorphic transitions or drug-excipient interactions.[18]
-
Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy - SEM): Microscopy allows for the visual examination of crystal size, shape (habit), and morphology.[7][19]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of this compound in a given formulation base or solvent system.[20][21][22]
Methodology:
-
Add an excess amount of this compound powder to a series of vials containing the formulation base or solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies can establish the minimum time required.[23]
-
After equilibration, allow the samples to stand at the same temperature to let the excess solid settle.
-
Carefully withdraw a clear aliquot from the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a chemically compatible filter (e.g., 0.22 µm PTFE) may be necessary.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ≈ 247 nm).[12]
-
Repeat the determination at least in triplicate for each condition.[23]
Protocol 2: Characterization of Unknown Crystals in a Formulation
This protocol outlines the steps to identify crystals that have formed in a product.
Methodology:
-
Crystal Isolation: Separate the crystals from the formulation matrix. This can be achieved by centrifugation followed by decanting the supernatant, or by filtration. If necessary, gently wash the isolated crystals with a solvent in which the drug is insoluble but the formulation base is soluble.
-
Drying: Dry the isolated crystals under vacuum at room temperature.
-
Analysis:
-
DSC: Place 2-5 mg of the dried crystals into an aluminum DSC pan. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.[13] Record the thermogram to identify the melting point.
-
PXRD: Gently grind the dried crystals into a fine powder. Mount the powder on a sample holder and analyze it using a powder X-ray diffractometer. Collect the diffraction pattern over a suitable 2θ range.
-
Microscopy: Place a small number of the isolated crystals on a microscope slide and observe their morphology under a polarized light microscope.
-
-
Data Comparison: Compare the obtained DSC thermogram and PXRD pattern with reference data for known polymorphs of this compound to confirm their identity.[3]
Visualizations
Caption: Troubleshooting workflow for observed crystallization.
Caption: Key factors influencing this compound solubility.
References
- 1. Drug crystallization - implications for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. New Form Discovery for the Analgesics Flurbiprofen and Sulindac Facilitated by Polymer-Induced Heteronucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. archivepp.com [archivepp.com]
- 14. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. acadpubl.eu [acadpubl.eu]
- 19. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Process optimization for the preparation of (S)-Flurbiprofen nanosuspensions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the process optimization for preparing (S)-Flurbiprofen nanosuspensions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing this compound nanosuspensions?
A1: The most prevalent methods for producing this compound nanosuspensions are "top-down" techniques, which involve the size reduction of larger drug particles. These include:
-
High-Pressure Homogenization (HPH): This method involves forcing a coarse suspension of Flurbiprofen (B1673479) through a narrow gap at high pressure, causing a reduction in particle size due to shear forces, cavitation, and particle collision.[1][2] A combination of high-speed homogenization (HSH) followed by HPH is often used to first create a macrosuspension before particle size is further reduced.[1][3]
-
Wet Milling: This technique uses milling media (beads) to break down the drug crystals in a liquid dispersion.[4]
-
Nanoprecipitation (Solvent-Antisolvent Method): This "bottom-up" approach involves dissolving Flurbiprofen in a solvent and then precipitating it in a controlled manner by adding an anti-solvent, often with the use of probe ultrasonication.[5]
Q2: Why are stabilizers necessary for this compound nanosuspensions?
A2: Stabilizers are crucial for preventing the aggregation of nanoparticles, a common issue arising from the high surface energy of small particles.[6] They adsorb onto the surface of the Flurbiprofen nanocrystals, providing either steric or electrostatic stabilization to maintain a stable dispersion.[7] Without adequate stabilization, the nanosuspension can become physically unstable, leading to particle growth (Ostwald ripening), agglomeration, and sedimentation.[5][6]
Q3: What are the critical quality attributes (CQAs) to monitor when preparing this compound nanosuspensions?
A3: The key CQAs for this compound nanosuspensions are:
-
Particle Size (PS): This is a primary indicator of the success of the nanosizing process and directly impacts the dissolution rate and bioavailability of the drug.[1][3]
-
Polydispersity Index (PDI): This measures the width of the particle size distribution. A lower PDI value indicates a more uniform and monodisperse nanosuspension.[1][3]
-
Zeta Potential (ZP): This indicates the magnitude of the electrostatic charge on the particle surface and is a key predictor of the long-term stability of the nanosuspension. A higher absolute zeta potential (typically > ±30 mV) suggests good stability due to electrostatic repulsion between particles.[1][3][8]
Q4: How does the choice of stabilizer affect the properties of the nanosuspension?
A4: The type and concentration of the stabilizer significantly influence the CQAs of the nanosuspension. Different stabilizers offer varying degrees of steric and/or electrostatic stabilization. For instance, non-ionic polymeric stabilizers like PVP K30 and HPMC, and non-ionic surfactants like Tween 80 and Plantacare 2000 have been successfully used.[8][9] The optimal stabilizer and its concentration must be determined experimentally to achieve the desired particle size, PDI, and zeta potential for long-term stability.[8][9] In some studies, Plantacare 2000 has been identified as a suitable stabilizer for Flurbiprofen nanosuspensions.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large Mean Particle Size (>500 nm) | Inefficient particle size reduction. | For HPH: Increase homogenization pressure and/or the number of homogenization cycles.[1][7] For Wet Milling: Increase milling time or use smaller milling beads. For Nanoprecipitation: Optimize stirring speed and the ratio of drug to stabilizer.[8] |
| Inappropriate stabilizer concentration. | The concentration of the stabilizer is critical; too little may not adequately cover the particle surface, while too much can lead to issues like Ostwald ripening.[6] An experimental design approach can help determine the optimal concentration.[9] | |
| Drug solubility in the dispersion medium. | Some stabilizers may increase the solubility of the drug, which can promote crystal growth (Ostwald ripening).[6] Consider stabilizers that have a minimal impact on the drug's solubility. | |
| High Polydispersity Index (PDI > 0.3) | Non-uniform particle size reduction. | For HPH: Ensure the pre-suspension is homogenous before homogenization. Increase the number of homogenization cycles.[1] For Sonication-based methods: Optimize sonication time and power. Extended sonication generally leads to a narrower size distribution.[10][11] |
| Particle aggregation. | Improve stabilization by screening different types or concentrations of stabilizers. Ensure the chosen stabilizer provides sufficient steric or electrostatic repulsion.[6] | |
| Nanosuspension is Unstable (Aggregates or Sediments Over Time) | Insufficient zeta potential. | For electrostatic stabilization, a zeta potential of at least ±30 mV is generally desired for good stability.[8] If the zeta potential is low, consider using an ionic stabilizer or a combination of stabilizers to increase surface charge. |
| Ostwald ripening. | This phenomenon, where larger particles grow at the expense of smaller ones, can be driven by the drug's solubility in the medium.[6] Select a stabilizer that does not significantly increase the solubility of Flurbiprofen.[6] Solidifying the nanosuspension through freeze-drying or spray-drying can also enhance long-term stability.[7] | |
| Incompatible stabilizer. | The chosen stabilizer may not be effectively adsorbing to the drug particle surface. Screen a variety of stabilizers, including polymeric, non-ionic, and ionic options.[8][9] | |
| Low Drug Content in the Final Nanosuspension | Loss of drug during preparation. | For Nanoprecipitation: Ensure complete precipitation of the drug. Optimize the solvent-to-antisolvent ratio. For all methods: Minimize losses during transfer steps. |
| Inaccurate initial drug measurement. | Double-check all weighing and measurement steps. |
Data Presentation
Table 1: Influence of Stabilizer Type on this compound Nanosuspension Properties
| Stabilizer Type | Stabilizer(s) Used | Preparation Method | Resulting Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Non-ionic Surfactant | Plantacare 2000 | HSH + HPH | 237.7 ± 6.8 | 0.133 ± 0.030 | -30.4 ± 0.7 | [3] |
| Non-ionic Polymer | PVP K30 | Not Specified | - | - | - | [9] |
| Non-ionic Polymer | HPMC 3 cps | Not Specified | - | - | - | [9] |
| Non-ionic Surfactant | Tween 80 | Not Specified | - | - | - | [9] |
| Polymeric System | HPMC E15 & Poloxamer 188 | Nanoprecipitation | 200 - 400 | 0.258 - 0.411 | -15.91 to -7.91 | [5] |
Note: "-" indicates data not specified in the cited source.
Table 2: Effect of High-Pressure Homogenization (HPH) Parameters on Particle Size
| Homogenization Pressure (bar) | Number of Cycles | Resulting Particle Size (nm) | PDI | Reference |
| Not Specified | Varied | 665 - 700 | 0.200 - 0.300 | [12] |
| Varied | Varied | Optimization led to 237.7 | 0.133 | [3] |
Note: Specific pressures and cycle numbers for the corresponding particle sizes were part of a larger experimental design in the source and are not individually detailed.
Experimental Protocols
General Protocol for Preparation of this compound Nanosuspension using High-Pressure Homogenization (HPH)
This protocol is a generalized procedure based on common practices in the literature.[1][3][12]
1. Materials and Equipment:
-
This compound powder
-
Stabilizer (e.g., Plantacare 2000)
-
Purified water
-
High-Speed Homogenizer (HSH)
-
High-Pressure Homogenizer (HPH)
-
Particle size and zeta potential analyzer
2. Preparation of the Coarse Suspension (Pre-milling):
-
Accurately weigh the desired amount of this compound and the selected stabilizer. The drug-to-stabilizer ratio is a critical parameter to optimize.
-
Disperse the stabilizer in purified water under magnetic stirring until fully dissolved.
-
Gradually add the this compound powder to the stabilizer solution while stirring.
-
Homogenize this coarse suspension using a high-speed homogenizer at a specified speed (e.g., 5000-10000 rpm) for a defined period (e.g., 5-10 minutes) to form a uniform macrosuspension.
3. High-Pressure Homogenization:
-
Transfer the prepared macrosuspension to the high-pressure homogenizer.
-
Process the suspension at a set homogenization pressure (e.g., 500-1500 bar) for a specific number of cycles (e.g., 5-20 cycles). Both pressure and the number of cycles are critical process parameters that need to be optimized.
-
It is advisable to cool the system during homogenization to prevent excessive heat generation.
4. Characterization:
-
After homogenization, allow the nanosuspension to cool to room temperature.
-
Measure the mean particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Measure the zeta potential to assess the surface charge and predict the stability of the nanosuspension.
-
Visually inspect the nanosuspension for any signs of aggregation or sedimentation.
5. Optimization:
-
Repeat the process by systematically varying critical parameters such as the type and concentration of the stabilizer, homogenization pressure, and the number of homogenization cycles to obtain a nanosuspension with the desired critical quality attributes (particle size, PDI, and zeta potential). A design of experiments (DoE) approach can be beneficial for efficient optimization.[12][13]
Visualizations
References
- 1. The effect of critical process parameters of the high pressure homogenization technique on the critical quality attributes of flurbiprofen nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and in vitro / in vivo evaluation of flurbiprofen nanosuspension-based gel for dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dermal flurbiprofen nanosuspensions: Optimization with design of experiment approach and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (S)-Flurbiprofen Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of (S)-Flurbiprofen in aqueous solutions.
Troubleshooting Guides
This section addresses common issues encountered during the preparation, storage, and handling of this compound aqueous solutions.
Issue 1: Rapid degradation of this compound solution upon preparation.
-
Question: My freshly prepared aqueous solution of this compound shows significant degradation within a short period. What could be the cause?
-
Answer: Rapid degradation can be attributed to several factors:
-
pH of the solution: this compound is susceptible to both acid and base-catalyzed hydrolysis. The pH of your aqueous solution could be in a range that accelerates degradation.
-
Exposure to light: Flurbiprofen is known to be photolabile. Exposure to ambient or UV light can induce photodegradation.
-
Presence of oxidizing agents: Contaminants in the water or reagents, or exposure to air (oxygen), can lead to oxidative degradation.
-
Elevated temperature: Higher temperatures can accelerate the rate of hydrolytic and oxidative degradation.
-
Issue 2: Inconsistent results in stability studies.
-
Question: I am observing high variability in the stability data of my this compound solutions. How can I improve the reproducibility of my experiments?
-
Answer: To ensure consistent and reliable stability data, consider the following:
-
Control of experimental parameters: Strictly control the pH, temperature, and light exposure of your samples. Use calibrated equipment for all measurements.
-
High-purity water and reagents: Use HPLC-grade water and high-purity reagents to minimize contaminants that could catalyze degradation.
-
Inert atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Standardized analytical method: Employ a validated stability-indicating HPLC method to accurately quantify this compound and its degradation products.
-
Issue 3: Precipitation of this compound from the aqueous solution.
-
Question: My this compound solution appears cloudy, or a precipitate has formed. What should I do?
-
Answer: this compound has low aqueous solubility. Precipitation can occur due to:
-
Concentration exceeding solubility limit: Ensure the concentration of this compound is within its solubility limit at the given pH and temperature.
-
pH shift: A change in the pH of the solution can significantly affect the solubility of this compound, which is a weak acid.
-
Temperature changes: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.
-
Use of co-solvents or solubilizing agents: Consider using co-solvents (e.g., propylene (B89431) glycol, ethanol) or solubilizing agents (e.g., cyclodextrins, meglumine) to enhance and maintain the solubility of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathways for this compound in aqueous solutions are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: This involves the cleavage of the molecule, which can be catalyzed by acidic or basic conditions.
-
Oxidation: The biphenyl (B1667301) ring system of this compound is susceptible to oxidation, potentially leading to hydroxylated byproducts. The major oxidative metabolite identified in vivo is 4'-hydroxyflurbiprofen.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to complex degradation pathways, including decarboxylation and the formation of various photoproducts.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What types of stabilizers can be used to mitigate the degradation of this compound in aqueous solutions?
A3: Several types of excipients can be considered to enhance the stability of this compound in aqueous solutions:
-
Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be added to the formulation.
-
Chelating Agents: Metal ions can catalyze degradation reactions. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.
-
Buffering Agents: To maintain the pH within the optimal stability range, appropriate buffer systems (e.g., phosphate (B84403) or citrate (B86180) buffers) should be used.
-
Solubilizing Agents/Complexing Agents: Excipients like cyclodextrins and meglumine (B1676163) can form complexes with this compound, which can not only enhance solubility but also protect the drug molecule from degradation by encapsulating it.
Q4: How should I store my this compound aqueous solutions to ensure stability?
A4: To maximize the stability of your this compound aqueous solutions, follow these storage guidelines:
-
Protect from light: Store solutions in amber-colored vials or wrap the container with aluminum foil to prevent photodegradation.
-
Refrigerate: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of chemical degradation. Avoid freezing unless the stability in a frozen state has been confirmed.
-
Inert atmosphere: For long-term storage or for highly sensitive applications, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.
-
Properly sealed containers: Use well-sealed containers to prevent solvent evaporation and contamination.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Flurbiprofen
| Stress Condition | Reagents and Conditions | Observed Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours to days | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperatures | Significant degradation observed. |
| Oxidative | 3-30% H₂O₂ at room temperature | Degradation observed, formation of oxidative byproducts. |
| Thermal | 60-80°C for several days | Degradation observed. |
| Photolytic | Exposure to UV light (e.g., 254 nm) | Significant degradation observed. |
Table 2: Potential Stabilizers for this compound Aqueous Solutions
| Stabilizer Type | Examples | Proposed Mechanism of Action |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite, Butylated Hydroxytoluene (BHT) | Inhibit oxidative degradation by scavenging free radicals. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Sequesters metal ions that can catalyze degradation reactions. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Meglumine | Encapsulate the this compound molecule, protecting it from the aqueous environment and light. Also enhances solubility. |
| Polymers | Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | Can provide a protective microenvironment for the drug, although primarily used for physical stabilization of nanosuspensions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 48 hours in the dark.
-
Photodegradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Expose the solution to UV light (e.g., in a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: Before and after the stress exposure, take aliquots of each solution, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common starting point is a 60:40 or 70:30 v/v ratio of organic solvent to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 247 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30-40 °C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate this compound from its degradation products.
Mandatory Visualization
Validation & Comparative
A Comparative Analysis of the Antinociceptive Properties of (S)-Flurbiprofen and (R)-Flurbiprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antinociceptive actions of the enantiomers of flurbiprofen (B1673479): (S)-Flurbiprofen and (R)-Flurbiprofen. While structurally mirror images, these molecules exhibit distinct pharmacological profiles, offering different therapeutic potentials and mechanistic insights into pain modulation. This document synthesizes experimental data to objectively compare their efficacy, mechanisms of action, and key experimental protocols used in their evaluation.
Executive Summary
This compound is a potent non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its antinociceptive and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] In contrast, (R)-Flurbiprofen is a weak inhibitor of COX but demonstrates significant antinociceptive properties, suggesting a mechanism of action largely independent of peripheral prostaglandin (B15479496) synthesis inhibition.[2][3] Experimental evidence points towards a central nervous system-mediated analgesic effect for (R)-Flurbiprofen, making it an intriguing candidate for pain management with a potentially improved gastrointestinal safety profile.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro and in vivo activities of this compound and (R)-Flurbiprofen.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Enantiomer | Target | IC50 Value | Potency | Reference |
| This compound | Human COX-1 | 0.1 µM | Potent | [4] |
| Human COX-2 | 0.4 µM | Potent | [4] | |
| Sheep Placenta COX-2 | 0.48 µM | Potent | [5] | |
| (R)-Flurbiprofen | Sheep Placenta COX-2 | ≥ 80 µM | Very Weak | [5] |
Table 2: In Vivo Antinociceptive Efficacy (ED50 Values)
| Enantiomer | Animal Model | ED50 (Route of Administration) | Potency | Reference |
| This compound | Rat Model of Arthritic Pain | 0.33 ± 0.13 mg/kg (i.v.) | High | [6] |
| (R)-Flurbiprofen | Rat Model of Arthritic Pain | 30.0 ± 1.7 mg/kg (i.v.) | ~100-fold less potent than (S)-form | [6] |
Table 3: Chiral Inversion of (R)-Flurbiprofen to this compound
| Species | Extent of Inversion | Reference |
| Rat | ~4% | [1] |
| Mouse | 15-24% | [1] |
| Monkey | ~30% | [1] |
| Human | Very little | [1] |
Mechanisms of Action
This compound: A Classical NSAID
The antinociceptive action of this compound is predominantly attributed to its potent inhibition of both COX-1 and COX-2 enzymes.[4] This inhibition blocks the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), such as PGE2, which are key mediators of inflammation and pain sensitization at peripheral and central sites.[7][8] By reducing prostaglandin levels, this compound alleviates pain and inflammation.[2]
(R)-Flurbiprofen: A Novel Central-Acting Analgesic
Despite its weak activity against COX enzymes, (R)-Flurbiprofen exhibits robust antinociceptive effects.[2][3] This has led to investigations into alternative, centrally-mediated mechanisms. Current research suggests that the analgesic properties of (R)-Flurbiprofen may involve:
-
Modulation of the Endocannabinoid System: (R)-Flurbiprofen has been shown to inhibit the fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[9] This leads to an increase in endocannabinoid levels, which can produce analgesic effects through cannabinoid receptor activation.
-
Inhibition of NF-κB Signaling: Studies have indicated that (R)-Flurbiprofen can inhibit the transcription factor NF-κB, a key regulator of inflammatory gene expression in the central nervous system.[10][11]
-
Central COX Inhibition: While weak peripherally, it is hypothesized that (R)-flurbiprofen may exert some of its antinociceptive effects through the inhibition of COX enzymes within the central nervous system.[12]
The minimal chiral inversion of (R)- to this compound in humans and rats suggests that the observed antinociceptive effects of the (R)-enantiomer are intrinsic and not due to its conversion to the more potent COX-inhibiting (S)-form.[1][2]
Signaling Pathway Diagrams
Caption: this compound's primary mechanism of antinociception.
Caption: Proposed central mechanisms of (R)-Flurbiprofen's antinociceptive action.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Randall-Selitto Paw Pressure Test
This model is used to assess mechanical hyperalgesia, typically in a rodent model of inflammation.
-
Animal Model: Male or female Sprague-Dawley rats are commonly used.
-
Induction of Inflammation: A local inflammation is induced in the hind paw by a subcutaneous injection of a phlogistic agent, such as a suspension of brewer's yeast.
-
Apparatus: A Randall-Selitto analgesiometer is used, which applies a linearly increasing mechanical force to the dorsal surface of the paw.
-
Procedure:
-
Prior to drug administration, a baseline pain threshold is determined by applying increasing pressure to the inflamed paw until the animal exhibits a withdrawal response (e.g., struggling or vocalization).
-
The test compound ((S)- or (R)-Flurbiprofen) or vehicle is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
At specified time points after drug administration, the paw pressure test is repeated to determine the post-treatment pain threshold.
-
-
Data Analysis: The antinociceptive effect is quantified as the increase in the pressure required to elicit a withdrawal response compared to the baseline or vehicle-treated group.
Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and inflammatory pain phases.
-
Animal Model: Rats or mice are the preferred species.
-
Procedure:
-
A small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of a hind paw.[13][14]
-
The animal is immediately placed in an observation chamber.
-
Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are observed and quantified over a set period (e.g., 60 minutes).
-
-
Phases of Nociception:
-
Phase 1 (Early Phase): Occurs within the first 5-10 minutes post-injection and is characterized by acute, sharp pain due to direct activation of nociceptors.[14]
-
Phase 2 (Late Phase): Begins approximately 15-20 minutes post-injection and lasts for 40-60 minutes.[14] This phase is associated with inflammatory pain and central sensitization.
-
-
Drug Administration: The test compounds are administered prior to the formalin injection.
-
Data Analysis: The total time spent exhibiting nociceptive behaviors is recorded for each phase. The antinociceptive effect is determined by the reduction in this time compared to the control group. The formalin test is particularly useful for differentiating the effects of drugs on different pain modalities.[12]
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo antinociceptive studies.
Conclusion
The enantiomers of flurbiprofen present a compelling case study in stereospecific pharmacology. This compound acts as a conventional NSAID with potent COX-inhibitory activity, making it effective for inflammatory pain. In contrast, (R)-Flurbiprofen's significant antinociceptive effects, despite its weak COX inhibition, highlight the potential of targeting central pain pathways independent of peripheral prostaglandin synthesis. This distinction not only provides valuable tools for basic pain research but also opens avenues for the development of novel analgesics with potentially improved safety profiles. Further investigation into the central mechanisms of (R)-Flurbiprofen is warranted to fully elucidate its therapeutic potential.
References
- 1. Bioinversion of R-flurbiprofen to S-flurbiprofen at various dose levels in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive actions of R(-)-flurbiprofen--a non-cyclooxygenase inhibiting 2-arylpropionic acid--in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of antinociceptive effects of flurbiprofen enantiomers in a rat model of arthritic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Molecular mechanisms underlying the actions of arachidonic acid-derived prostaglandins on peripheral nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. R-flurbiprofen reduces neuropathic pain in rodents by restoring endogenous cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Comparison of Plasma and Cerebrospinal Fluid R(−)- and S(+)-Flurbiprofen Concentration After Intravenous Injection of Flurbiprofen Axetil in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. R-flurbiprofen improves tau, but not Aß pathology in a triple transgenic model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antinociception produced by spinal delivery of the S and R enantiomers of flurbiprofen in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flurbiprofen axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 14. Flurbiprofen axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Bioequivalence Study of Two Oral Flurbiprofen Formulations
This guide provides a detailed comparison of the bioequivalence of two 100 mg oral tablet formulations of Flurbiprofen (B1673479): a test generic product and a branded reference product. The following sections present the key pharmacokinetic data, a comprehensive overview of the experimental methodology, and a workflow diagram of the study design, intended for researchers, scientists, and professionals in the field of drug development.
Pharmacokinetic Data Comparison
The bioequivalence of the two formulations was assessed by comparing key pharmacokinetic parameters following a single 100 mg oral dose administered to healthy adult male volunteers. The primary endpoints for bioequivalence assessment were the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[1] The results, summarized in the tables below, indicate that the test formulation meets the criteria for bioequivalence to the reference product.
Table 1: Mean Pharmacokinetic Parameters of Test and Reference Flurbiprofen Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 19,143.65 ± 4,321.87 | 19,164.22 ± 5,109.45 |
| AUC0-t (ng·h/mL) | 118,501.4 ± 21,345.6 | 111,339.8 ± 19,876.5 |
| AUC0-∞ (ng·h/mL) | 121,456.7 ± 22,543.2 | 114,287.1 ± 20,123.4 |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.6 |
| t1/2 (h) | 3.5 ± 0.8 | 3.6 ± 0.7 |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; SD: Standard Deviation.
Table 2: Bioequivalence Analysis of Test vs. Reference Formulation
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 99.89 | 87.6% - 115.0% |
| AUC0-∞ | 106.31 | 100.5% - 111.18% |
The 90% confidence intervals for the geometric mean ratios of both Cmax and AUC0-∞ fall within the conventional bioequivalence acceptance range of 80% to 125%.[2]
Experimental Protocols
A detailed methodology was followed to ensure the integrity and validity of the bioequivalence study results.
Study Design
The study was conducted as a single-dose, randomized, open-label, two-period, crossover study.[1][2] Twenty-four healthy adult male volunteers participated in the study.[2] Each subject received a single 100 mg tablet of either the test or reference formulation in each study period, separated by a washout period of 15 days.[2]
Drug Administration and Sample Collection
After an overnight fast, subjects were administered a single 100 mg flurbiprofen tablet with water.[1] Blood samples were collected at predetermined time points up to 24 hours post-dosing.[1][2] Plasma was separated from the blood samples and stored frozen until analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of flurbiprofen in plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][2]
-
Chromatographic System: The HPLC system consisted of a pump, an autosampler, a UV detector, and a C18 column.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer solution was used as the mobile phase.[3]
-
Sample Preparation: Flurbiprofen was extracted from plasma samples using a liquid-liquid extraction technique.[4]
-
Quantification: The concentration of flurbiprofen was quantified by comparing the peak area of the drug in the plasma samples to that of a standard curve.[3]
The analytical method was validated for its linearity, precision, accuracy, and sensitivity.[3]
Bioequivalence Study Workflow
Caption: Workflow of the two-period crossover bioequivalence study.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Clinical study on the bioequivalence of two tablet formulations of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Flurbiprofen in Human Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
(S)-Flurbiprofen in the Spotlight: A Comparative Guide to COX Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of (S)-Flurbiprofen's performance against other common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Cyclooxygenase (COX) inhibition, supported by experimental data.
This compound, the pharmacologically active enantiomer of flurbiprofen, demonstrates potent inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This guide provides a comprehensive comparison of its inhibitory activity against other widely used NSAIDs, including ibuprofen, naproxen, diclofenac (B195802), and the COX-2 selective inhibitor, celecoxib. The data presented is primarily derived from in vitro and ex vivo human assays to ensure clinical relevance.
Quantitative Comparison of COX Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other selected NSAIDs against human COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity ratio (COX-1 IC50 / COX-2 IC50) is also provided to compare the relative selectivity for COX-2 over COX-1.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Assay System |
| This compound | 0.48 | 0.47 | 1.02 | Purified Human Recombinant Enzymes |
| Ibuprofen | 12 | 80 | 0.15 | Human Peripheral Monocytes[1] |
| Naproxen | 8.7 | 5.2 | 1.67 | Human Whole Blood Assay[2] |
| Diclofenac | 0.076 | 0.026 | 2.9 | Human Peripheral Monocytes[1] |
| Celecoxib | 82 | 6.8 | 12 | Human Peripheral Monocytes[1] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used. The data presented here is for comparative purposes and is collated from various sources.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: COX Signaling Pathway and NSAID Inhibition.
Caption: Human Whole Blood Assay Workflow.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity of NSAIDs is crucial for understanding their therapeutic and side-effect profiles. Below are detailed methodologies for two common assays.
Human Whole Blood Assay
This ex vivo assay is considered highly relevant to the in vivo situation as it accounts for drug binding to plasma proteins and cellular interactions.
Objective: To determine the IC50 values of this compound and other NSAIDs for COX-1 and COX-2 in human whole blood.
COX-1 Inhibition Protocol:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes without anticoagulant.
-
Incubation: Aliquot 1 mL of whole blood into tubes containing various concentrations of the test NSAID (dissolved in a suitable solvent like DMSO) or solvent control.
-
COX-1 Activation: Allow the blood to clot by incubating at 37°C for 60 minutes. This process activates platelets, leading to the production of Thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, Thromboxane B2 (TXB2), via the COX-1 pathway.
-
Sample Processing: Stop the reaction by placing the tubes on ice and adding a COX inhibitor such as indomethacin. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Quantification: Measure the concentration of TXB2 in the serum using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-1 inhibition for each drug concentration relative to the solvent control. Determine the IC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
COX-2 Inhibition Protocol:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with NSAID: Aliquot 1 mL of whole blood into tubes containing various concentrations of the test NSAID or solvent control and incubate for a specified period (e.g., 15-60 minutes) at 37°C.
-
COX-2 Induction: Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce the expression of COX-2 in monocytes. Incubate for 24 hours at 37°C.
-
Sample Processing: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Quantification: Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a validated ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each drug concentration relative to the LPS-stimulated control without the drug. Determine the IC50 value as described for the COX-1 assay.
In Vitro Assay with Purified Recombinant Human COX Enzymes
This assay provides a direct measure of the inhibitory activity of a compound on the isolated enzymes, free from cellular and plasma protein effects.
Objective: To determine the IC50 values of this compound and other NSAIDs on purified human recombinant COX-1 and COX-2.
Protocol (Colorimetric Method):
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme cofactor, and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Reconstitute the purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, the respective COX enzyme (COX-1 or COX-2), and various concentrations of the test NSAID or solvent control.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the colorimetric substrate (TMPD) followed by arachidonic acid to initiate the reaction. The peroxidase activity of COX will oxidize TMPD, resulting in a color change.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control and determine the IC50 value.
Discussion of Comparative Performance
This compound exhibits potent, non-selective inhibition of both COX-1 and COX-2, with an IC50 ratio close to 1.[3] This profile is distinct from other common NSAIDs.
-
Compared to Ibuprofen: this compound is significantly more potent in inhibiting both COX-1 and COX-2 than ibuprofen. Ibuprofen shows a slight preference for COX-1 inhibition.[1]
-
Compared to Naproxen: this compound demonstrates higher potency against both isoforms compared to naproxen. Naproxen is relatively non-selective, with a slight preference for COX-2 in some assays.[2]
-
Compared to Diclofenac: Diclofenac is a highly potent inhibitor of both COX isoforms, with a slight selectivity for COX-2.[1] this compound's potency is in a similar range, though diclofenac shows a higher COX-2 selectivity.
-
Compared to Celecoxib: Celecoxib is a selective COX-2 inhibitor, with significantly weaker activity against COX-1.[1] In contrast, this compound is a potent inhibitor of both enzymes.
The balanced and potent inhibition of both COX-1 and COX-2 by this compound contributes to its strong anti-inflammatory and analgesic effects. However, the significant inhibition of COX-1 also implies a potential for gastrointestinal side effects, a characteristic shared with other non-selective NSAIDs. The choice of NSAID for research or therapeutic development will depend on the desired balance between efficacy and the potential for side effects related to COX-1 inhibition.
References
Comparative Bioavailability of Generic and Branded Flurbiprofen: A Guide for Researchers
This guide provides a comprehensive comparison of the bioavailability of generic and branded formulations of flurbiprofen (B1673479), a nonsteroidal anti-inflammatory drug (NSAID). The data and experimental protocols presented are derived from peer-reviewed bioequivalence studies to assist researchers, scientists, and drug development professionals in understanding the performance of these formulations.
Executive Summary
Bioequivalence studies are fundamental in confirming that a generic drug product delivers the same amount of active ingredient to the bloodstream over the same period as the branded counterpart.[1][2] For flurbiprofen, multiple studies have demonstrated that generic formulations meet the stringent criteria for bioequivalence when compared to the branded product.[3][4][5][6] Key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve, or AUC), are comparable between generic and branded flurbiprofen tablets.[3][4][5][6] These findings provide clinicians with the confidence to use these products interchangeably for the treatment of pain and inflammation.[3][4][5]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters from a comparative bioavailability study between a generic flurbiprofen tablet and a branded flurbiprofen tablet.
Table 1: Mean Pharmacokinetic Parameters of Generic vs. Branded Flurbiprofen (100 mg Tablet)
| Parameter | Generic Flurbiprofen (Test) | Branded Flurbiprofen (Reference) |
| Cmax (µg/mL) | 13.93 ± 3.48 | 14.28 ± 4.01 |
| Tmax (h) | 2.11 ± 0.79 | 2.25 ± 0.96 |
| AUC₀₋₂₄ (µg·h/mL) | 71.01 ± 14.26 | 70.39 ± 16.32 |
| AUC₀₋∞ (µg·h/mL) | 76.34 ± 15.82 | 75.83 ± 18.01 |
| t₁/₂ (h) | 4.93 ± 1.11 | 5.08 ± 1.48 |
Data adapted from a study comparing a generic flurbiprofen tablet (Flurso) with the branded product (Ansaid).[3]
Table 2: Bioequivalence Analysis of Generic vs. Branded Flurbiprofen
| Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax | 97.55 | 91.23% - 104.32% |
| AUC₀₋₂₄ | 100.88 | 96.58% - 105.37% |
| AUC₀₋∞ | 100.67 | 96.15% - 105.41% |
The 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the standard bioequivalence acceptance range of 80-125%.[2][3][6]
Experimental Protocols
The data presented above was obtained through a single-dose, randomized, open-label, two-period crossover study.[3][4][5] Below are the detailed methodologies for the key experiments involved in such a study.
Bioequivalence Study Design
A typical bioequivalence study for flurbiprofen follows a standardized workflow to ensure robust and reliable results.
Study Population: The study typically involves healthy adult male volunteers.[3][4][5] For instance, one study included 22 healthy Pakistani male subjects with an age range of 20-38 years and a weight range of 50-94 kg.[3] Subjects undergo a thorough medical screening, including physical examination and laboratory tests, to ensure they are in good health.
Study Design and Drug Administration: A randomized, two-period, crossover design is standard.[3][4][5][6] In such a design, subjects are randomly assigned to receive either the generic or the branded flurbiprofen (e.g., a single 100 mg oral dose) in the first period.[3][4][5] After a washout period of at least one week to ensure complete elimination of the drug, subjects receive the alternate formulation in the second period.[7] Dosing is typically done after an overnight fast.[8]
Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration.[6][8] A typical sampling schedule might include samples taken at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[8] The collected blood is then centrifuged to separate the plasma, which is stored frozen until analysis.[9]
Analytical Methodology
The concentration of flurbiprofen in the plasma samples is determined using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6][8][10]
Sample Preparation: Plasma samples are typically prepared using a protein precipitation or liquid-liquid extraction method.[9] For example, a procedure might involve adding a precipitating agent like acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins.[9] An internal standard is added before extraction to ensure accuracy and precision.[11]
Chromatographic Conditions (HPLC Example):
-
Column: A C18 column is commonly used for separation.[10][11]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) solution) is used.[9][10] The pH of the mobile phase is adjusted to an acidic value, for instance, pH 3.5.[9][10]
-
Detection: UV detection is often set at a wavelength of 254 nm.[9]
Method Validation: The analytical method must be fully validated to ensure its reliability. Validation parameters include linearity, accuracy, precision, selectivity, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term storage).[10][11]
Pharmacokinetic and Statistical Analysis
The plasma concentration-time data for each subject is used to calculate the key pharmacokinetic parameters: Cmax, Tmax, AUC₀₋t (area under the curve from time zero to the last measurable concentration), and AUC₀₋∞ (area under the curve extrapolated to infinity).[3] The Cmax and Tmax are determined directly from the observed data, while the AUC is calculated using the trapezoidal rule.[3]
To determine bioequivalence, the log-transformed values of Cmax and AUC are analyzed statistically using an Analysis of Variance (ANOVA).[6] The 90% confidence intervals for the ratio of the geometric means of the test (generic) and reference (branded) products are then calculated.[3][4][5] For two products to be considered bioequivalent, these confidence intervals must fall within the predetermined acceptance range of 80% to 125%.[6]
References
- 1. Bioequivalence testing for generics [gabionline.net]
- 2. veeprho.com [veeprho.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Comparative bioavailability and pharmacokinetics of two oral formulations of flurbiprofen: a single-dose, randomized, open-label, two-period, crossover study in Pakistani subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical study on the bioequivalence of two tablet formulations of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of bioequivalence of two flurbiprofen axetil injections: A randomized, open-label, double-cycle, and crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and bioequivalence comparison between orally disintegrating and conventional tablet formulations of flurbiprofen: a single-dose, randomized-sequence, open-label, two-period crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of Flurbiprofen in Human Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Flurbiprofen Plaster Demonstrates Superior Efficacy and Comparable Safety to Placebo in Treating Osteoarthritis Pain
For Immediate Release: A comprehensive review of clinical data reveals that the (S)-Flurbiprofen plaster, a topical nonsteroidal anti-inflammatory drug (NSAID), offers statistically significant pain relief for patients with knee osteoarthritis compared to a placebo, while maintaining a similar safety profile. The 40 mg dose, in particular, has been identified as the optimal dosage for maximizing analgesic effects.
A pivotal phase II, multicenter, randomized, double-blind, parallel-group comparative study involving 509 patients with knee osteoarthritis provides the foundation for this analysis.[1][2][3][4] Participants were treated with either a placebo or this compound plaster at doses of 10 mg, 20 mg, or 40 mg, applied once daily for two weeks.[1][2][3][4]
Key Efficacy Findings
The primary measure of efficacy was the change in knee pain when rising from a chair, as assessed by a visual analog scale (VAS). The 40 mg this compound plaster group demonstrated a remarkable and statistically significant reduction in pain compared to the placebo group.
Table 1: Efficacy of this compound Plaster vs. Placebo in Knee Osteoarthritis
| Efficacy Endpoint | Placebo | This compound Plaster (10 mg) | This compound Plaster (20 mg) | This compound Plaster (40 mg) |
| Change in VAS for Knee Pain (rising from chair, mm) | 29.5 | 31.5 | 32.0 | 35.6 (p=0.001 vs. Placebo) |
| Patients with ≥50% Pain Relief | 51.2% | - | - | 72.4% (p<0.001 vs. Placebo) |
| Change in VAS for Knee Pain (on walking, mm) | 14.8 | - | - | 19.7 (p=0.005 vs. Placebo) |
| Investigator's Global Assessment | - | - | - | Significant Improvement (p=0.003 vs. Placebo) |
| Patient's Global Assessment | - | - | Significant Improvement (p=0.045 vs. Placebo) | Significant Improvement (p=0.003 vs. Placebo) |
Data sourced from a phase II, randomized, double-blind, placebo-controlled study.[1][2][3]
The results clearly indicate a dose-dependent response, with the 40 mg plaster providing the most substantial pain relief.[1][2][3][4] Notably, the effects of the 10 mg and 20 mg doses were not significantly different from the placebo.[1][2][3][4]
Safety and Tolerability Profile
The safety of the this compound plaster was found to be comparable to that of the placebo. The incidence of adverse events was similar across all treatment groups, and no severe adverse events were reported. This suggests a favorable safety profile for the topical application of this compound.
Table 2: Safety Profile of this compound Plaster vs. Placebo
| Adverse Event Category | Placebo | This compound Plaster (10 mg) | This compound Plaster (20 mg) | This compound Plaster (40 mg) |
| Application Site Adverse Events | 5.5% | 9.9% | 3.9% | 10.4% |
| Systemic Drug-Related Adverse Events | 2.4% | 4.1% | 3.9% | 3.7% |
Data indicates no statistically significant difference in adverse event rates across the groups.[3]
Long-term studies have further supported the safety of the this compound plaster, with most drug-related adverse events being mild dermatitis at the application site.[5][6]
Mechanism of Action
This compound is the active enantiomer of flurbiprofen (B1673479) and a potent nonsteroidal anti-inflammatory drug. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][8] By blocking these enzymes, this compound reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][8] The plaster formulation is designed for enhanced percutaneous absorption, allowing the active ingredient to penetrate deep tissues.[1][3]
Experimental Protocols
The aforementioned phase II clinical trial was a multicenter, randomized, double-blind, parallel-group, placebo-controlled study.
Inclusion and Exclusion Criteria:
-
Inclusion: Patients with knee osteoarthritis.
-
Exclusion: Not detailed in the provided search results.
Randomization and Blinding:
-
509 eligible patients were randomly assigned to one of four treatment groups: placebo, 10 mg this compound plaster, 20 mg this compound plaster, or 40 mg this compound plaster.[1][3]
-
Randomization was conducted using a permuted block method.[1]
-
To maintain blinding, peppermint oil was added to both the active and placebo plasters.[2]
Treatment Protocol:
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change from baseline in the visual analog scale (VAS) score for knee pain upon rising from a chair at the end of the two-week treatment period.[1][2][3][4]
-
Secondary Efficacy Endpoints: Included assessments of clinical symptoms, pain on walking, and global assessments by both the investigator and the patient.[1][2][3][4][9][10]
-
Safety Assessment: Monitored and recorded all adverse events (AEs) throughout the study.[1][2][3][4]
References
- 1. The efficacy and safety of S-flurbiprofen plaster in the treatment of knee osteoarthritis: a phase II, randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Long-Term Safety of S-Flurbiprofen Plaster for Osteoarthritis Patients: An Open-Label, 52-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic Effect of the Newly Developed S(+)‐Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of S-flurbiprofen plaster in knee osteoarthritis patients: A 2-week randomized controlled Phase III clinical trial compared to diclofenac gel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Flurbiprofen and Morphine for Postoperative Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Flurbiprofen and the conventional opioid analgesic, morphine, for the management of postoperative pain. The analysis is supported by experimental data from clinical trials, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
Postoperative pain management remains a critical aspect of patient recovery, aiming to alleviate suffering and facilitate a quicker return to normal function. While opioids, such as morphine, have long been the standard of care for moderate to severe postoperative pain, their use is associated with a significant risk of adverse effects, including respiratory depression, sedation, nausea, and the potential for dependence and addiction.
Non-steroidal anti-inflammatory drugs (NSAIDs) represent a key alternative and adjunct to opioids. This compound, the pharmacologically active enantiomer of flurbiprofen, exerts its analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Clinical evidence, primarily from studies using racemic flurbiprofen, suggests comparable analgesic efficacy to morphine for certain types of postoperative pain, with a potentially more favorable safety profile. This guide synthesizes the available data to facilitate an informed comparison.
Mechanism of Action
This compound: Cyclooxygenase Inhibition
This compound is a potent inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation. By blocking this pathway, this compound reduces the production of prostaglandins at the site of tissue injury, thereby alleviating pain and reducing inflammation.
Morphine: Mu-Opioid Receptor Agonism
Morphine is a potent agonist of the mu (µ)-opioid receptors, which are G-protein coupled receptors located throughout the central nervous system (CNS). Activation of these receptors leads to a cascade of intracellular events that inhibit the transmission of nociceptive signals, resulting in profound analgesia.
In Vitro Neurotoxicity: A Comparative Analysis of (S)-Flurbiprofen and Ibuprofen
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the neurotoxic and neuroprotective effects of (S)-Flurbiprofen and Ibuprofen (B1674241), supported by experimental data and detailed methodologies.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely recognized for their analgesic and anti-inflammatory properties. Beyond these primary functions, research has increasingly focused on their potential roles in neurodegenerative diseases. A key aspect of this research involves understanding their effects on neuronal cells and the surrounding microglia. This guide focuses on the in vitro neurotoxicity and neuroprotective profiles of two prominent NSAIDs: this compound and Ibuprofen. Both are cyclooxygenase (COX) inhibitors, with their S-enantiomers being the active forms for COX inhibition. This comparison aims to provide a clear overview of their differential effects on neuronal cell survival and inflammation-mediated neurotoxicity.
Comparative Efficacy on Neuroprotection
A key study directly comparing the S- and R-enantiomers of both flurbiprofen (B1673479) and ibuprofen found that the S-enantiomers of both drugs were effective in reducing neurotoxicity induced by activated human microglial and THP-1 cells.[1][2] This protective effect was observed at low concentrations and is consistent with a COX-dependent mechanism.[1][2] In contrast, the R-enantiomers of both drugs did not exhibit these neuroprotective properties at similar concentrations.[1][2]
Ibuprofen has demonstrated neuroprotective effects in other in vitro models as well. For instance, it has been shown to protect dopaminergic neurons from glutamate-induced toxicity.[3][4][5][6] One study found that 100 micromoles of ibuprofen not only protected dopaminergic neurons but also the overall neuronal population against glutamate (B1630785) excitotoxicity.[3][4][6] Furthermore, ibuprofen alone was observed to increase the relative number of dopaminergic neurons by 47%.[3][4][6] In astrocyte-microglia cultures exposed to amyloid-beta 42, ibuprofen was also found to reduce the expression of inducible nitric oxide synthase (iNOS), a pro-inflammatory marker.[7]
Flurbiprofen has also been investigated for its neuroprotective potential, particularly in the context of Alzheimer's disease. Studies have shown that both racemic flurbiprofen and its purified enantiomers can selectively lower the levels of the neurotoxic amyloid-beta 42 (Aβ42) peptide in cell cultures.[8][9][10]
Quantitative Data Summary
| Drug | Cell Type(s) | Challenge/Toxin | Key Finding(s) |
| This compound | SH-SY5Y neuroblastoma, Human microglia, THP-1 | Activated microglial secretions | Protective at low concentrations, reducing neurotoxicity.[1] |
| Ibuprofen | SH-SY5Y neuroblastoma, Human microglia, THP-1 | Activated microglial secretions | Protective at low concentrations, reducing neurotoxicity.[1] |
| Ibuprofen | Primary rat embryonic mesencephalic neurons | Glutamate | 100 µM protected dopaminergic and overall neurons; increased relative number of dopaminergic neurons by 47%.[3][4][6] |
| Ibuprofen | Astrocyte-microglia cultures | Amyloid-beta 42 | Reduced the expression of the pro-inflammatory marker iNOS.[7] |
| Flurbiprofen | H4 cells | - | Selectively lowered Aβ42 levels.[8] |
Experimental Protocols
Microglia/THP-1 Mediated Neurotoxicity Assay[1]
-
Cell Culture: Human THP-1 or microglial cells are cultured. Neuroblastoma SH-SY5Y cells are also cultured separately.
-
Activation and Treatment: THP-1 or microglial cells are activated to induce the secretion of neurotoxic factors. The cells are treated with either this compound, (R)-Flurbiprofen, (S)-Ibuprofen, or (R)-Ibuprofen at various concentrations.
-
Conditioned Media Transfer: The culture media, now conditioned with the secretions from the treated or untreated activated cells, is collected.
-
Neurotoxicity Assessment: The conditioned media is transferred to the SH-SY5Y cell cultures.
-
Cell Viability Measurement: After a set incubation period, the viability of the SH-SY5Y cells is assessed to determine the level of neurotoxicity and the protective effects of the tested compounds.
Glutamate Excitotoxicity Assay[3][4][6]
-
Cell Culture: Primary rat embryonic neurons from the mesencephalon are cultured.
-
Treatment: The cultured neurons are treated with Ibuprofen, aspirin, or acetaminophen.
-
Induction of Excitotoxicity: The neurons are exposed to glutamate to induce excitotoxicity.
-
Assessment of Neuronal Integrity: The integrity of dopaminergic neurons is assessed by measuring dopamine (B1211576) uptake. A decrease in dopamine uptake indicates neuronal damage.
-
Cell Counting: The overall number of neurons and the specific number of dopaminergic neurons are counted to determine the extent of neuroprotection.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro neurotoxicity comparison.
Signaling Pathway
Caption: COX-dependent neuroprotection pathway.
Conclusion
The available in vitro evidence suggests that both this compound and Ibuprofen can exert neuroprotective effects, primarily through a COX-dependent mechanism by mitigating inflammation-mediated neurotoxicity. Ibuprofen has also demonstrated a direct protective effect against glutamate-induced excitotoxicity. While both S-enantiomers show promise in neuroprotection, the choice between them for further research and development may depend on the specific neuropathological context, such as the relative importance of inflammatory versus excitotoxic pathways. Further head-to-head comparative studies are warranted to delineate the subtle differences in their neuroprotective profiles and mechanisms of action.
References
- 1. S- but not R-enantiomers of flurbiprofen and ibuprofen reduce human microglial and THP-1 cell neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Ibuprofen protects dopaminergic neurons against glutamate toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NO-flurbiprofen reduces amyloid β, is neuroprotective in cell culture, and enhances cognition in response to cholinergic blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Flurbiprofen Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of Flurbiprofen (B1673479) in pharmaceutical formulations and biological matrices. Its specificity, sensitivity, and accuracy make it an indispensable tool in quality control and pharmacokinetic studies. This guide provides a comparative overview of validated HPLC methods for Flurbinoprofen analysis, supported by experimental data, to aid researchers in selecting and implementing the most suitable methodology for their needs.
Comparative Analysis of Validated HPLC Methods
Several validated HPLC methods have been reported for the determination of Flurbiprofen. The selection of a specific method often depends on the sample matrix, desired run time, and available instrumentation. Below is a summary of key chromatographic conditions and validation parameters from various studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil BDS C18 (100 x 4.6 mm, 5µm)[1] | Gemini C18 (250 x 4.6 mm, 5µm)[2][3] | Ace C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | 0.01 M KH2PO4 buffer: Acetonitrile (52:48)[1] | 30 mM Disodium hydrogen phosphate (B84403) (pH 7.0): Acetonitrile (50:50)[2] | Acetonitrile: 0.05 M KH2PO4 (pH 3.5) (60:40) |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min |
| Detection (UV) | 246 nm[1] | 247 nm[2] | 254 nm |
| Retention Time | 3.1 min[1] | 3.2 min[2] | 5.4 min[4] |
| Linearity Range | 12.5 - 75 µg/mL[1] | 5 - 50 µg/mL[2] | 0.1 - 5.0 µg/mL |
| Correlation Coeff. | 0.9999[1] | ≥ 0.9996[2] | > 0.999 |
| Accuracy (% Recovery) | 99% - 101%[1] | 97.07% - 103.66%[2] | 99.8% |
| Precision (%RSD) | < 1.0% (Intra- & Interday)[1] | < 0.013% (Intra- & Interday)[2] | < 4.56% (Intra- & Interday)[4] |
| LOD | Not Reported | 0.173 µg/mL[2] | 0.03 µg/mL[4] |
| LOQ | Not Reported | 0.578 µg/mL[2] | 0.10 µg/mL[4] |
Experimental Protocols
A generalized experimental workflow for the HPLC analysis of Flurbiprofen is outlined below. Specific parameters should be adjusted based on the chosen method.
Standard Solution Preparation
-
Stock Solution: Accurately weigh and dissolve a suitable amount of Flurbiprofen reference standard in the mobile phase or a compatible solvent to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range.
Sample Preparation
-
Tablets: Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a single dose into a volumetric flask. Add a suitable diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[1]
-
Plasma/Serum: For biological samples, a protein precipitation or liquid-liquid extraction step is typically required to remove interfering substances.[5][6]
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes of the standard solutions and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Flurbiprofen in the sample solutions from the calibration curve.
Method Validation Workflow
The following diagram illustrates the key steps involved in validating an HPLC method for Flurbiprofen analysis according to ICH guidelines.[1][4]
Caption: A workflow diagram illustrating the key stages of HPLC method validation for Flurbiprofen analysis.
Alternative Analytical Techniques
While HPLC is the most common method, other techniques have also been employed for the analysis of Flurbiprofen.
-
Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and improved resolution compared to conventional HPLC. A validated UPLC method reported a retention time of 2.3 minutes for Flurbiprofen sodium.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity, particularly for complex matrices. A GC-MS method with a limit of detection of 0.05 µg/mL has been developed.[8]
-
High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that can be used for the simultaneous analysis of multiple samples. It has been used for the stability-indicating analysis of Flurbiprofen.[9]
-
Spectrophotometry: UV and spectrofluorometric methods offer a simpler and more rapid approach but may lack the specificity of chromatographic methods.
-
Titrimetry: A classical analytical technique that can be used for the assay of bulk drug substance.
The choice of analytical technique will depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the availability of instrumentation. For routine quality control of pharmaceutical dosage forms, a validated HPLC method generally provides the best balance of performance and practicality.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. indiandrugsonline.org [indiandrugsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (S)-Flurbiprofen and Ketoprofen Patches: A Guide for Researchers
In the landscape of topical non-steroidal anti-inflammatory drugs (NSAIDs), (S)-Flurbiprofen and ketoprofen (B1673614) patches represent prominent options for the localized management of pain and inflammation. This guide provides a detailed, data-driven comparison of these two transdermal systems, tailored for researchers, scientists, and drug development professionals. While direct head-to-head clinical trial data is limited, this comparison synthesizes available preclinical evidence and individual clinical findings to offer a comprehensive overview of their relative performance.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
Both this compound and ketoprofen exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation and pain.[1][2] this compound is the active S-enantiomer of flurbiprofen (B1673479) and is a potent inhibitor of both COX-1 and COX-2.[3] This non-selective inhibition blocks the conversion of arachidonic acid into prostaglandin (B15479496) H2, the precursor to various pro-inflammatory prostaglandins.[1][3]
Performance Comparison: Preclinical and Clinical Evidence
Analgesic Efficacy
In a rat model of adjuvant-induced arthritis, the this compound patch demonstrated a more potent and sustained analgesic effect compared to the ketoprofen patch.[3] The SFPP showed a significant analgesic effect from 30 minutes up to 6 hours after application, with over 50% inhibition of the pain response observed at 1 hour.[3] The ketoprofen patch exhibited a more modest analgesic effect that remained consistent over the 6-hour observation period.[3] In a separate study on a rat model of knee arthritis, SFPP showed a pharmacological effect at a lower dose (0.125 mg/sheet) than the ketoprofen patch (1 mg/sheet).[1]
Table 1: Comparison of Analgesic Efficacy in a Rat Adjuvant-Induced Arthritis Model
| Parameter | This compound Patch (SFPP) | Ketoprofen Patch | Loxoprofen (B1209778) Patch (for context) | Control |
|---|---|---|---|---|
| Pain Response Inhibition (AUC 0.5-6h) | Significantly higher vs. control, ketoprofen, and loxoprofen | Modest effect vs. control | Modest effect vs. control | Baseline |
| Source: Sugimoto et al., 2016.[3] |
Anti-Inflammatory Effects
The anti-inflammatory activity, measured by the inhibition of prostaglandin E2 (PGE2) production, was also found to be superior for the this compound patch in preclinical models. Application of SFPP significantly decreased PGE2 content in the inflamed paw exudate from 15 minutes to 6 hours post-application.[3] In a rat model of knee arthritis, all doses of SFPP (0.125 to 1 mg/sheet) decreased synovial fluid PGE2 levels, while the ketoprofen patch showed a similar effect at doses of 0.25 to 2 mg/sheet.[4]
Table 2: Inhibition of PGE₂ in Inflamed Rat Paw Exudate
| Time Point | This compound Patch (SFPP) | Ketoprofen Patch | Control |
|---|---|---|---|
| PGE₂ Level (pg/paw) at 6h | Significantly lower vs. control and ketoprofen | Significantly lower vs. control | Baseline |
| Source: Sugimoto et al., 2016.[3] |
Pharmacokinetics and Skin Permeability
Superior skin permeability is a key factor in the enhanced efficacy of the this compound patch. In a study using rat skin, the transdermal absorption rate of this compound after 24 hours was 92.9%, which was substantially higher than that of ketoprofen (67.8%) and loxoprofen (32.4%).[1][5] Another study in hairless rats demonstrated that flurbiprofen resulted in higher and more rapid concentrations in the deepest skin layer compared to ketoprofen.
Clinical studies in humans have shown that the this compound patch leads to sustained plasma concentrations and significantly higher drug concentrations in synovial tissue and fluid compared to a conventional flurbiprofen patch.[6][7] While direct human pharmacokinetic comparisons with ketoprofen patches are lacking, some studies suggest that ketoprofen itself has high cutaneous permeability compared to other NSAIDs like diclofenac (B195802) or indomethacin.[8][9]
Table 3: Skin Absorption and Permeability Data
| Parameter | This compound Patch (SFPP) | Ketoprofen Patch | Flurbiprofen (conventional patch) |
|---|---|---|---|
| Transdermal Absorption Rate (Rat, 24h) | 92.9%[3][5] | 67.8%[3][5] | - |
| Concentration in Deepest Skin Layer (Hairless Rat) | Higher and more rapid | Lower and slower | - |
| Synovial Fluid Concentration (vs. conventional FP patch in humans) | 32.7-fold higher[6] | - | Baseline |
| Sources: Sugimoto et al., 2016[3][5]; Goi et al., 2010; Yataba et al., 2016[6] |
Safety and Tolerability
Clinical trials on the this compound patch have shown it to be well-tolerated, with most adverse events being mild and primarily consisting of local skin reactions.[10][11][12][13] In a large Phase III trial comparing the this compound patch to diclofenac gel, the incidence of adverse events was similar between the two groups (5.8% for SFPP vs. 5.2% for diclofenac gel), with no serious adverse events leading to discontinuation.[10][13] A study comparing oral sustained-release flurbiprofen and ketoprofen found comparable safety profiles and similar withdrawal rates due to adverse events.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols used in the cited preclinical studies.
Adjuvant-Induced Arthritis (AIA) in Rats
This is a widely used model for chronic inflammatory pain, mimicking aspects of rheumatoid arthritis.[14][15]
-
Induction: Arthritis is induced in Lewis or Wistar rats by a single intradermal or subcutaneous injection of Mycobacterium tuberculosis in an oil vehicle (Freund's Complete Adjuvant) into the footpad or base of the tail.[3][14]
-
Development: A primary inflammatory reaction develops at the injection site, followed by a secondary, systemic polyarticular inflammation that typically appears around day 10-12 and persists for several weeks.[12][15]
-
Treatment: On a set day post-induction (e.g., Day 20), the test patches (this compound, ketoprofen, or placebo) are applied to the dorsal skin of the inflamed paw.[3]
-
Efficacy Assessment:
-
Analgesia: Pain threshold is measured using a pressure transducer or by assessing paw withdrawal latency to a thermal stimulus. Hyperalgesia is a key endpoint.[3]
-
Inflammation: Paw volume is measured using a plethysmometer to quantify edema.[12] Pro-inflammatory markers like PGE2 can be quantified from paw exudate or synovial fluid using ELISA.[3][4]
-
Gait Analysis: Changes in gait are scored visually to assess functional improvement.[1]
-
In Vitro Skin Permeation Studies (Franz Diffusion Cell)
This method is the standard for assessing the percutaneous absorption of topical formulations.[10]
-
Apparatus: A Franz diffusion cell is used, which consists of a donor compartment and a receptor compartment separated by a membrane.[4]
-
Membrane: Excised skin from a relevant animal model (e.g., hairless rat, pig) or human cadaver skin is mounted between the compartments with the stratum corneum facing the donor chamber.[2]
-
Procedure:
-
The receptor compartment is filled with a phosphate-buffered saline (pH 7.4) solution, maintained at 37°C, and continuously stirred.
-
The test patch is applied to the surface of the skin in the donor compartment.
-
At predetermined time intervals, aliquots are withdrawn from the receptor fluid and analyzed for drug concentration using HPLC or a similar analytical technique.
-
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (permeation rate) is determined from the linear portion of the curve.
Conclusion
Based on the available preclinical data, the this compound patch demonstrates superior performance characteristics compared to the ketoprofen patch, particularly in terms of analgesic efficacy and skin permeability.[1][3][5] The higher transdermal absorption rate of this compound likely contributes to its more potent and sustained therapeutic effects observed in animal models.[3][5] While both agents are effective topical NSAIDs, the formulation of the this compound patch appears to provide a significant advantage in delivering the active compound to the target tissue.
For drug development professionals, these findings suggest that focusing on optimizing the formulation to enhance skin penetration, as achieved with the this compound plaster, is a critical strategy for developing next-generation topical NSAIDs. Further head-to-head clinical trials are warranted to confirm these preclinical findings in a human population and to definitively establish the comparative clinical efficacy and safety of these two patches.
References
- 1. researchgate.net [researchgate.net]
- 2. [LP 200mg flurbiprofen versus LP 200mg ketoprofen in rheumatoid arthritis in rheumatologic practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Double blind randomized control trial to evaluate the efficacy of ketoprofen patch to attenuate pain during venous cannulation [epain.org]
- 7. Efficacy and safety of S‐flurbiprofen plaster in knee osteoarthritis patients: A 2‐week randomized controlled Phase III clinical trial compared to diclofenac gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Topical nonsteroidal anti-inflammatory drugs in the treatment of knee osteoarthritis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Treatment Efficacy of Single Topical NSAID (S-Flurbiprofen Plaster) for Knee Symptoms and Locomotive Dysfunction in Knee Osteoarthritis Patients [jstage.jst.go.jp]
- 14. Comparison of the efficacy and skin permeability of topical NSAID preparations used in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
A Comparative Guide to Cross-Over Study Design for Flurbiprofen Bioequivalence Testing
This guide provides a comprehensive overview of the cross-over study design as it applies to the bioequivalence testing of Flurbiprofen (B1673479), a non-steroidal anti-inflammatory drug (NSAID). It is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of different Flurbiprofen formulations and the methodologies used to establish their bioequivalence.
Understanding Bioequivalence and the Cross-Over Design
Bioequivalence studies are essential for the approval of generic drugs, as they demonstrate that the generic product is therapeutically equivalent to the innovator product.[1] The core principle is to show that the rate and extent of absorption of the active pharmaceutical ingredient are comparable between the test (generic) and reference (innovator) products.[1][2]
The two-period, two-sequence, cross-over design is a standard and efficient method for conducting bioequivalence studies.[1][3] In this design, each subject serves as their own control, receiving both the test and reference formulations in a randomized order, separated by a washout period. This approach minimizes inter-subject variability, thus reducing the number of subjects required to achieve adequate statistical power.
Experimental Protocols for Flurbiprofen Bioequivalence Studies
The design of a bioequivalence study for Flurbiprofen using a cross-over design involves several key steps, from volunteer selection to pharmacokinetic analysis.
1. Subject Selection: Healthy adult volunteers, typically between 18 and 55 years of age, are recruited for these studies.[4][5][6] The number of subjects can vary, with studies often including around 24 participants.[4][7][8]
2. Study Design and Randomization: The most common design is a single-dose, randomized, open-label, two-period, two-sequence cross-over study.[4][5][6][9] Subjects are randomly assigned to one of two sequences: receiving the test product in the first period and the reference product in the second, or vice versa.
3. Dosing and Administration: A single oral dose of Flurbiprofen is administered to fasting subjects.[5][6] The dosage is typically 100 mg for conventional tablets.[4][5] For other formulations like orally disintegrating tablets or lozenges, the dosage may differ, for instance, 50 mg or 8.75 mg respectively.[6][9]
4. Washout Period: A crucial element of the cross-over design is the washout period between the two treatment periods. This period must be long enough to ensure that the drug from the first period is completely eliminated from the body before the second period begins. For Flurbiprofen, washout periods of 7 to 15 days are commonly employed.[4][5][6][8][9]
5. Blood Sampling: Blood samples are collected from each subject at predetermined time points to measure the plasma concentration of Flurbiprofen. Sampling typically starts before dosing and continues for up to 24 hours post-dose.[4][6][9]
6. Analytical Method: The concentration of Flurbiprofen in the plasma samples is determined using validated analytical methods. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most frequently used techniques.[4][5][6][8][9]
7. Pharmacokinetic Analysis: From the plasma concentration-time data, key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time. This can be calculated to the last measurable concentration (AUC0-t) or extrapolated to infinity (AUC0-∞).
-
Tmax: Time to reach the maximum plasma concentration.
8. Statistical Analysis and Bioequivalence Criteria: The primary pharmacokinetic parameters for assessing bioequivalence are Cmax and AUC.[2] The 90% confidence intervals (CIs) for the ratio of the geometric means of the test and reference products for these parameters must fall within the acceptance range of 80% to 125%.[4][5][7][9]
Comparative Data from Flurbiprofen Bioequivalence Studies
The following tables summarize the pharmacokinetic data from various cross-over bioequivalence studies conducted on different Flurbiprofen formulations.
Table 1: Bioequivalence of 100 mg Flurbiprofen Tablets
| Study | Formulation | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | 90% CI for Cmax | 90% CI for AUC0-∞ |
| Study A [4] | Test (Tablet) | 19,143.65 | 118,501.4 | 87.6% - 115.0% | 100.5% - 111.18% |
| Reference (Tablet) | 19,164.22 | 111,339.8 | |||
| Study B [5] | Test (Tablet) | - | - | Within acceptable range | Within acceptable range |
| Reference (Tablet) | - | - |
Note: Specific Cmax and AUC values for Study B were not provided in the abstract, but the study concluded bioequivalence based on the 90% CI falling within the acceptable range.
Table 2: Bioequivalence of Different Flurbiprofen Formulations
| Study | Formulation (Test vs. Reference) | Dose | Cmax Ratio (90% CI) | AUC Ratio (90% CI) |
| Study C [6] | Orally Disintegrating Tablet vs. Conventional Tablet | 150 mg (3x50mg) | 99.9% - 115.9% | 100.3% - 110.9% (AUC0-∞) |
| Study D [9] | New Lozenge vs. Marketed Lozenge | 8.75 mg | Within 80-125% | Within 80-125% |
| Study E [8] | Injectable Formulation vs. Reference Injection | 50 mg | 96.87% - 100.42% | 98.97% - 104.29% (AUC0-∞) |
These studies demonstrate that various formulations of Flurbiprofen, including tablets, orally disintegrating tablets, lozenges, and injections, have been shown to be bioequivalent to their respective reference products.
Visualizing the Cross-Over Study Design and Pharmacokinetic Data
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the comparison of pharmacokinetic profiles.
Caption: A diagram illustrating the workflow of a two-period, two-sequence cross-over bioequivalence study.
References
- 1. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Clinical study on the bioequivalence of two tablet formulations of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Pharmacokinetic and bioequivalence comparison between orally disintegrating and conventional tablet formulations of flurbiprofen: a single-dose, randomized-sequence, open-label, two-period crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of bioequivalence of two flurbiprofen axetil injections: A randomized, open-label, double-cycle, and crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomised, two-period, cross-over, open-label study to evaluate the pharmacokinetic profiles of single doses of two different flurbiprofen 8.75-mg lozenges in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Flurbiprofen Derivatives as Anti-Inflammatory Agents: A Comparative Evaluation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of various Flurbiprofen (B1673479) derivatives, supported by experimental data. Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), has been a scaffold for the development of new derivatives with potentially improved efficacy and reduced side effects.
Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] The inhibition of COX-2 is responsible for the anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal and renal side effects.[1] Consequently, a major focus in the development of Flurbiprofen derivatives has been to enhance selectivity for COX-2 or to introduce novel mechanisms of action to improve the therapeutic index. This guide evaluates various classes of Flurbiprofen derivatives, including amide, ester, and oxadiazole derivatives, based on their reported in vitro and in vivo anti-inflammatory activities.
Comparative In Vitro Anti-Inflammatory Activity
The primary in vitro measure of the anti-inflammatory potential of Flurbiprofen and its derivatives is their ability to inhibit the COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Flurbiprofen | 0.3 ± 0.1 | 1.1 ± 0.2 | 0.27 | |
| Amide Derivatives | ||||
| Flu-AM4 | - | - | Substrate-selective COX-2 inhibitor | [2][3] |
| Amide Derivative 1 | >100 | 8.5 ± 0.9 | >11.76 | |
| Amide Derivative 2 | >100 | 12.3 ± 1.5 | >8.13 | |
| Ester Derivatives | ||||
| Flurbiprofen-antioxidant prodrug (4b) | - | - | Selective for COX-2 (from docking) | [4] |
| Flurbiprofen-antioxidant prodrug (4d) | - | - | Selective for COX-2 (from docking) | [4] |
| Oxadiazole Derivatives | ||||
| Oxadiazole Derivative 3 | - | - | Binds to COX-2 active site | [5] |
| Oxadiazole Derivative 5 | - | - | Binds to COX-2 active site | [5] |
| Oxadiazole Derivative 10 | - | - | Binds to COX-2 active site | [5] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Some studies report qualitative data or findings from molecular docking, which are noted in the table.
Comparative In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition at a specific dose provides a quantitative measure of in vivo efficacy.
| Compound | Dose (mg/kg) | Route of Administration | Edema Inhibition (%) | Time Point (hours) | Reference |
| Flurbiprofen | 10 | i.p. | ~50 | 3 | [2] |
| Flurbiprofen | 20 | p.o. | 90.01 | 2 | [5] |
| Amide Derivatives | |||||
| Flu-AM4 | 10 | i.p. | Significant reduction in edema | 1-4 | [2] |
| Amide Derivative 8 | 20 | p.o. | 77.7 | 2 | [6] |
| Amide Derivative 14 | 20 | p.o. | 65.4 | 2 | [6] |
| Amide Derivative 15 | 20 | p.o. | 59.0 | 2 | [6] |
| Amide Derivative 20 | 20 | p.o. | 75.3 | 2 | [6] |
| Ester Derivatives | |||||
| Flurbiprofen-antioxidant prodrug (4b) | 20 | p.o. | Significant | 4 | [4] |
| Flurbiprofen-antioxidant prodrug (4d) | 20 | p.o. | Significant | 4 | [4] |
| Oxadiazole Derivatives | |||||
| Oxadiazole Derivative 3 | 20 | p.o. | 66.66 | 2 | [5] |
| Oxadiazole Derivative 5 | 20 | p.o. | 55.55 | 2 | [5] |
| Oxadiazole Derivative 10 | 20 | p.o. | 88.33 | 2 | [5] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC50).
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the respective COX enzyme in a suitable buffer (e.g., Tris-HCl), a heme cofactor, and the test compound at various concentrations.
-
Incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 10 minutes), the reaction is stopped by adding a quenching agent (e.g., hydrochloric acid).
-
Detection: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Animals are divided into several groups: a control group, a standard group (receiving a known anti-inflammatory drug like Flurbiprofen or Indomethacin), and test groups (receiving different doses of the derivative). The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Mechanisms of Action
Flurbiprofen and its derivatives primarily target the arachidonic acid metabolic pathway. However, some derivatives have been designed to modulate other inflammatory signaling cascades, such as the NF-κB pathway.
Arachidonic Acid Metabolism and COX Inhibition
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandins, which are key mediators of inflammation, pain, and fever. Flurbiprofen derivatives, like the parent drug, inhibit this process.
References
- 1. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of biologically active flurbiprofen amide derivatives as selective prostaglandin-endoperoxide synthase II inhibitors: In vivo anti-inflammatory activity and molecular docking: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to the Pharmacokinetics of Flurbiprofen Formulations
For Researchers, Scientists, and Drug Development Professionals
Flurbiprofen (B1673479), a potent nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. The therapeutic efficacy and safety profile of Flurbiprofen are intrinsically linked to its pharmacokinetic characteristics, which can vary significantly depending on the formulation and route of administration. This guide provides an objective comparison of different Flurbiprofen formulations, supported by experimental data, to aid in research and development.
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for various Flurbiprofen formulations, including oral tablets (immediate-release, orally disintegrating, enteric-coated), and topical preparations (patches, gels, sprays). These parameters are crucial for understanding the rate and extent of drug absorption and elimination.
Table 1: Pharmacokinetic Parameters of Oral Flurbiprofen Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC(0-∞) (ng·h/mL) | t½ (h) | Reference |
| Conventional Tablet (Test) | 100 mg | 19,143.65 | - | 118,501.4 | - | [1] |
| Conventional Tablet (Reference) | 100 mg | 19,164.22 | - | 111,339.8 | - | [1] |
| Orally Disintegrating Tablet (Test) | 150 mg | - | - | - | - | [2] |
| Conventional Tablet (Reference) | 150 mg | - | - | - | - | [2] |
| Enteric-Coated Tablet (Test) | 100 mg | - | - | - | - | [3] |
| Film-Coated Tablet (Reference) | 100 mg | - | - | - | - | [3] |
| Generic Tablet (Test) | 100 mg | 8.8 ± 0.5 µg/mL | 1.8 ± 0.2 h | 49.8 ± 2.2 µg·h/mL | 4.8 ± 0.3 h | [4] |
| Branded Tablet (Reference) | 100 mg | 9.1 ± 0.6 µg/mL | 1.7 ± 0.2 h | 50.9 ± 2.8 µg·h/mL | 4.7 ± 0.2 h | [4] |
Note: Some values were not available in the provided abstracts. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Topical vs. Oral Flurbiprofen Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | Relative Bioavailability | Reference |
| Topical Patch (Single Dose) | 40 mg | 43 ± 16 | - | 3.5 ± 1.7% | [5] |
| Oral Tablet (Single Dose) | 50 mg | 5999 ± 1300 | - | - | [5] |
| Topical Patch (Repeated Dose) | 40 mg (twice daily) | 103 ± 57 | - | - | [5] |
| S-Flurbiprofen Plaster (SFPP) | 20 mg | - | - | - | [6][7] |
| Flurbiprofen (FP) Gel-Patch | 40 mg | - | - | - | [6][7] |
Note: Topical formulations result in significantly lower systemic exposure (Cmax) compared to oral administration, which can be advantageous for minimizing systemic side effects while delivering the drug to a localized area. The S-Flurbiprofen plaster has shown superior percutaneous absorption and higher concentrations in synovial tissue compared to conventional flurbiprofen patches.[6][7]
Table 3: Pharmacokinetic Comparison of Locally Applied Oral Flurbiprofen Formulations (8.75 mg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | Onset of Action | Reference |
| Spray Solution | ~1000 | - | - | 20 min | |
| Spray Gel | 922 - 1040 | - | Bioequivalent to spray | - | |
| Lozenge | 1620 | - | 6251 | 26 min | |
| Granules | 1413 | Slower than lozenge | 5932 | 30 min |
Note: For locally acting oral formulations, a faster onset of action correlates with a quicker initial absorption rate. While bioequivalent in overall exposure (AUC), formulations like sprays demonstrate a faster onset of relief compared to lozenges and granules.
Experimental Protocols
The data presented in this guide are derived from randomized, crossover, and parallel-group clinical studies conducted in healthy volunteers or patient populations. The following is a generalized experimental protocol typical for a bioequivalence study of oral Flurbiprofen formulations.
1. Study Design: A single-dose, randomized, open-label, two-period, crossover design is commonly employed.[1][2] A washout period of at least 7 to 15 days separates the two treatment periods to ensure complete elimination of the drug from the previous phase.[1][2]
2. Subjects: Healthy adult male volunteers are typically recruited.[2][4] Subjects undergo a comprehensive health screening, including physical examination, vital signs, ECG, and clinical laboratory tests, to ensure they meet the inclusion criteria and have no contraindications.
3. Drug Administration: After an overnight fast of at least 12 hours, subjects receive a single dose of either the test or reference Flurbiprofen formulation with a standardized volume of water.[2]
4. Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant at predetermined time points. Typically, samples are taken pre-dose (0 hours) and at multiple intervals post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[2] The plasma is separated by centrifugation and stored at -20°C or lower until analysis.
5. Analytical Method: Plasma concentrations of Flurbiprofen are determined using a validated high-performance liquid chromatography (HPLC) method with UV or fluorescence detection, or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][4] The method must demonstrate adequate linearity, precision, accuracy, and a lower limit of quantitation suitable for the expected plasma concentrations.[4]
6. Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC(0-t), AUC(0-∞), and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.[3] To establish bioequivalence, the 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of Cmax and AUC must fall within the regulatory acceptance range, typically 80% to 125%.[1][2]
Visualizations
Flurbiprofen Mechanism of Action
Flurbiprofen exerts its anti-inflammatory and analgesic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2]
Caption: Flurbiprofen's inhibition of COX-1 and COX-2 enzymes.
Experimental Workflow for a Bioequivalence Study
The following diagram illustrates a typical workflow for a clinical trial designed to compare the pharmacokinetics of two different Flurbiprofen formulations.
Caption: Workflow of a typical crossover bioequivalence study.
References
- 1. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 3. Flurbiprofen, a Cyclooxygenase Inhibitor, Protects Mice from Hepatic Ischemia/Reperfusion Injury by Inhibiting GSK-3β Signaling and Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Benchmarking (S)-Flurbiprofen's anti-inflammatory activity against other profens
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the profen class stands as a cornerstone for managing pain and inflammation. Within this class, (S)-Flurbiprofen, the pharmacologically active enantiomer of flurbiprofen (B1673479), has demonstrated potent anti-inflammatory effects. This guide provides a comprehensive comparison of this compound's anti-inflammatory activity against other widely used profens, including ibuprofen (B1674241), naproxen (B1676952), and ketoprofen (B1673614). The comparative analysis is supported by in vitro and in vivo experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
In Vitro Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The inhibitory potency of a drug against these enzymes is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
The S-enantiomers of profens are primarily responsible for their COX-inhibiting activity. The following table summarizes the reported IC50 values for this compound and other profens against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | 0.48 | 0.47 |
| (S)-Ketoprofen | 0.024 | 0.024 |
| Racemic Flurbiprofen | 0.1 | 0.4 |
| Racemic Ibuprofen | 12 - 15 | 15 - 25 |
| Racemic Naproxen | 1.2 | 1.8 |
Data Interpretation: The data indicates that this compound is a potent inhibitor of both COX-1 and COX-2, with nearly equal affinity for both isoforms. (S)-Ketoprofen also demonstrates high potency against both enzymes. Racemic flurbiprofen shows a preference for COX-1 inhibition, while ibuprofen and naproxen are less potent inhibitors compared to flurbiprofen and ketoprofen.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs. In this assay, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume in treated animals compared to a control group is a measure of the drug's anti-inflammatory activity.
The following table presents a summary of the in vivo anti-inflammatory effects of various profens in the carrageenan-induced paw edema model, as reported in different studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions such as drug dosage, administration route, and time points of measurement.
| Compound | Dose and Route | Time Post-Carrageenan | Edema Inhibition (%) |
| Flurbiprofen | Not specified | Not specified | Significant |
| Ibuprofen | 40 mg/kg, oral | 3 hours | ~55% |
| Naproxen | 15 mg/kg, oral | 2 hours | 81% |
| (S)-Ketoprofen | 250 µmol/kg, s.c. | 3 hours | 67% |
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (ELISA-based)
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound) and reference standards (e.g., Indomethacin)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin (B15479496) E2 (PGE2) ELISA kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of test compounds and reference standards at various concentrations. Prepare enzyme and substrate solutions in the reaction buffer.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add the test compound or reference standard to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 2 minutes) at 37°C to allow for prostaglandin synthesis.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This protocol describes the in vivo assessment of the anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound) and vehicle control
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin) orally or via intraperitoneal injection.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
Signaling Pathway of Inflammation
The following diagram illustrates the arachidonic acid cascade, the primary target of NSAIDs like this compound.
Caption: The Arachidonic Acid Cascade and the Mechanism of Action of NSAIDs.
Experimental Workflow for In Vivo Anti-inflammatory Assay
The following diagram outlines the workflow for the carrageenan-induced paw edema experiment.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
